4-chloro-6-methoxy-7-methylquinazoline
Description
Properties
CAS No. |
211320-78-4 |
|---|---|
Molecular Formula |
C10H9ClN2O |
Molecular Weight |
208.64 g/mol |
IUPAC Name |
4-chloro-6-methoxy-7-methylquinazoline |
InChI |
InChI=1S/C10H9ClN2O/c1-6-3-8-7(4-9(6)14-2)10(11)13-5-12-8/h3-5H,1-2H3 |
InChI Key |
AJOYJJXMICQTJM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1OC)C(=NC=N2)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Technical Whitepaper: Synthesis, Validation, and Application of 4-Chloro-6-methoxy-7-methylquinazoline
Executive Summary
In the landscape of targeted oncology and vascular therapeutics, the quinazoline scaffold serves as a privileged pharmacophore. Specifically, 4-chloro-6-methoxy-7-methylquinazoline is a highly reactive, electrophilic intermediate critical for the synthesis of receptor tyrosine kinase (RTK) inhibitors. It is most notably utilized in the development of[1][2]. This guide provides an in-depth analysis of its chemical properties, mechanistic utility, and a self-validating synthetic methodology designed for drug development professionals.
Chemical Identity & Quantitative Specifications
Before deploying this intermediate in nucleophilic aromatic substitution (S_NAr) reactions, it is crucial to verify its physical and chemical parameters. The 4-chloro substitution renders the molecule highly moisture-sensitive, requiring stringent storage and handling protocols.
Table 1: Chemical Properties and Quality Control Metrics
| Attribute | Specification / Value |
| IUPAC Name | 4-chloro-6-methoxy-7-methylquinazoline |
| CAS Registry Number | 211320-78-4[3] |
| Molecular Formula | C10H9ClN2O |
| Molecular Weight | 208.644 g/mol |
| Target Purity (HPLC) | ≥ 96.0% |
| Physical State | Off-white to pale yellow crystalline solid |
| Storage Conditions | Inert atmosphere (Argon/N2), 2–8°C, desiccated |
Mechanistic Role in Kinase Inhibition
The structural architecture of 4-chloro-6-methoxy-7-methylquinazoline is not arbitrary; it is precisely engineered for downstream target affinity. Once the 4-chloro group is displaced by an amine (such as a piperazine derivative), the resulting molecule acts as a competitive ATP inhibitor[1].
-
The Quinazoline Core: The nitrogen atoms at positions 1 and 3 act as critical hydrogen bond acceptors, mimicking the adenine ring of ATP and anchoring the drug into the kinase hinge region[2].
-
6-Methoxy & 7-Methyl Substituents: These functional groups modulate the electron density of the aromatic system and provide the exact steric bulk required to exploit the hydrophobic pocket of PDGFRβ[1][4]. This specific substitution pattern is responsible for driving selectivity toward PDGFR over other kinases like EGFR, thereby suppressing abnormal cell proliferation associated with restenosis and tumor growth[4][5].
Fig 1: PDGFRβ signaling pathway and competitive inhibition by quinazoline derivatives.
Synthesis Workflow & Causality
The generation of CAS 211320-78-4 is typically achieved via a two-step sequence starting from an anthranilic acid derivative.
Causality of Reagent Selection: Why utilize Phosphorus Oxychloride (POCl3) in the final step? The intermediate, 6-methoxy-7-methylquinazolin-4(3H)-one, is thermodynamically highly stable due to aromatic resonance. The C4 position is unreactive to weak nucleophiles. POCl3 acts as both a solvent and an activating agent, converting the tautomeric C4-hydroxyl group into a phosphorodichloridate leaving group. This is rapidly displaced by chloride ions to yield the highly electrophilic 4-chloroquinazoline, priming the molecule for downstream S_NAr coupling with complex piperazines[1][6].
Fig 2: Two-step synthesis workflow of 4-chloro-6-methoxy-7-methylquinazoline.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following methodology incorporates integrated In-Process Controls (IPCs) that prevent false readouts—creating a self-validating experimental loop.
Protocol A: Cyclization to 6-Methoxy-7-methylquinazolin-4(3H)-one
-
Setup: Charge a round-bottom flask with 2-amino-5-methoxy-4-methylbenzoic acid (1.0 eq) and an excess of formamide (10.0 eq).
-
Reaction: Heat the mixture to 150°C under an inert nitrogen atmosphere for 4–6 hours.
-
Validation (IPC): Monitor via LC-MS. The primary amine mass must completely disappear, replaced by the[M+H]+ peak of the quinazolinone.
-
Workup: Cool the reaction to room temperature and pour it into ice water. Filter the resulting precipitate, wash with cold distilled water, and dry under a vacuum to afford the intermediate.
Protocol B: Chlorination to 4-Chloro-6-methoxy-7-methylquinazoline (CAS 211320-78-4)
-
Setup: Suspend the intermediate from Protocol A (1.0 eq) in neat POCl3 (10.0 eq). Add a catalytic amount of N,N-dimethylaniline (0.1 eq) to accelerate the chlorination.
-
Reaction: Reflux the mixture at 105°C for 3 hours. The suspension will gradually turn into a clear, dark solution as the product forms.
-
Self-Validating IPC (Critical Step): Direct TLC analysis of 4-chloroquinazolines often results in false negatives because the compound rapidly hydrolyzes back to the starting material on the acidic silica gel.
-
Validation Loop: To accurately validate reaction completion, quench a 50 µL reaction aliquot into 500 µL of dry methanol containing 10% triethylamine. This instantly converts the reactive 4-chloro product into a stable 4-methoxyquinazoline. Analyze this quenched sample via LC-MS or TLC. This guarantees that the analytical readout reflects the true reaction progress, not a workup artifact.
-
-
Workup: Once validated, concentrate the POCl3 in vacuo. Quench the thick residue carefully into an ice-cold saturated aqueous NaHCO3 solution to neutralize residual acid. Extract with Dichloromethane (DCM), dry over anhydrous Na2SO4, and concentrate to yield the final product[1][6].
References
-
Matsuno, K., Ushiki, J., Seishi, T., et al. (2003). "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." Journal of Medicinal Chemistry, 46(23), 4910-4925. DOI: 10.1021/jm020505v. URL:[Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Potent and selective inhibitors of platelet-derived growth factor receptor phosphorylation. 3. Replacement of quinazoline moiety and improvement of metabolic polymorphism of 4-[4-(N-substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. New product list _ Page 4451 _ ChemicalBook [chemicalbook.com]
- 4. PDGFRβ is an essential therapeutic target for BRCA1-deficient mammary tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 4-chloro-6-methoxy-7-methylquinazoline: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 4-chloro-6-methoxy-7-methylquinazoline, a substituted quinazoline of interest in medicinal chemistry and drug discovery. Due to the limited publicly available data on this specific molecule, this guide establishes its core physicochemical properties through theoretical calculation and provides in-depth analysis based on its close structural analogue, 4-chloro-6,7-dimethoxyquinazoline. We will explore its chemical characteristics, propose a robust synthetic pathway, and discuss its potential applications as a versatile intermediate in the development of targeted therapeutics. This document serves as a foundational resource, blending established chemical principles with data-driven insights from related, well-characterized compounds.
Introduction and Compound Identification
The quinazoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core structure of numerous clinically approved drugs, particularly in oncology.[1] The strategic functionalization of the quinazoline ring allows for the precise modulation of a molecule's biological activity and pharmacokinetic profile. The compound of interest, 4-chloro-6-methoxy-7-methylquinazoline, represents a specific substitution pattern with potential for creating novel molecular entities.
The chlorine atom at the 4-position is a key reactive handle, highly susceptible to nucleophilic aromatic substitution. This feature makes it an exceptionally valuable precursor for introducing a wide variety of side chains, which are often crucial for binding to target proteins such as kinases. The methoxy group at the 6-position and the methyl group at the 7-position influence the molecule's electronics, solubility, and metabolic stability, making this particular substitution pattern a point of interest for fine-tuning drug-like properties.
Core Compound Characteristics
As direct experimental data for 4-chloro-6-methoxy-7-methylquinazoline is not widely published, the following properties have been calculated based on its chemical structure.
| Property | Value | Source |
| IUPAC Name | 4-chloro-6-methoxy-7-methylquinazoline | N/A |
| Molecular Formula | C₁₀H₉ClN₂O | Calculated |
| Molecular Weight | 208.65 g/mol | Calculated |
| Canonical SMILES | COC1=CC2=C(C=C1C)N=CN=C2Cl | Calculated |
| InChI Key | (Predicted) | N/A |
| CAS Number | Not Assigned | N/A |
Physicochemical & Spectroscopic Profile (Analog-Based)
To provide a practical framework for researchers, we present the well-documented properties of the closely related compound, 4-chloro-6,7-dimethoxyquinazoline (CAS No: 13790-39-1).[2] It is critical to note that while the core reactivity is expected to be similar, the substitution of a 7-methoxy group with a 7-methyl group will induce subtle but potentially significant changes in polarity, solubility, and spectroscopic signals.
| Property (4-chloro-6,7-dimethoxyquinazoline) | Value | Reference |
| Molecular Formula | C₁₀H₉ClN₂O₂ | [2] |
| Molecular Weight | 224.65 g/mol | [2] |
| Appearance | White to pale yellow solid/powder | |
| Purity | Typically ≥95% | [2] |
| Storage Temperature | Room Temperature | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum for the dimethoxy analog provides a template for what can be expected for 4-chloro-6-methoxy-7-methylquinazoline. The key difference would be the presence of a singlet integrating to 3H for the C7-methyl group (likely in the ~2.5 ppm region) instead of a second methoxy singlet.
Proposed Synthesis Pathway
The synthesis of 4-chloro-substituted quinazolines is a well-established process in organic chemistry. The most common and industrially scalable method involves the chlorination of a quinazolin-4-one precursor. Below is a proposed, logical workflow for the synthesis of 4-chloro-6-methoxy-7-methylquinazoline.
Caption: Proposed synthesis workflow for 4-chloro-6-methoxy-7-methylquinazoline.
Detailed Experimental Protocol (Hypothetical)
This protocol is based on standard procedures for analogous compounds, such as those used in the synthesis of intermediates for Gefitinib or Erlotinib.[3][4]
Step 1: Synthesis of 6-methoxy-7-methylquinazolin-4(3H)-one
-
Rationale: The initial steps involve constructing the core quinazolinone ring from a suitably substituted aniline. This is a robust and common strategy.
-
Procedure:
-
To a solution of 4-amino-2-methoxy-3-methylbenzonitrile (or a related aniline derivative) in an appropriate solvent (e.g., ethanol), add a cyclizing agent such as formamide.
-
Heat the reaction mixture to reflux for several hours, monitoring by Thin-Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature, which should induce precipitation of the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield the quinazolinone intermediate.
-
Step 2: Chlorination to 4-chloro-6-methoxy-7-methylquinazoline
-
Rationale: The conversion of the 4-oxo group to a 4-chloro group is a critical activation step. Phosphorus oxychloride (POCl₃) is a powerful and effective chlorinating agent for this transformation. A catalytic amount of DMF accelerates the reaction by forming the Vilsmeier reagent in situ.
-
Procedure:
-
In a flask equipped with a reflux condenser and under an inert atmosphere (e.g., nitrogen), suspend the 6-methoxy-7-methylquinazolin-4(3H)-one intermediate in an excess of phosphorus oxychloride (POCl₃).
-
Add a catalytic amount of N,N-dimethylformamide (DMF) dropwise.
-
Heat the mixture to reflux (approx. 106 °C) for 2-4 hours. The reaction should become a clear solution. Monitor completion via TLC.
-
After cooling, carefully remove the excess POCl₃ under reduced pressure.
-
Quench the reaction by slowly adding the residue to crushed ice with vigorous stirring. This will precipitate the crude product.
-
Neutralize the aqueous slurry with a base (e.g., saturated sodium bicarbonate solution) to a pH of 7-8.
-
Filter the solid product, wash thoroughly with water, and dry under vacuum to yield the final compound. Recrystallization from a suitable solvent like ethanol or ethyl acetate may be required for further purification.
-
Chemical Reactivity and Applications in Drug Discovery
The primary utility of 4-chloro-6-methoxy-7-methylquinazoline in drug development lies in its function as a versatile synthetic intermediate.[3]
Nucleophilic Aromatic Substitution (SₙAr)
The electron-withdrawing nature of the quinazoline ring system makes the C4-chloro substituent an excellent leaving group for SₙAr reactions. This allows for the facile introduction of various nucleophiles, most commonly primary or secondary amines, which is a cornerstone of modern kinase inhibitor synthesis.
Caption: Reactivity of 4-chloroquinazolines in drug synthesis.
This reactivity is the basis for synthesizing a wide array of biologically active molecules. By varying the amine nucleophile (R-NH₂), researchers can systematically explore the structure-activity relationship (SAR) to optimize a compound's potency and selectivity for a given biological target, such as Epidermal Growth Factor Receptor (EGFR) or Vascular Endothelial Growth Factor Receptor (VEGFR).[3][5]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 4-chloro-6-methoxy-7-methylquinazoline is not available, the handling precautions should be based on those for its close structural analogs.
-
Hazard Class: Compounds like 4-chloro-6,7-dimethoxyquinazoline are classified as irritants.[2]
-
Precautions:
-
Causes skin and serious eye irritation.
-
May cause respiratory irritation.
-
-
Personal Protective Equipment (PPE):
-
Wear protective gloves, eye protection (safety glasses/goggles), and a lab coat.
-
Handle only in a well-ventilated area or a chemical fume hood.
-
Avoid breathing dust.
-
-
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Conclusion
4-chloro-6-methoxy-7-methylquinazoline is a promising, albeit currently under-documented, building block for medicinal chemistry. Its calculated molecular formula (C₁₀H₉ClN₂O) and weight (208.65 g/mol ) define its basic properties. By leveraging the extensive data available for its close analog, 4-chloro-6,7-dimethoxyquinazoline, we can confidently predict its chemical behavior, particularly its utility as a precursor for kinase inhibitors via nucleophilic aromatic substitution. The proposed synthetic route offers a reliable and scalable method for its production. This guide provides a solid technical foundation for researchers looking to incorporate this novel intermediate into their drug discovery programs, enabling the exploration of new chemical space in the pursuit of next-generation targeted therapies.
References
- ChemicalBook. (2026, January 13). 4-chloro-6,7-dimethoxyquinoline.
-
PubChem. (n.d.). 4-Chloro-7-methoxyquinazolin-6-ol. Retrieved from [Link]
- Google Patents. (n.d.). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
-
Wang, M., et al. (n.d.). Synthesis of 7-(benzyloxy)-4-chloro-6-methoxyquinazoline. ResearchGate. Retrieved from [Link]
-
Knesl, P., et al. (n.d.). Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PMC. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-6-methoxyquinazoline. Retrieved from [Link]
Sources
- 1. 4-Chloro-7-methoxyquinazolin-6-ol | C9H7ClN2O2 | CID 23132475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 [sigmaaldrich.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
Spectroscopic Characterization of 4-chloro-6-methoxy-7-methylquinazoline: A Technical Guide
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the expected spectroscopic data for 4-chloro-6-methoxy-7-methylquinazoline. While a comprehensive, publicly available dataset for this specific molecule is limited, this guide synthesizes information from structurally related compounds and foundational spectroscopic principles to serve as a robust reference for its characterization. The methodologies and interpretations presented herein are grounded in established practices for the analysis of quinazoline derivatives, a class of compounds of significant interest in medicinal chemistry.[1][2][3]
Molecular Structure and Context
4-chloro-6-methoxy-7-methylquinazoline is a substituted quinazoline, a heterocyclic aromatic compound composed of fused benzene and pyrimidine rings.[1] The nature and position of its substituents—a chloro group at position 4, a methoxy group at position 6, and a methyl group at position 7—are key determinants of its chemical properties and, consequently, its spectroscopic signature.[2] Understanding this signature is crucial for confirming its identity and purity in synthetic and medicinal chemistry applications.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 4-chloro-6-methoxy-7-methylquinazoline, both ¹H and ¹³C NMR are indispensable for structural verification.
Experimental Protocol: NMR
A standard protocol for acquiring NMR spectra of quinazoline derivatives is as follows:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆), in a 5 mm NMR tube.[4][5]
-
Instrumentation: Record the ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for protons.[5]
-
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.[5]
-
¹³C NMR: Similarly, acquire the spectrum with an adequate number of scans.
-
¹H NMR Spectral Data (Predicted)
The expected ¹H NMR spectrum of 4-chloro-6-methoxy-7-methylquinazoline would exhibit distinct signals corresponding to each unique proton environment. The predicted chemical shifts are based on the analysis of similar quinazoline structures.[5][6]
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~8.9 | Singlet | 1H | H-2 |
| ~7.5 | Singlet | 1H | H-5 |
| ~7.3 | Singlet | 1H | H-8 |
| ~4.0 | Singlet | 3H | OCH₃ at C-6 |
| ~2.5 | Singlet | 3H | CH₃ at C-7 |
Interpretation:
-
The protons on the quinazoline ring system (H-2, H-5, and H-8) are expected to appear as singlets in the aromatic region of the spectrum.
-
The methoxy (OCH₃) protons will resonate as a sharp singlet, typically around 4.0 ppm.
-
The methyl (CH₃) protons will also appear as a singlet, at a more upfield position, around 2.5 ppm.
¹³C NMR Spectral Data (Predicted)
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~162 | C-4 |
| ~159 | C-2 |
| ~156 | C-6 |
| ~148 | C-8a |
| ~140 | C-7 |
| ~123 | C-4a |
| ~109 | C-5 |
| ~106 | C-8 |
| ~56 | OCH₃ |
| ~18 | CH₃ |
Interpretation:
-
The carbon atoms of the quinazoline ring will have characteristic shifts in the aromatic region (100-160 ppm).[1]
-
The carbon attached to the electronegative chlorine atom (C-4) is expected to be significantly downfield.
-
The methoxy and methyl carbons will appear in the upfield region of the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a critical technique for determining the molecular weight and fragmentation pattern of a compound.
Experimental Protocol: MS
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent, such as methanol or acetonitrile.[4]
-
Instrumentation: Utilize an electrospray ionization (ESI) mass spectrometer.
-
Data Acquisition: Determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.[4]
Expected Mass Spectrum
| m/z (Mass-to-Charge Ratio) | Assignment | Notes |
| ~208.65 | [M]⁺ | Molecular ion |
| ~210.65 | [M+2]⁺ | Isotope peak due to ³⁷Cl |
Interpretation:
The molecular formula of 4-chloro-6-methoxy-7-methylquinazoline is C₁₀H₉ClN₂O, with a molecular weight of approximately 208.65 g/mol . The mass spectrum is expected to show a prominent molecular ion peak at this m/z value. A characteristic isotopic peak at [M+2]⁺ with roughly one-third the intensity of the molecular ion peak will be observed due to the natural abundance of the ³⁷Cl isotope.
Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: IR
-
Sample Preparation: For solid samples, the KBr disc technique is commonly employed. A small amount of the sample is ground with potassium bromide (KBr) and pressed into a thin pellet.[4]
-
Instrumentation: Record the spectrum using an FTIR spectrometer.[7]
-
Data Acquisition: Scan the sample over the mid-infrared range (typically 4000-400 cm⁻¹).
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H (CH₃, OCH₃) |
| ~1620-1610 | C=N stretch | Quinazoline ring |
| ~1580-1570 | C=C stretch | Aromatic ring |
| ~1250-1200 | C-O stretch | Aryl ether |
| ~800-700 | C-Cl stretch | Aryl chloride |
Interpretation:
The IR spectrum will display characteristic absorption bands for the aromatic quinazoline ring system, including C-H, C=C, and C=N stretching vibrations.[1] Additionally, distinct peaks corresponding to the C-H stretches of the methyl and methoxy groups, the C-O stretch of the aryl ether, and the C-Cl stretch will be present.
Synthesis and Structural Confirmation
The synthesis of 4-chloro-6-methoxy-7-methylquinazoline typically involves the chlorination of 6-methoxy-7-methylquinazolin-4(3H)-one.[8] A common method utilizes a chlorinating agent like phosphorus oxychloride (POCl₃).[5][8] The successful synthesis and purification of the target compound, followed by the acquisition of spectroscopic data consistent with the predictions outlined in this guide, would provide strong evidence for its structural confirmation.
Visualizing the Core Structure
To aid in the understanding of the molecular architecture, the following diagram illustrates the structure of 4-chloro-6-methoxy-7-methylquinazoline.
Caption: Molecular structure of 4-chloro-6-methoxy-7-methylquinazoline.
Conclusion
This technical guide provides a detailed predictive analysis of the NMR, MS, and IR spectroscopic data for 4-chloro-6-methoxy-7-methylquinazoline. By leveraging data from analogous structures and fundamental principles, researchers can effectively utilize this information for the identification and characterization of this important quinazoline derivative. The experimental protocols and interpretative guidance furnished herein are intended to support the rigorous scientific investigation of this and related compounds in the field of drug discovery and development.
References
- Benchchem. Spectroscopic Data for Brominated Quinazoline Derivatives: A Technical Guide for Researchers.
- Loghin, F., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC.
- IntechOpen. (2020).
- Benchchem. Spectroscopic Profile of 4-Chloro-6,7-dimethoxyquinazoline: A Technical Guide.
- Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)
- SciSpace. (2017). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)
- MDPI. (2020). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline.
- Moreshan Chemical. 4-chloro-6-methoxy-7-methylquinazoline | 211320-78-4.
Sources
- 1. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]
- 2. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]
- 3. scispace.com [scispace.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4-chloro-6-methoxy-7-methylquinazoline - CAS号 211320-78-4 - 摩熵化学 [molaid.com]
Solubility of 4-chloro-6-methoxy-7-methylquinazoline in organic solvents
An In-depth Technical Guide to the Solubility of 4-chloro-6-methoxy-7-methylquinazoline in Organic Solvents
Introduction
4-chloro-6-methoxy-7-methylquinazoline stands as a molecule of significant interest within contemporary chemical and pharmaceutical research. As a substituted quinazoline, it belongs to a class of heterocyclic compounds renowned for their diverse pharmacological activities, frequently serving as scaffolds in the development of targeted therapeutics. The solubility of such a compound is a critical, foundational parameter that dictates its utility across a spectrum of applications, from synthetic reaction engineering and purification to its formulation and ultimate bioavailability in drug delivery systems. An early and thorough understanding of a compound's solubility profile in various organic solvents is not merely a data point; it is a cornerstone of rational process development and formulation design.
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to both understand and systematically determine the solubility of 4-chloro-6-methoxy-7-methylquinazoline. It moves beyond a simple listing of data to explain the underlying physicochemical principles, provide robust, field-proven experimental protocols, and offer a strategic approach to solvent selection and data interpretation.
Theoretical Framework: Predicting Solubility
The principle of "like dissolves like" serves as the guiding tenet for predicting solubility.[1] This concept posits that a solute will dissolve best in a solvent that has a similar polarity. The molecular structure of 4-chloro-6-methoxy-7-methylquinazoline—featuring a heterocyclic aromatic ring system, a chloro substituent, a methoxy group, and a methyl group—presents a nuanced polarity profile that must be carefully considered.
-
The Quinazoline Core: The nitrogen atoms in the quinazoline ring introduce polarity and can act as hydrogen bond acceptors.
-
Substituents and Their Influence:
-
4-Chloro Group: The electronegative chlorine atom creates a dipole, contributing to the molecule's overall polarity.
-
6-Methoxy Group (-OCH₃): The ether linkage is polar, and the oxygen atom can act as a hydrogen bond acceptor.
-
7-Methyl Group (-CH₃): This is a nonpolar, lipophilic group that will favor dissolution in less polar solvents.
-
The overall solubility will be a balance of these competing influences. It is anticipated that 4-chloro-6-methoxy-7-methylquinazoline will exhibit limited solubility in highly nonpolar solvents like hexanes and greater solubility in solvents of intermediate to high polarity, particularly those capable of dipole-dipole interactions or hydrogen bonding.
Experimental Determination of Equilibrium Solubility
To obtain reliable and reproducible solubility data, a standardized experimental protocol is paramount. The shake-flask method is the gold standard for determining equilibrium (or thermodynamic) solubility, representing the point at which a solution is saturated with a solute and is in equilibrium with the undissolved solid phase.[2][3][4] This method is highly regarded for its accuracy and is a foundational technique in pharmaceutical sciences.[2][5][6]
The Shake-Flask Method: A Validated Protocol
This protocol ensures that a true equilibrium is reached between the dissolved and undissolved compound, providing a definitive measure of its thermodynamic solubility at a given temperature.
Core Requirements:
-
Pure, well-characterized 4-chloro-6-methoxy-7-methylquinazoline.
-
High-purity organic solvents.
-
A temperature-controlled orbital shaker or rotator.
-
A centrifuge.
-
Chemically inert syringe filters (e.g., 0.22 µm PTFE).
-
A validated analytical method for quantification (e.g., High-Performance Liquid Chromatography with UV detection, HPLC-UV).
Step-by-Step Methodology:
-
Preparation: Add an excess amount of solid 4-chloro-6-methoxy-7-methylquinazoline to a known volume of the selected organic solvent in a sealed glass vial. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation has been achieved.[4][5]
-
Equilibration: Place the vials in a temperature-controlled shaker. Agitate the samples at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This period can range from 24 to 72 hours.[2][6] It is advisable to determine the equilibration time by sampling at various time points (e.g., 24, 48, 72 hours) to confirm that the concentration of the dissolved solute has reached a plateau.[5]
-
Phase Separation: Once equilibrium is established, allow the vials to stand undisturbed at the set temperature to let the excess solid sediment. To ensure complete separation of the solid from the saturated solution, centrifuge the vials.[2]
-
Sample Collection and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately filter the solution through a chemically inert syringe filter to remove any remaining microscopic particles.[2][5] This step is critical to prevent artificially high solubility readings.
-
Quantification: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase of the analytical method). Determine the concentration of 4-chloro-6-methoxy-7-methylquinazoline in the sample using a pre-validated HPLC method with a calibration curve generated from standards of known concentrations.[2]
-
Data Reporting: Express the solubility in standard units such as milligrams per milliliter (mg/mL) and moles per liter (mol/L).
Visualizing the Workflow
The following diagram outlines the logical flow of the shake-flask solubility determination process.
Caption: Workflow for equilibrium solubility determination via the shake-flask method.
A Strategic Approach to Solvent Selection
A systematic evaluation of solubility should encompass a diverse range of organic solvents, categorized by their polarity and hydrogen bonding capabilities. This approach provides a comprehensive understanding of the compound's physicochemical properties.
Solvent Classes for Screening
A recommended panel of solvents includes:
-
Polar Protic Solvents: (e.g., Methanol, Ethanol) - Capable of donating and accepting hydrogen bonds.
-
Polar Aprotic Solvents: (e.g., Acetonitrile, Acetone, Ethyl Acetate, Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)) - Possess dipoles but lack acidic protons.[2]
-
Nonpolar Solvents: (e.g., Toluene, Dichloromethane, Diethyl Ether, Heptane) - Characterized by low dielectric constants and reliance on van der Waals forces for interaction.[2]
Solvent Selection Logic
Caption: A logical approach to selecting a diverse range of organic solvents.
Data Presentation and Interpretation
All quantitative solubility data should be meticulously organized for clarity and comparative analysis.
Table 1: Solubility of 4-chloro-6-methoxy-7-methylquinazoline in Selected Organic Solvents at 25°C
| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) |
|---|---|---|---|
| Polar Protic | Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value | |
| Polar Aprotic | Acetonitrile | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value | |
| Ethyl Acetate | Experimental Value | Calculated Value | |
| Dimethyl Sulfoxide (DMSO) | Experimental Value | Calculated Value | |
| Intermediate | Dichloromethane (DCM) | Experimental Value | Calculated Value |
| Nonpolar | Toluene | Experimental Value | Calculated Value |
| | Heptane | Experimental Value | Calculated Value |
Note: This table is a template for recording experimentally determined data.
Interpretation: The resulting solubility profile will be invaluable for downstream applications. For instance, in drug development, high solubility in pharmaceutically acceptable solvents is often a prerequisite for oral dosage form development. In chemical synthesis, knowledge of solubility guides the choice of solvents for reaction, crystallization, and purification, directly impacting yield and purity.
Safety and Handling Precautions
While a specific Safety Data Sheet (SDS) for 4-chloro-6-methoxy-7-methylquinazoline is not widely available, data from structurally similar compounds, such as 4-chloro-6,7-dimethoxyquinazoline, suggest that appropriate precautions should be taken.[7][8]
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Health Hazards: The compound may cause skin and serious eye irritation.[8][9] Ingestion may be harmful.[7]
-
Stability: The compound is expected to be stable under normal laboratory conditions.[7]
Always consult the supplier-specific SDS before handling any chemical.
References
- Vertex AI Search. (2024, September 24). Solubility test for Organic Compounds.
- Vertex AI Search. (n.d.).
- BenchChem. (2025). General Experimental Protocol for Determining Solubility.
- Vertex AI Search. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
- BenchChem. (2025). Physical and chemical properties of 4-Chloro-6,7-dimethoxyquinoline.
- Wikipedia. (n.d.). Solubility equilibrium.
- ResearchGate. (2013, November 12). Can anyone tell me how to perform equilibrium solubility studies step by step practically?.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 4-Chloro-6,7-dimethoxyquinazoline.
- Sigma-Aldrich. (n.d.). 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1.
- LibreTexts. (2023, August 31). Solubility of Organic Compounds.
- Enamine. (n.d.). Shake-Flask Solubility Assay.
- Dissolution Technologies. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
- LinkedIn. (2026, January 22).
- Lund University Publications. (n.d.).
- SciELO. (n.d.). Equilibrium solubility versus intrinsic dissolution: characterization of lamivudine, stavudine and zidovudine for BCS.
- PubChem. (n.d.). 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610.
- SciELO. (n.d.). Effects of experimental conditions on solubility measurements for BCS classification in order to improve the biowaiver guidelines.
- Ovid. (n.d.). Study of equilibrium solubility measurement by saturation shake-flask method using hydrochlorothiazide as model compound.
Sources
- 1. chem.ws [chem.ws]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Solubility equilibrium - Wikipedia [en.wikipedia.org]
- 4. dissolutiontech.com [dissolutiontech.com]
- 5. researchgate.net [researchgate.net]
- 6. scielo.br [scielo.br]
- 7. fishersci.com [fishersci.com]
- 8. 4-Chloro-6,7-dimethoxyquinazoline | 13790-39-1 [sigmaaldrich.com]
- 9. 4-Chloro-6,7-dimethoxyquinoline | C11H10ClNO2 | CID 459610 - PubChem [pubchem.ncbi.nlm.nih.gov]
Engineering the Quinazoline Scaffold: Mechanistic Insights, Structure-Activity Relationships, and Validation Protocols
Executive Summary
The quinazoline core (1,3-diazanaphthalene) has cemented its status as a "privileged scaffold" in modern medicinal chemistry. Its structural mimicry of the adenine moiety of adenosine triphosphate (ATP) allows it to competitively bind the ATP-binding cleft of various kinases. As a Senior Application Scientist, I have structured this whitepaper to dissect the biological activity of substituted quinazolines—primarily focusing on their role as Epidermal Growth Factor Receptor (EGFR) inhibitors—while providing field-proven, self-validating experimental protocols for drug development professionals.
Molecular Mechanisms: The Paradigm of EGFR Inhibition
The most clinically validated biological activity of the quinazoline scaffold is its potent inhibition of receptor tyrosine kinases, particularly EGFR. Dysregulation of the EGFR signaling cascade (via overexpression or mutation) is a primary driver in non-small cell lung cancer (NSCLC) and breast cancer.
Quinazoline derivatives function as ATP-competitive tyrosine kinase inhibitors (TKIs). The critical mechanistic interaction occurs at the hinge region of the kinase domain: the N1 atom of the quinazoline ring acts as a hydrogen bond acceptor, forming a crucial interaction with the backbone NH of the Met793 residue 1. This anchors the scaffold, preventing ATP binding and subsequent autophosphorylation, thereby shutting down downstream proliferative pathways (PI3K/AKT and RAS/RAF/MEK/ERK).
Caption: EGFR signaling cascade and its targeted inhibition by quinazoline-based TKIs.
Structure-Activity Relationship (SAR) Dynamics
The modularity of the quinazoline ring allows for precise tuning of both pharmacodynamics and pharmacokinetics.
-
C4 Substitution: The addition of an anilino group (yielding 4-anilinoquinazolines) is the hallmark of highly potent EGFR inhibitors. Halogenation of this aniline ring (e.g., 3-chloro-4-fluoro substitution in gefitinib) enhances lipophilic interactions deep within the hydrophobic pocket of the receptor 2.
-
C6 and C7 Substitutions: These positions orient toward the solvent-exposed channel of the kinase domain. Appending bulky, water-soluble moieties (like morpholine or piperazine) dramatically improves the drug's ADMET profile. Furthermore, the introduction of a Michael acceptor (e.g., an acrylamide group) at C6 enables the formation of an irreversible covalent bond with Cys773 (in wild-type EGFR) or Cys797 (in mutant EGFR), which is the functional basis for second-generation inhibitors like Afatinib 3.
Comparative Quantitative Efficacy (IC50 Data)
Recent synthetic efforts have yielded novel derivatives capable of overcoming the notorious T790M "gatekeeper" mutation, which increases the receptor's affinity for ATP and causes resistance to first-generation drugs.
| Compound / Derivative | Target / Mutation Profile | IC50 Value | Key Structural Feature | Ref |
| Afatinib (Reference) | EGFR (Wild-Type) | 0.5 nM | Covalent binder (C6 acrylamide) | 3 |
| Compound 8 | EGFR (Wild-Type) | 0.8 nM | 4-arylamino with urea linker | 2 |
| Compound 8 | EGFR (T790M/L858R) | 2.7 nM | 4-arylamino with urea linker | 2 |
| Compound 19 | EGFR (Wild-Type) | 3.2 nM | 3-bromo-aniline, N-Boc glycine at C6 | 2 |
| Compound 4f | EGFR (L858R/T790M) | 2.81 nM | Thiazole-fused quinazoline | 4 |
Beyond Oncology: Polypharmacology of Quinazolines
While predominantly recognized for anticancer activity, the quinazoline scaffold exhibits broad-spectrum polypharmacology. Certain 2,4-disubstituted quinazolines have demonstrated potent antimicrobial properties. For example, specific derivatives have been shown to act as competitive inhibitors of bacterial dihydrofolate reductase (DHFR) in E. coli, disrupting folate synthesis and halting bacterial replication 5. This cross-therapeutic utility makes the scaffold highly attractive for multi-target drug design.
Self-Validating Experimental Workflows
To ensure scientific integrity and reproducibility, drug development requires rigorous, self-validating assay systems. Below is the standard workflow and detailed protocols for validating novel quinazoline derivatives.
Caption: Iterative workflow for the discovery and validation of quinazoline-based inhibitors.
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo Methodology)
Objective: Quantify the direct, cell-free inhibition of EGFR kinase activity.
Causality & Rationale: We utilize a luminescence-based ADP detection assay (e.g., ADP-Glo) rather than a substrate-phosphorylation assay. Measuring ADP formation directly correlates with kinase activity independent of the specific peptide substrate sequence, drastically reducing false positives caused by substrate-specific artifacts.
-
Enzyme-Inhibitor Pre-Incubation: In a 384-well plate, combine 2 µL of recombinant EGFR enzyme (WT or mutant) with 2 µL of the quinazoline derivative (9-point, 3-fold serial dilution in assay buffer). Causality: Pre-incubating for 30 minutes at room temperature allows slow-binding or covalent inhibitors to reach thermodynamic equilibrium before the reaction begins.
-
Reaction Initiation: Add 1 µL of ATP/Substrate mix. Causality: The ATP concentration must be calibrated to the specific Km of the EGFR variant used. Keeping ATP near its Km ensures maximum sensitivity for detecting competitive inhibitors.
-
Kinase Reaction & Termination: Incubate for 60 minutes. Add 5 µL of ADP-Glo Reagent. Causality: This reagent terminates the kinase reaction and actively depletes all unreacted ATP. Depleting background ATP is critical to ensuring the final luminescent signal is strictly proportional to the ADP generated by the kinase.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP back to ATP, driving a luciferase/luciferin reaction. Read luminescence after 30 minutes.
-
Self-Validation Check: The assay must include Afatinib as a positive control and a "No Enzyme" well as a negative control. Calculate the Z'-factor; a value >0.5 confirms the assay has a sufficient signal window and low variability to be deemed trustworthy.
Protocol 2: Orthogonal Cellular Anti-Proliferative Assay (MTT)
Objective: Confirm that the biochemical inhibition translates to phenotypic cellular efficacy and establish on-target specificity.
Causality & Rationale: Biochemical potency does not guarantee cellular membrane permeability. The MTT assay assesses metabolic activity as a proxy for cell viability.
-
Isogenic Cell Seeding: Seed cells at 3×103 cells/well in a 96-well plate. Self-Validation: You must use an isogenic or carefully selected cell panel to prove on-target effects. Use A549 (EGFR WT), H1975 (EGFR L858R/T790M), and an EGFR-negative line (e.g., MDA-MB-231). If the compound kills the EGFR-negative line at the same concentration as the dependent lines, it is a general cytotoxin, not a targeted TKI.
-
Compound Treatment: After 24h (allowing for cell adherence), treat cells with the quinazoline derivatives. Causality: Treatment must last for 72 hours to ensure cells undergo at least two doubling times, capturing both cytostatic and cytotoxic effects.
-
MTT Incubation: Add 20 µL of MTT solution (5 mg/mL) and incubate for 4 hours. Causality: Viable cells with active mitochondrial reductases will cleave the tetrazolium ring, forming insoluble purple formazan crystals.
-
Solubilization & Readout: Aspirate media and dissolve crystals in 100 µL of DMSO. Read absorbance at 570 nm. Generate a sigmoidal dose-response curve to calculate the cellular IC50 .
Conclusion
The substituted quinazoline scaffold remains a cornerstone of targeted therapeutics. By systematically manipulating the C4, C6, and C7 positions, researchers can navigate around acquired clinical resistance mechanisms, such as the T790M mutation. Future paradigms will likely focus on leveraging this scaffold to develop fourth-generation allosteric inhibitors to combat emerging C797S mutations, ensuring quinazolines remain at the forefront of precision medicine.
References
- Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals (Basel) / NIH.
- Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation. ACS Omega / NIH.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Oriental Journal of Chemistry.
- Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Discover Oncology / NIH.
Sources
- 1. japsonline.com [japsonline.com]
- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
The Quinazoline Scaffold: A Journey from Serendipitous Discovery to Precision Cancer Therapy
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The quinazoline core, a deceptively simple fused heterocyclic system, has etched an indelible mark on the landscape of medicinal chemistry. This technical guide provides a comprehensive exploration of the discovery and history of quinazoline-based inhibitors, tracing their remarkable evolution from early synthetic curiosities to a cornerstone of modern targeted cancer therapy. We will delve into the foundational discoveries, the elucidation of their mechanism of action as potent kinase inhibitors, and the pivotal structure-activity relationships that guided their optimization. This guide is designed to be a practical resource, offering detailed experimental protocols for key assays, comparative quantitative data on prominent inhibitors, and visual representations of critical signaling pathways and experimental workflows to empower researchers in the ongoing quest for novel therapeutics.
Early History: From Aniline Dyes to Unexpected Biological Activity
The story of quinazoline begins not in a pharmaceutical laboratory, but in the burgeoning field of synthetic organic chemistry in the 19th century. In 1869, Peter Griess, a chemist renowned for his work on diazo compounds, reported the first synthesis of a quinazoline derivative, 2-cyano-3,4-dihydro-4-oxoquinazoline, through the reaction of anthranilic acid and cyanogen.[1][2] This initial discovery, however, did not immediately spark significant interest in its biological potential.
It was not until 1895 that August Bischler and Lang successfully synthesized the parent quinazoline molecule itself.[2] A more efficient and practical synthesis was later developed by Siegmund Gabriel in 1903, starting from o-nitrobenzylamine.[2] For several decades, the quinazoline scaffold remained primarily of academic interest, a versatile building block for synthetic chemists.
A pivotal moment in the history of quinazoline's therapeutic potential came with the investigation of natural products. The alkaloid vasicine, isolated from the Indian shrub Adhatoda vasica, was identified as a quinazoline derivative and has been used for centuries in traditional medicine for its respiratory benefits.[2] This discovery hinted at the diverse biological activities that this heterocyclic system could possess.
The mid-20th century saw the first wave of synthetic quinazoline-based compounds with demonstrated pharmacological effects. Notably, prazosin, an α1-adrenergic receptor antagonist, emerged as a potent antihypertensive agent, marking one of the earliest clinical successes for this class of compounds.[3][4][5] This era also saw the exploration of quinazoline derivatives for their anti-inflammatory and diuretic properties, further broadening the known therapeutic landscape of the scaffold.[6][7]
The Kinase Inhibition Era: A Paradigm Shift in Cancer Treatment
The late 20th century witnessed a revolution in our understanding of cancer biology, with the identification of protein kinases as critical drivers of oncogenesis. This discovery paved the way for the development of targeted therapies designed to specifically inhibit the activity of these aberrant enzymes. The quinazoline scaffold, with its rigid structure and capacity for diverse substitutions, proved to be an ideal framework for designing potent and selective kinase inhibitors.
The primary mechanism by which many quinazoline-based inhibitors exert their anticancer effects is through competitive inhibition at the adenosine triphosphate (ATP)-binding site of protein kinases.[8] The quinazoline core mimics the adenine ring of ATP, allowing it to dock into the hydrophobic pocket of the kinase domain. Specific substitutions on the quinazoline ring then form key interactions, such as hydrogen bonds, with amino acid residues in the hinge region of the kinase, effectively blocking ATP from binding and preventing the phosphorylation of downstream substrates.[8][9]
The Rise of EGFR Inhibitors: Gefitinib and Erlotinib
The epidermal growth factor receptor (EGFR), a receptor tyrosine kinase, became a prime target for anticancer drug development due to its frequent overexpression and mutation in various solid tumors, particularly non-small cell lung cancer (NSCLC).[10][11] The 4-anilinoquinazoline scaffold emerged as a highly promising pharmacophore for targeting EGFR.
This led to the development of the first-generation EGFR tyrosine kinase inhibitors (TKIs), gefitinib (Iressa) and erlotinib (Tarceva).[10][12] These drugs demonstrated remarkable efficacy in a subset of NSCLC patients whose tumors harbored activating mutations in the EGFR kinase domain.[12]
The binding mode of these inhibitors within the EGFR ATP-binding site has been extensively studied. X-ray crystallography has revealed that the quinazoline core is anchored in the active site through a crucial hydrogen bond between the N1 atom of the quinazoline ring and the backbone amide of a methionine residue (Met793) in the hinge region.[9][13][14] The 4-anilino substituent extends into a hydrophobic pocket, and various substitutions on this ring can modulate the inhibitor's potency and selectivity.[9]
EGFR Signaling Pathway and Inhibition by Quinazolines
Caption: EGFR signaling pathway and its inhibition by quinazoline-based drugs.
Structure-Activity Relationship (SAR) of Quinazoline-Based Kinase Inhibitors
The development of potent and selective quinazoline-based inhibitors has been guided by extensive structure-activity relationship (SAR) studies. These studies have revealed key structural features that govern their interaction with the kinase active site.
-
The Quinazoline Core: The bicyclic ring system serves as the fundamental scaffold for ATP-competitive inhibition.
-
The 4-Anilino Group: Substitution at the 4-position with an aniline moiety is critical for high-affinity binding to EGFR. The nature and position of substituents on the aniline ring significantly impact potency and selectivity. For example, a 3-bromo substituent, as seen in some potent inhibitors, occupies a hydrophobic pocket.[2][9]
-
Substituents at the 6- and 7-Positions: Electron-donating groups, such as methoxy groups, at the 6- and 7-positions of the quinazoline ring generally enhance inhibitory activity.[2][9] These groups can form additional interactions within the ATP-binding pocket. The presence of a solubilizing group at these positions can also improve the pharmacokinetic properties of the inhibitor.
Quantitative Data on Quinazoline-Based Inhibitors
The efficacy of quinazoline-based inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific enzyme or the proliferation of a cell line by 50%.
| Inhibitor | Target Kinase | IC50 (nM) | Target Cell Line | IC50 (µM) |
| Gefitinib | EGFR | 2.4[15] | A549 (NSCLC) | 15.59[9] |
| Erlotinib | EGFR | ~2 | A431 (Epidermoid Carcinoma) | 3[9] |
| Lapatinib | EGFR/HER2 | EGFR: 10.8, HER2: 9.8 | BT474 (Breast Cancer) | 0.17 |
| Vandetanib | VEGFR2/EGFR | VEGFR2: 40, EGFR: 500 | H460 (NSCLC) | - |
| Compound 6 | EGFR/VEGFR2 | EGFR: 10, VEGFR2: 80[15] | - | - |
| Compound 19 | EGFR | 3.2[15] | HepG2 (Hepatocellular Carcinoma) | 8.3[15] |
| Compound 23 | EGFR/PI3Kα | EGFR: 2.4, PI3Kα: 317[15] | - | - |
| Compound 24 | EGFRwt/EGFRT790M | - | A549: 6.54, A431: 4.04, EGFRT790M-positive cells: 1.94[9] | - |
| Compound 4e | VEGFR-2/EGFR | VEGFR-2: 189, EGFR: 69.4[9] | A-549 | 0.59[9] |
| Compound 4f | EGFRwt/EGFRL858R/T790M/EGFRL858R/T790M/C797S | 3.62, 2.17, 2.81[3] | - | - |
| Compound 6a | HER2/EGFR | HER2: 0.116, EGFR: 0.163[3] | - | - |
| Compound 6b | HER2/EGFR | HER2: 0.083, EGFR: 0.126[3] | - | - |
| Compound 45a | EGFR/VEGFR | EGFR: 0.13 µM, VEGFR: 0.56 µM[3] | HT-29: 31.23, MCF-7: 39.02[3] | - |
| Prazosin | α1-adrenergic receptor | - | - | - |
Note: IC50 values can vary depending on the specific assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
The discovery and development of quinazoline-based inhibitors rely on a suite of robust in vitro assays. The following are detailed, step-by-step methodologies for key experiments.
Synthesis of a 4-Anilinoquinazoline Core: A Representative Protocol for Gefitinib
The synthesis of gefitinib often starts from readily available precursors and involves several key steps. One common route begins with the selective demethylation of 6,7-dimethoxyquinazolin-4(3H)-one.[6][7]
Step 1: Selective Demethylation
-
To a solution of 6,7-dimethoxyquinazolin-4(3H)-one in methanesulfonic acid, add L-methionine.
-
Heat the reaction mixture and monitor the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction and pour it into ice water.
-
Adjust the pH to neutral with a base (e.g., sodium hydroxide) to precipitate the 6-hydroxy-7-methoxyquinazolin-4(3H)-one.
-
Filter, wash with water, and dry the product.
Step 2: Chlorination
-
Suspend the product from Step 1 in a suitable solvent (e.g., toluene) with a catalytic amount of dimethylformamide (DMF).
-
Add thionyl chloride dropwise at room temperature.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
After completion, cool the reaction and remove the solvent under reduced pressure to obtain 4-chloro-7-methoxy-6-hydroxyquinazoline.
Step 3: Coupling with 3-Chloro-4-fluoroaniline
-
Dissolve the chlorinated intermediate in a suitable solvent (e.g., isopropanol).
-
Add 3-chloro-4-fluoroaniline and heat the mixture to reflux.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to allow the product, 4-(3-chloro-4-fluoroanilino)-7-methoxy-6-hydroxyquinazoline, to crystallize.
-
Filter, wash with the solvent, and dry the product.
Step 4: Alkylation
-
Suspend the product from Step 3 in a suitable solvent (e.g., DMF) with a base (e.g., potassium carbonate).
-
Add 3-morpholinopropyl chloride and heat the reaction mixture.
-
Monitor the reaction by TLC.
-
After completion, pour the reaction mixture into water to precipitate the crude gefitinib.
-
Filter, wash with water, and purify by recrystallization or column chromatography.
In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.
Workflow for Kinase Inhibition Assay
Caption: General workflow for an in vitro kinase inhibition assay.
Materials:
-
Purified kinase (e.g., EGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Test quinazoline inhibitor
-
DMSO
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the quinazoline inhibitor in DMSO. Further dilute these stock solutions in kinase reaction buffer to the desired final concentrations.
-
Kinase Reaction Setup:
-
To each well of the plate, add the diluted test compound. Include wells with DMSO only as a vehicle control and wells with a known potent inhibitor as a positive control.
-
Add the EGFR enzyme and its specific substrate to each well.
-
-
Initiate Kinase Reaction: Add ATP to each well to start the kinase reaction. The final ATP concentration should be at or near the Km value for the specific kinase.
-
Incubation: Incubate the plate at 30°C for a specified period (e.g., 60 minutes).
-
Stop Reaction and Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
ADP to ATP Conversion and Luminescence Generation: Add Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated in the kinase reaction to ATP, which is then used by luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and therefore to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Cell-Based Proliferation Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide to its insoluble formazan, which has a purple color.
Materials:
-
Cancer cell line (e.g., A549)
-
Complete cell culture medium
-
Test quinazoline inhibitor
-
DMSO
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Spectrophotometer (plate reader)
Procedure:
-
Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.[1][8]
-
Compound Treatment: Prepare serial dilutions of the quinazoline inhibitor in complete medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitor. Include vehicle control wells (medium with DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.[2]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours, or until a purple precipitate is visible.[1][8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[1] Mix gently on an orbital shaker for 10 minutes.[1]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 490 nm or 570 nm using a plate reader.[1][8]
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.
Conclusion and Future Directions
The journey of the quinazoline scaffold from its initial synthesis to its current status as a privileged structure in drug discovery is a testament to the power of medicinal chemistry. The development of quinazoline-based kinase inhibitors has fundamentally changed the treatment paradigm for certain cancers, ushering in an era of precision medicine. While the first and second-generation EGFR inhibitors have shown significant success, the emergence of drug resistance remains a major clinical challenge.
Future research in this area will undoubtedly focus on the development of next-generation quinazoline-based inhibitors that can overcome resistance mechanisms. This includes the design of covalent inhibitors that form an irreversible bond with the target kinase and allosteric inhibitors that bind to sites other than the ATP-binding pocket. Furthermore, the exploration of quinazoline derivatives as inhibitors of other kinase families and for the treatment of other diseases continues to be a vibrant area of research. The rich history and proven therapeutic potential of the quinazoline scaffold ensure that it will remain a focal point of drug discovery efforts for years to come.
References
- Griess, P. (1869). Ueber die Einwirkung des Cyanogens auf Anthranilsäure. Berichte der deutschen chemischen Gesellschaft, 2(1), 437-439.
- BenchChem. (2025). A Technical Guide to the Discovery and History of Quinazoline Compounds.
- Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 26(11), 3324.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules, 29(4), 856.
- Synthesis and biological evaluation studies of novel quinazolinone derivatives as antibacterial and anti-inflammatory agents. Arabian Journal of Chemistry, 10, S2137-S2144.
- BenchChem. (2025). A Comparative Guide to Quinazoline-Based Kinase Inhibitors: Evaluating 4-Chloro-6,7-dimethoxyquinazoline as a Core Scaffold.
- Design, Synthesis, And Evaluation Of Novel Quinazoline Derivatives As Anti-Inflammatory Agents. Research & Reviews: A Journal of Drug Formulation, Development and Production, 13(1).
- The Therapeutic Journey of Quinazoline as Anti-cancer Targeting Kinase Inhibitors. Afinidad, 81(607), 532-542.
- Recent Advances in Quinazoline Derivatives: Synthesis, Biological Activities, and Therapeutic Potential. International Journal of Medical and Pharmaceutical Research.
- Synthetic Methodologies and SAR of Quinazoline Deriv
- Crystal structure of EGFR bound to the 4-anilinoquinazoline inhibitor Erlotinib (PDB ID: 1M17).
- Synthesis, Characterization, and Biological Evaluation of Novel Quinazoline Derivatives as Potential Anti-Inflammatory and Anti-Arthritic Agents.
- Novel Approach of Quinazoline Scaffold as Anti- inflammatory Agents: Design, Synthesis, Pharmacological Evaluation, and Molecula. Letters in Applied NanoBioScience, 15(1), 1-15.
- Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry, 9, 698835.
- (A) X-ray crystal structure of EGFR kinase domain in the active state...
- Quinazolinone-Based Anticancer Agents: Synthesis, Antiproliferative SAR, Antitubulin Activity, and Tubulin Co-crystal Structure. Journal of Medicinal Chemistry, 60(24), 10134-10151.
- Remarkable utilization of quinazoline-based homosulfonamide for in vitro cytotoxic effects with triple kinase inhibition activities: cell cycle analysis and molecular docking profile. RSC Advances, 15(3), 2099-2114.
- Full article: Synthesis and characterization of quinazoline derivatives: search for hybrid molecule as diuretic and antihypertensive agents. Journal of the Iranian Chemical Society, 11(2), 435-446.
- Synthesis and antihypertensive activity of some new quinazoline derivatives. European Journal of Medicinal Chemistry, 17(3), 239-245.
- Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. Bioorganic & Medicinal Chemistry Letters, 28(17), 2851-2856.
- 6-Substituted-4-(3-bromophenylamino)quinazolines as Putative Irreversible Inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor (HER-2) Tyrosine Kinases with Enhanced Antitumor Activity. Journal of Medicinal Chemistry, 44(15), 2511-2522.
- Synthesis and Antihypertensive Activity of Some Quinazoline Derivatives. Journal of Applied Pharmaceutical Science, 3(4), 84-88.
- Prazosin. Wikipedia.
- Prazosin: Package Insert / Prescribing Inform
Sources
- 1. creative-bioarray.com [creative-bioarray.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 4. Effects of prazosin in patients with hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. EP2155656A2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 8. atcc.org [atcc.org]
- 9. Design, synthesis, biological evaluation, and <i>in silico</i> study of quinazoline-based dual inhibitors targeting EGFR and VEGFR-2 for cancer therapy - Arabian Journal of Chemistry [arabjchem.org]
- 10. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03829D [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Exploitation of the 6-Methoxy-7-Methylquinazoline Scaffold in Targeted Therapeutics
Executive Summary
The quinazoline core is a highly privileged pharmacophore in modern drug discovery, forming the backbone of numerous FDA-approved kinase inhibitors (e.g., gefitinib, erlotinib). However, precise functionalization at the C6 and C7 positions dictates the scaffold's target selectivity and pharmacokinetic profile. This technical whitepaper explores the therapeutic applications of 6-methoxy-7-methylquinazoline analogues , detailing their mechanistic rationale, structure-activity relationships (SAR), and emerging roles in epigenetic modulation, receptor tyrosine kinase (RTK) inhibition, and metabolic reprogramming.
Mechanistic Rationale & Structure-Activity Relationship (SAR)
The substitution pattern on the quinazoline ring is not arbitrary; it is governed by strict steric and electronic parameters within the target protein's binding pocket.
For epigenetic targets like G9a-Like Protein (GLP), the 6-methoxy group is critical because it occupies a highly specific, shallow binding groove[1]. Displacing the 6-methoxy moiety with bulkier groups (such as ethoxy or isopropoxy) induces severe steric clashes with the protein backbone, completely abolishing inhibitory activity[1]. Similarly, the 7-position sits at the neck of the lysine binding channel, where small, hydrogen-bond-capable groups (like methoxy or methyl) interact favorably with the local water network[1].
In contrast, for Platelet-Derived Growth Factor Receptor (PDGFR) kinases, extending the C6/C7 ether chains (e.g., methoxyethoxy) can significantly enhance potency by introducing new oxygen atoms that interact directly with the β-PDGFR kinase domain[2].
Table 1: SAR of Quinazoline C6/C7 Substitutions Across Key Targets
| Target Class | C6 Substituent | C7 Substituent | Enzymatic Potency | Mechanistic Rationale |
| GLP / G9a | Methoxy | Methoxy / Methyl | Highly Potent (IC₅₀ < 100 nM) | Optimal fit in shallow groove; stabilizes water network[1]. |
| GLP / G9a | Ethoxy / Isopropoxy | Methoxy | Inactive (IC₅₀ > 5000 nM) | Severe steric clash with the binding groove[1]. |
| GLP / G9a | Methoxy | Ethoxy / Isopropoxy | Inactive (IC₅₀ > 5000 nM) | Steric clash at the neck of the lysine binding channel[1]. |
| PDGFR | Methoxyethoxy | Methoxyethoxy | Exceptional (IC₅₀ 0.01 - 0.02 µM) | Inserted oxygen atoms form novel H-bonds with β-PDGFR[2]. |
Core Therapeutic Applications
Epigenetic Reprogramming: GLP/G9a Lysine Methyltransferases
Dysregulation of G9a and GLP—enzymes responsible for histone H3 lysine 9 (H3K9) methylation—is heavily implicated in cancer proliferation and neurodegenerative disorders[1]. 6-methoxy-7-methylquinazoline analogues act as potent, competitive inhibitors that occupy the peptide substrate binding site.
Causality of Binding: The N1 nitrogen of the quinazoline pyrimidine ring forms a direct, critical hydrogen bond with the side chain of Asp1176 in GLP (Asp1088 in G9a)[1]. Simultaneously, the secondary amino group at the C4 position interacts with Asp1171 (GLP)[1]. This dual-anchoring mechanism ensures high residence time and potent target engagement.
Fig 1: Mechanism of action for quinazoline-based GLP/G9a epigenetic inhibitors in oncology.
Receptor Tyrosine Kinase (RTK) Inhibition: PDGFR
Abnormal Platelet-Derived Growth Factor (PDGF) signaling drives smooth muscle cell proliferation, leading to restenosis following angioplasty, as well as tumor angiogenesis[2]. Analogues synthesized from 4-chloro-6-methoxy-7-methylquinazoline demonstrate profound in vivo efficacy, suppressing neointima formation and delaying disease progression in chronic myelomonocytic leukemia models[2]. The scaffold competitively binds the ATP pocket of the kinase domain, locking the enzyme in an inactive conformation.
Metabolic Reprogramming: GLUT3 Inhibition
Cancer cells exhibit a high dependency on glycolysis (the Warburg effect). Recent patent literature highlights 2,4-dichloro-6-methoxy-7-methylquinazoline as a pivotal intermediate in synthesizing novel Glucose Transporter 3 (GLUT3) inhibitors[3]. By blocking cellular glucose uptake, these analogues selectively starve metabolically hyperactive tumor cells, representing a novel frontier in oncology[3].
Experimental Methodologies & Self-Validating Protocols
To leverage this scaffold, researchers must execute highly controlled Nucleophilic Aromatic Substitution (SNAr) reactions. The following protocol outlines the synthesis of 2,4-diamino derivatives from the 2,4-dichloro-6-methoxy-7-methylquinazoline intermediate.
Fig 2: Two-step regioselective SNAr workflow for 2,4-dichloro-6-methoxy-7-methylquinazoline.
Protocol: Regioselective Synthesis of 2,4-Diamino Quinazolines
Objective: To generate highly pure target inhibitors utilizing thermodynamic and kinetic controls to ensure strict regioselectivity.
Step 1: Scaffold Activation (Chlorination)
-
Suspend 6-methoxy-7-methylquinazoline-2,4-diol in neat phosphorus oxychloride (POCl₃). Add a catalytic amount of N,N-dimethylaniline.
-
Reflux the mixture for 4–6 hours.
-
Causality: POCl₃ acts as both solvent and chlorinating agent. The catalytic N,N-dimethylaniline accelerates the formation of the Vilsmeier-Haack-type intermediate, driving the complete conversion of the diol to 2,4-dichloro-6-methoxy-7-methylquinazoline[1].
Step 2: Kinetic Control - C4 Regioselective Amination
-
Dissolve the 2,4-dichloro intermediate in anhydrous DMF.
-
Add 2.0 equivalents of K₂CO₃ and 1.0 equivalent of the primary amine (e.g., 1-methylpiperidin-4-amine). Stir at Room Temperature (RT) for 2 hours.
-
Causality: The C4 position is significantly more electrophilic than C2 due to the electron-withdrawing effect of the fused phenyl ring and adjacent nitrogens. Conducting the reaction strictly at RT provides the kinetic control necessary to prevent unwanted C2 substitution, yielding the 2-chloro-4-amino intermediate with >95% regioselectivity[1].
Step 3: Thermodynamic Control - C2 Amination
-
Isolate the intermediate and dissolve in isopropanol (i-PrOH).
-
Add an excess of the secondary amine (e.g., morpholine) and 4N HCl in dioxane.
-
Subject to microwave irradiation at 160°C for 30 minutes.
-
Causality: Following C4 amination, the quinazoline core becomes electron-rich, rendering the C2 position highly resistant to nucleophilic attack. The addition of HCl protonates the N1 nitrogen, restoring electrophilicity at C2. Microwave irradiation provides the necessary thermal energy to overcome the high activation barrier of this sterically hindered position[1].
Step 4: Self-Validation
-
Action: Perform LC-MS and ¹H NMR (400 MHz) analysis.
-
Validation Check: Confirm the disappearance of the C2-chlorine isotope pattern in MS and verify the integration of the C6-methoxy singlet (~3.90 ppm) and C7-methyl singlet (~2.40 ppm) in NMR to ensure the scaffold remained intact during harsh microwave conditions.
References
-
Discovery of Potent and Selective Inhibitors for G9a-Like Protein (GLP) Lysine Methyltransferase - Journal of Medicinal Chemistry (ACS Publications).
-
Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism - Journal of Medicinal Chemistry (ACS Publications).
-
WO2020005935A1 - Glucose uptake inhibitors - Google Patents.
Sources
Methodological & Application
Step-by-step chlorination protocol for 6-methoxy-7-methylquinazolin-4-one
Application Note: Optimized Chlorination of 6-Methoxy-7-methylquinazolin-4-one
Introduction & Mechanistic Rationale
The conversion of 6-methoxy-7-methylquinazolin-4-one to 4-chloro-6-methoxy-7-methylquinazoline is a fundamental structural modification in the synthesis of targeted kinase inhibitors (such as EGFR and PDGFR antagonists)[1]. While classical methods often relied on refluxing the substrate in neat phosphorus oxychloride ( POCl3 ), modern process chemistry demands stringent control over reaction kinetics to suppress degradation and the formation of unreactive pseudodimers[2].
As a Senior Application Scientist, it is critical to understand that POCl3 -mediated chlorination is not a single concerted step, but a highly temperature-dependent, two-stage process[3]:
-
Base-Mediated Phosphorylation: At temperatures below 25 °C, the addition of a strong organic base (e.g., N,N-Diisopropylethylamine, DIPEA) deprotonates the quinazolinone. The resulting anion rapidly attacks POCl3 to form an O-phosphorylated intermediate[2]. Maintaining a basic environment ( pKa>9 ) during this stage is the primary causality for suppressing pseudodimerization (the unwanted reaction between the phosphorylated intermediate and unreacted starting material)[3].
-
Thermally-Driven Nucleophilic Substitution: The O-phosphorylated intermediate is stable at room temperature. To drive the reaction to completion, thermal activation (70–90 °C) is required, allowing the chloride ion ( Cl− ) to execute a nucleophilic attack at the C4 position, displacing the phosphorodichloridate leaving group[3].
Fig 1: Two-stage kinetic mechanism of quinazolinone chlorination via O-phosphorylated intermediate.
Reagents and Materials
To ensure a self-validating and reproducible system, precise stoichiometry and strictly anhydrous conditions must be maintained. Moisture reacts with POCl3 to form HCl, which neutralizes the base and halts the critical phosphorylation stage[4].
Table 1: Stoichiometry and Reagent Properties
| Reagent | MW ( g/mol ) | Equivalents | Function / Rationale |
| 6-Methoxy-7-methylquinazolin-4-one | 190.20 | 1.0 | Primary Substrate |
| Phosphorus oxychloride ( POCl3 ) | 153.33 | 1.2 | Phosphorylating & Chlorinating Agent |
| N,N-Diisopropylethylamine (DIPEA) | 129.25 | 1.3 | Strong base; promotes rapid anion formation |
| Toluene (Anhydrous) | 92.14 | 7 volumes | Inert solvent; controls exotherms |
Step-by-Step Experimental Protocol
Fig 2: Experimental workflow for synthesizing 4-chloro-6-methoxy-7-methylquinazoline.
Phase 1: System Setup & Inertion
-
Preparation: Flame-dry a multi-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, a pressure-equalizing addition funnel, and an internal temperature probe.
-
Atmosphere: Purge the system with ultra-high purity Nitrogen ( N2 ) for 15 minutes to ensure a strictly anhydrous environment.
Phase 2: Base-Mediated Phosphorylation (Stage 1)
-
Loading: Suspend 6-methoxy-7-methylquinazolin-4-one (1.0 equiv) in anhydrous toluene (7 relative volumes).
-
Base Addition: Add DIPEA (1.3 equiv) to the suspension in one portion. Stir for 10 minutes. Insight: Weaker bases like N-methylmorpholine result in sluggish phosphorylation; DIPEA ensures the quinazolinone reacts efficiently via its anion[3].
-
POCl3 Addition: Cool the mixture to 10–15 °C using an ice-water bath. Charge POCl3 (1.2 equiv) dropwise via the addition funnel over 30 minutes.
-
Critical Control Parameter (CCP): Maintain the internal temperature strictly <25 °C. Exceeding this temperature before phosphorylation is complete triggers degradation[2].
-
-
Hold: Stir the reaction mixture at 20 °C for 1 hour.
Phase 3: Thermally-Driven Chlorination (Stage 2)
-
Heating: Remove the cooling bath and gradually heat the reaction mixture to an internal temperature of 85–90 °C.
-
Hold: Maintain heating for 2.5 hours. The suspension will transition into a homogeneous dark solution as the chloroquinazoline is generated[3].
-
In-Process Monitoring: Withdraw a 50 µL aliquot, quench immediately into cold pyrrolidine (to trap unreacted intermediates), and analyze via HPLC. Proceed to Phase 4 only when <2% starting material remains[3].
Phase 4: Quench & Isolation
-
Cooling: Cool the reaction mixture to ≤10 °C.
-
Quenching: Slowly transfer the reaction mixture via cannula into a vigorously stirred biphasic mixture of ice-water and ethyl acetate, pre-buffered with saturated aqueous NaHCO3 .
-
Safety & Quality Insight: Highly exothermic hydrolysis of excess POCl3 occurs. Maintaining the quench bath <20 °C and strictly basic prevents the hydrolysis of the newly formed 4-chloroquinazoline back to the starting quinazolinone[4].
-
-
Extraction: Separate the organic layer. Extract the aqueous phase twice more with ethyl acetate.
-
Washing & Drying: Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4 , and filter.
-
Concentration: Evaporate the solvent under reduced pressure to afford 4-chloro-6-methoxy-7-methylquinazoline as a solid.
Analytical Validation
To validate the success of the protocol, the isolated product must be characterized against the following expected markers.
Table 2: Analytical Characterization Data
| Technique | Target Marker | Expected Observation |
| HPLC | Reaction Completion | <2% starting material; dominant product peak |
| 1 H NMR | N-H Proton | Complete disappearance of the broad singlet at ~12.0 ppm |
| 1 H NMR | C2-H Proton | Downfield shift relative to starting material due to the electron-withdrawing Cl atom |
| FT-IR | Carbonyl (C=O) | Complete loss of the strong absorption band at ~1670 cm⁻¹ |
Troubleshooting & Process Insights
Table 3: Common Failure Modes and Corrective Actions
| Observation | Root Cause | Corrective Action |
| High pseudodimer impurity | Acidic conditions during POCl3 addition | Ensure DIPEA is added before POCl3 . Maintain system basicity ( pKa>9 )[3]. |
| Sluggish phosphorylation | Weak base utilized | Switch to a stronger base like DIPEA; verify solvent is strictly anhydrous[3]. |
| Product reverts to starting material | Hydrolysis during aqueous workup | Quench into cold, buffered NaHCO3 . Minimize the time the product spends in the aqueous phase[4]. |
References
-
POCl3 Chlorination of 4-Quinazolones Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]
-
Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]
-
What experimental procedure works best for chlorinating quinazolones using POCl3? Source: ResearchGate (Scientific Forum) URL:[Link]
Sources
Microwave-Assisted Synthesis of 4-Chloroquinazoline Derivatives: An Application Note and Protocol for Accelerated Drug Discovery
Introduction: The Quinazoline Scaffold and the Imperative for Greener, Faster Chemistry
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] Among its many derivatives, 4-chloroquinazoline stands out as a critical and versatile intermediate, particularly in the synthesis of targeted cancer therapies.[1] The strategic nucleophilic substitution of the 4-chloro group with various anilines and other amines has given rise to potent inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2]
Traditionally, the synthesis of these vital compounds has been hampered by long reaction times, often requiring hours or even days of refluxing, which leads to significant energy consumption and the potential for byproduct formation.[3] In our pursuit of more efficient and environmentally responsible chemical practices, microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology.[4][5] This application note provides a detailed guide to the microwave-assisted synthesis of 4-chloroquinazoline derivatives, offering protocols that are not only significantly faster but also often result in higher yields and purer products, aligning with the principles of green chemistry.[6][7]
The Rationale for Microwave-Assisted Synthesis: Beyond Thermal Effects
Microwave irradiation accelerates chemical reactions through a mechanism known as dielectric heating.[7] Unlike conventional heating, which relies on the slow and inefficient transfer of heat from an external source, microwaves directly couple with polar molecules in the reaction mixture, causing them to rapidly oscillate and generate heat volumetrically.[4] This leads to rapid and uniform heating, dramatically reducing reaction times.[2]
The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as the reactants and solvents, attempt to align their dipoles with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid heating.
-
Ionic Conduction: If ions are present in the reaction mixture, they will migrate in the presence of the electric field, creating an electric current. The resistance to this flow of ions results in the generation of heat.
While the debate on "non-thermal" microwave effects continues, it is postulated that the highly polarized transition states in many organic reactions, such as the Meisenheimer complex in nucleophilic aromatic substitution (SNA_r), may be selectively stabilized by the microwave's electric field, further accelerating the reaction beyond a purely thermal effect.[3][8]
Experimental Workflow: A Two-Step Microwave-Assisted Approach
The synthesis of 4-chloroquinazoline derivatives can be efficiently achieved in a two-step process, with both steps being amenable to microwave acceleration. The general workflow is outlined below:
Caption: A generalized workflow for the microwave-assisted synthesis of 4-aminoquinazoline derivatives.
Part 1: Synthesis of the Quinazolin-4(3H)-one Precursor
Protocol 1: Microwave-Assisted Synthesis of 2-Phenylquinazolin-4(3H)-one
This protocol details the synthesis of the quinazolin-4(3H)-one core from anthranilamide and an acyl chloride under solvent-free microwave conditions, catalyzed by antimony(III) trichloride (SbCl₃).[4]
Materials:
-
Anthranilamide
-
Benzoyl chloride
-
Antimony(III) trichloride (SbCl₃)
-
Ethanol (for recrystallization)
-
Microwave reactor equipped with a magnetic stirrer and temperature and pressure sensors
Procedure:
-
In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine anthranilamide (2 mmol, 272 mg) and benzoyl chloride (2 mmol, 281 mg, 0.23 mL).
-
Add a catalytic amount of SbCl₃ (0.02 mmol, 4.6 mg).
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a constant power of 300 W for 3 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the vessel to cool to room temperature.
-
Pour the reaction mixture into cold water and stir for 30 minutes.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to yield pure 2-phenylquinazolin-4(3H)-one.
Expected Outcome: This method typically provides a high yield (around 93%) of the desired product in a significantly shorter time compared to conventional heating (which can take up to 3 hours for a lower yield of ~74%).[4]
Part 2: Microwave-Assisted Chlorination
Protocol 2: Synthesis of 4-Chloro-2-phenylquinazoline
This protocol describes the conversion of the quinazolin-4(3H)-one to the corresponding 4-chloroquinazoline using phosphoryl chloride (POCl₃) under microwave irradiation.
Materials:
-
2-Phenylquinazolin-4(3H)-one
-
Phosphoryl chloride (POCl₃)
-
Toluene (optional, as a co-solvent)
-
Ice-cold water
-
Saturated sodium bicarbonate solution
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, place 2-phenylquinazolin-4(3H)-one (1 mmol, 222 mg).
-
Carefully add phosphoryl chloride (5 mL) to the vessel. If desired for better energy absorption, a small amount of a high-boiling non-polar solvent like toluene can be added.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a temperature of 120°C for 10-15 minutes. The reaction should be monitored for the disappearance of the starting material.
-
After cooling, slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a fume hood.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.
-
The precipitated solid is collected by vacuum filtration, washed with cold water, and dried.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Part 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)
Mechanism of SNAr and the Role of Microwaves
The reaction of 4-chloroquinazoline with an amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is typically a two-step process:
-
Addition of the Nucleophile: The amine attacks the electron-deficient carbon atom at the 4-position of the quinazoline ring, forming a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[9]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion.
Caption: The general mechanism of Nucleophilic Aromatic Substitution (SNAr).
Microwave irradiation is particularly effective in accelerating SNAr reactions.[10] The polar Meisenheimer complex and the transition states leading to its formation and decomposition are thought to be stabilized by the microwave's electric field, lowering the activation energy of the reaction.[3]
Protocol 3: General Procedure for the Microwave-Assisted Synthesis of N-Aryl-4-aminoquinazolines
This protocol provides a general method for the reaction of 4-chloroquinazoline with various anilines and heterocyclic amines.[3][11]
Materials:
-
4-Chloroquinazoline (or a substituted derivative)
-
Aryl or heterocyclic amine
-
2-Propanol (or another suitable high-boiling polar solvent)
-
Microwave reactor
Procedure:
-
In a 10 mL microwave reaction vessel, combine 4-chloroquinazoline (1 mmol, 164.6 mg) and the desired amine (1 mmol).
-
Add 5 mL of 2-propanol as the solvent.
-
Seal the vessel and place it in the microwave reactor.
-
Irradiate the mixture at a power of 60W for 20 minutes, or at a set temperature of around 100-120°C for 10-20 minutes.[3] The optimal conditions may vary depending on the reactivity of the amine.
-
Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Wash the residue with water, and collect the solid product by filtration.
-
Purify the product by column chromatography on silica gel or by recrystallization.
Data Presentation: A Comparative Overview
The advantages of microwave-assisted synthesis are clearly demonstrated when comparing reaction times and yields with conventional heating methods.
| Derivative | Amine Nucleophile | Method | Reaction Time | Yield (%) | Reference |
| N-(5-methylisoxazol-3-yl)-4-aminoquinazoline | 3-amino-5-methylisoxazole | Microwave | 20 min | 85 | [3] |
| N-(5-methylisoxazol-3-yl)-4-aminoquinazoline | 3-amino-5-methylisoxazole | Conventional | 12 h | 37 | [3] |
| 6-bromo-2-phenyl-N-(4-methoxyphenyl)-N-methylquinazolin-4-amine | N-methyl-4-methoxyaniline | Microwave | 10 min | 90 | [12] |
| 6-bromo-2-phenyl-N-(2-methoxyphenyl)-N-methylquinazolin-4-amine | N-methyl-2-methoxyaniline | Microwave | 20 min | 87 | [12] |
| 6-bromo-2-phenyl-N-(o-tolyl)quinazolin-4-amine | o-toluidine | Microwave | 2 h | 74 | [12] |
Safety Precautions for Microwave Synthesis
-
Use Dedicated Equipment: Never use a domestic microwave oven for chemical synthesis.[1] Laboratory-grade microwave reactors are designed with essential safety features, including pressure and temperature monitoring, and are built to withstand the conditions of chemical reactions.[1]
-
Proper Vessel Selection: Use vessels that are appropriate for the scale of the reaction and are rated for the expected temperatures and pressures.
-
Avoid Over-pressurization: Be aware of the potential for rapid pressure increases, especially with reactions that generate gaseous byproducts. Start with small-scale reactions to determine the reaction kinetics.
-
Solvent Choice: Use high-boiling point polar solvents that are efficient at absorbing microwave energy. Be aware that solvents can reach temperatures far above their atmospheric boiling points in sealed vessels.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.
Conclusion
Microwave-assisted synthesis represents a significant advancement in the preparation of 4-chloroquinazoline derivatives. The protocols outlined in this application note demonstrate a dramatic reduction in reaction times, from hours to mere minutes, while often providing superior yields and product purity.[2] By adopting these methods, researchers in drug discovery and development can accelerate the synthesis of novel quinazoline-based compounds, leading to a more rapid and efficient discovery pipeline for new therapeutic agents. The green chemistry aspects of MAOS, including reduced energy consumption and the potential for solvent-free reactions, further underscore its importance in modern synthetic chemistry.[4]
References
-
CEM Corporation. (n.d.). Nucleophilic additions and substitutions. Retrieved from [Link]
-
Wikipedia. (2023). Non-thermal microwave effect. Retrieved from [Link]
-
Bentham Science Publishers. (2023). Microwave-assisted Synthesis of 3-amino-2-phenylquinazolin-4(3H)-one (QH) and 4-oxo-2-phenylquinazoline-3(4H)-carbothioamide (QTh). Retrieved from [Link]
-
Li, J., Wang, W., et al. (2018). FACILE AND SOLVENT-FREE SYNTHESIS OF QUINAZOLIN-4(3H)-ONES UNDER MICROWAVE CONDITION PROMOTED BY SbCl3. Retrieved from [Link]
-
Al-Tel, T. H. (2006). Microwave Assisted Synthesis of N-Arylheterocyclic Substituted-4-aminoquinazoline Derivatives. Molecules, 11(4), 272-278. Retrieved from [Link]
-
MDPI. (2025). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. Retrieved from [Link]
-
SciSpace. (n.d.). Microwave-assisted synthesis of quinazolin-4(3H)-ones catalyzed by SbCl3. Retrieved from [Link]
-
IJRAR. (2018). COMPARATIVE STUDY OF CONVENTIONAL AND MICROWAVE INDUCED SYNTHESIS OF SELECTED HETEROCYCLIC MOLECULES. Retrieved from [Link]
-
Royal Society of Chemistry. (2011). Microwave-assisted synthesis in aqueous medium of new quinazoline derivatives as anticancer agent precursors. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Microwave Synthesis. Retrieved from [Link]
-
Beilstein-Institut. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2968-2977. Retrieved from [Link]
-
PubMed. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Retrieved from [Link]
-
Frontiers. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]
-
IJRPC. (2021). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ACS Publications. (2008). Microwave-Assisted Organic Synthesis and Transformations using Benign Reaction Media. Retrieved from [Link]
-
Journal of Chemical and Pharmaceutical Research. (2010). Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. Retrieved from [Link]
-
Journal of Islamic Pharmacy. (2021). Synthesis of 3-amino-2-(2-chlorophenyl)quinazolin-4(3H)-one by Conventional Heating and Microwave Irradiation. Retrieved from [Link]
-
Revue Roumaine de Chimie. (2017). MICROWAVE-ASSISTED SYNTHESIS OF SOME 2-SUBSTITUTED QUINAZOLIN-4(3H)-ONE DERIVATIVES FROM IMINOESTER HYDROCHLORIDES. Retrieved from [Link]
-
MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2026). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
SciSpace. (2021). The Impact of Microwave Irradiation Reaction in Medicinal Chemistry: A Review. Retrieved from [Link]
Sources
- 1. Non-thermal microwave effect - Wikipedia [en.wikipedia.org]
- 2. tsijournals.com [tsijournals.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Nucleophilic aromatic substitution: Using microwave chemistry [morressier.com]
- 5. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 6. benthamdirect.com [benthamdirect.com]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
- 9. Microwave Irradiation: Alternative Heating Process for the Synthesis of Biologically Applicable Chromones, Quinolones, and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nucleophilic additions and substitutions [cem.com]
- 11. jocpr.com [jocpr.com]
- 12. sciforum.net [sciforum.net]
Application Note: Suzuki-Miyaura Cross-Coupling of 4-Chloro-6-methoxy-7-methylquinazoline
Executive Summary
The quinazoline scaffold is a privileged pharmacophore in medicinal chemistry, extensively utilized in the development of receptor tyrosine kinase (RTK) inhibitors. Specifically, derivatives originating from 4-chloro-6-methoxy-7-methylquinazoline have been identified as potent and selective inhibitors of Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation[1].
This application note provides an authoritative, step-by-step guide to functionalizing the C4 position of this specific quinazoline intermediate via palladium-catalyzed Suzuki-Miyaura cross-coupling. By detailing the mechanistic causality behind reagent selection and reaction conditions, this guide enables researchers to achieve high-yielding C-C bond formations while minimizing common side reactions such as C4-hydrolysis.
Mechanistic Rationale & Chemical Causality
The α -Nitrogen Effect and C4 Hyper-Reactivity
In the quinazoline ring system, the C(sp²)–Cl bond at the 4-position is exceptionally polarized. This hyper-reactivity is driven by the α -nitrogen effect . During the oxidative addition step of the cross-coupling cycle, the lone pair of electrons on the adjacent N3 nitrogen coordinates with the Palladium(0) center. This coordination significantly lowers the activation energy required for the insertion of Pd into the C-Cl bond[2],[3].
Because of this effect, the C4 position is highly activated relative to other positions (such as C6 or C7), allowing for highly regioselective cross-coupling even in poly-halogenated quinazolines[2].
The Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through three primary stages:
-
Oxidative Addition : The Pd(0) catalyst inserts into the activated C4–Cl bond of the quinazoline.
-
Transmetalation : The arylboronic acid is activated by the base (forming a boronate complex), transferring the aryl group to the Pd(II) center.
-
Reductive Elimination : The C–C bond is formed, releasing the 4-arylquinazoline product and regenerating the Pd(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling at the quinazoline C4 position.
Experimental Design & Parameter Optimization
Successful coupling of 4-chloro-6-methoxy-7-methylquinazoline depends on balancing the efficiency of the transmetalation step against the risk of competitive hydrolysis. Because the C4 position is highly electrophilic, prolonged exposure to aqueous base can result in hydrolysis, yielding the undesired quinazolin-4(3H)-one byproduct[3].
Table 1: Reaction Parameter Optimization Matrix
| Parameter | Recommended Starting Condition | Causality & Optimization Considerations |
| Palladium Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) (5 mol%) | Pd(PPh₃)₄ is standard for primary couplings[4]. For sterically hindered boronic acids, switch to Pd(OAc)₂ with electron-rich ligands (e.g., XPhos or PCy₃) to accelerate oxidative addition[2]. |
| Base | K₂CO₃ or Cs₂CO₃ (2.0 - 3.0 equiv) | Base strength dictates transmetalation efficiency. If C4-hydrolysis is observed, switch to a milder base (Na₂CO₃) or an anhydrous fluoride source (CsF)[4]. |
| Solvent System | 1,4-Dioxane / Water (4:1 v/v) | Biphasic systems are necessary; water dissolves the base to form the active boronate, while dioxane solubilizes the quinazoline and catalyst[4]. |
| Temperature | 80 °C – 100 °C | Higher temperatures drive the reaction to completion but increase the rate of hydrolysis. Monitor closely via LC-MS[4]. |
Standard Operating Protocols
The following protocols are designed as self-validating systems. By following the causality-driven steps, researchers can ensure reproducibility and high yields.
Caption: General experimental workflow for the Suzuki cross-coupling reaction.
Protocol A: Standard Thermal Cross-Coupling
Ideal for general library synthesis and scale-up.
-
Reagent Preparation & Degassing :
-
Action: To a Schlenk flask, add 1,4-dioxane (8 mL) and deionized water (2 mL). Bubble inert gas (Argon or N₂) through the solvent mixture for 15–20 minutes.
-
Causality: Palladium(0) is highly susceptible to oxidation by dissolved O₂. Failure to degas leads to the formation of inactive Pd(II) peroxo species and promotes oxidative homocoupling of the arylboronic acid[4].
-
-
Substrate Loading :
-
Action: Add 4-chloro-6-methoxy-7-methylquinazoline (1.0 mmol), the desired arylboronic acid (1.2–1.5 mmol), and K₂CO₃ (2.5 mmol) to the degassed solvent.
-
-
Catalyst Addition :
-
Action: Under a positive flow of Argon, quickly add Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Seal the flask.
-
-
Reaction Execution :
-
Action: Heat the mixture to 90 °C with vigorous stirring for 12–24 hours[4].
-
Validation: Monitor progress via TLC or LC-MS. The disappearance of the starting material (m/z ~208) and appearance of the product mass indicates completion.
-
-
Workup & Extraction :
-
Action: Cool to room temperature. Dilute with water (20 mL) and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with brine (20 mL) and dry over anhydrous Na₂SO₄[4].
-
Causality: The brine wash is critical to remove residual 1,4-dioxane from the organic phase prior to concentration.
-
Protocol B: Microwave-Assisted Synthesis
Ideal for rapid analog generation and overcoming steric hindrance.
-
Preparation : In a microwave-safe vial, combine 4-chloro-6-methoxy-7-methylquinazoline (0.5 mmol), arylboronic acid (0.75 mmol), and Cs₂CO₃ (1.5 mmol).
-
Solvent & Catalyst : Add a degassed mixture of DMF/Water (4:1 v/v, 4 mL) followed by PdCl₂(dppf) (0.025 mmol, 5 mol%).
-
Causality: DMF is highly microwave-absorbent, allowing for rapid, uniform heating. PdCl₂(dppf) is exceptionally stable at high temperatures and prevents catalyst precipitation (palladium black formation) during microwave irradiation.
-
-
Irradiation : Seal the vial and irradiate at 110 °C for 15–30 minutes.
-
Workup : Dilute with EtOAc, wash extensively with water (3 × 15 mL) to remove DMF, dry, and purify via flash chromatography.
Troubleshooting & Analytical Insights
-
Observation: High levels of quinazolin-4(3H)-one byproduct.
-
Causality: The C4-Cl bond has undergone nucleophilic attack by hydroxide ions (hydrolysis) instead of transmetalation[3].
-
Intervention: Ensure solvents are rigorously degassed. Reduce the water ratio (e.g., 10:1 Dioxane/Water) or switch to anhydrous conditions using CsF in dry 1,4-dioxane.
-
-
Observation: Incomplete conversion with ortho-substituted boronic acids.
-
Causality: Steric bulk impedes the transmetalation step at the Pd(II) center.
-
Intervention: Increase the reaction temperature via microwave irradiation or switch to a less sterically demanding, highly active catalyst system such as Pd(OAc)₂ / XPhos[2].
-
References
- Source: Molecules / National Institutes of Health (PMC)
- Application Notes and Protocols: Suzuki-Miyaura Cross-Coupling Reactions with 4-Chloroquinoline-6-carbaldehyde Source: BenchChem URL
- Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism...
- Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Advances in Metal-Catalyzed Cross-Coupling Reactions of Halogenated Quinazolinones and Their Quinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Photophysical Property Studies of the 2,6,8-Triaryl-4-(phenylethynyl)quinazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: A Scientist's Guide to the Synthesis of 4-Aminoquinazoline Derivatives from 4-Chloro Precursors
Foreword: The Quinazoline Scaffold as a Privileged Structure
In the landscape of medicinal chemistry, certain molecular frameworks consistently appear in a multitude of bioactive compounds, earning them the designation of "privileged structures." The 4-aminoquinazoline core is a quintessential example of such a scaffold. Its derivatives are the cornerstone of numerous therapeutics, particularly in oncology, with approved drugs like Erlotinib, Gefitinib, and Lapatinib targeting key signaling pathways in cancer progression.[1][2] The versatility of this scaffold extends to antiviral, anti-inflammatory, and antiparasitic applications, making it a focal point for drug discovery and development.[3]
The most prevalent and robust strategy for synthesizing these vital compounds involves the nucleophilic aromatic substitution (SNAr) reaction between a reactive 4-chloroquinazoline intermediate and a suitable primary or secondary amine.[3][4] This guide provides an in-depth exploration of this synthetic pathway, moving beyond a simple recitation of steps to explain the underlying chemical principles, optimization strategies, and practical laboratory protocols.
Section 1: The Synthetic Blueprint: A Three-Act Process
The synthesis of a 4-aminoquinazoline derivative is a logical, sequential process that can be broken down into three primary stages: the construction of the foundational quinazolinone ring, its activation via chlorination, and the final diversification step through amination. Understanding this workflow is critical for successful synthesis and troubleshooting.
Diagram 1: General synthetic workflow for 4-aminoquinazoline derivatives.
Section 2: Precursor Synthesis: Forging the 4-Chloroquinazoline Intermediate
The success of the final substitution reaction hinges on the quality and reactivity of the 4-chloroquinazoline precursor. This intermediate is typically prepared in a two-step sequence from readily available starting materials.
Step 1: Formation of the Quinazolin-4(3H)-one Core
The foundational heterocyclic ring is most commonly constructed via the cyclization of a substituted 2-aminobenzoic acid.
-
The Chemistry: Heating a 2-aminobenzoic acid derivative with formamide is a time-tested method.[1][4] Formamide serves a dual purpose: it acts as a solvent and as a reagent, providing the C2 carbon atom required to close the pyrimidinone ring. The reaction proceeds through an initial formylation of the amino group, followed by intramolecular cyclization and dehydration.
Step 2: Chlorination of the Quinazolin-4(3H)-one
-
The Rationale: The quinazolinone exists in a tautomeric equilibrium with its aromatic 4-hydroxyquinazoline form. The hydroxyl group is a notoriously poor leaving group for nucleophilic substitution. Therefore, it must be converted into a more reactive species. Chlorination achieves this by replacing the hydroxyl group with a chloro group, an excellent leaving group, which renders the C4 position highly electrophilic and primed for nucleophilic attack.
-
Reagent Selection: The most common and effective chlorinating agents for this transformation are phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂).[4][5][6] POCl₃ is often preferred and may be used with a catalytic amount of a tertiary amine or DMF.
Protocol 1: Synthesis of 4-Chloro-6,7-bis(2-methoxyethoxy)quinazoline
(This protocol is adapted from procedures used in the synthesis of Erlotinib precursors)[5]
Materials:
-
6,7-bis(2-methoxyethoxy)quinazolin-4(3H)-one (1 equiv.)
-
Thionyl chloride (SOCl₂) (5-10 equiv.)
-
Toluene (or other high-boiling aprotic solvent)
-
N,N-Dimethylformamide (DMF) (catalytic amount)
Procedure:
-
Setup: To a dry round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the quinazolinone starting material (1 equiv.). The entire apparatus should be under an inert atmosphere (e.g., Nitrogen or Argon) to prevent hydrolysis of the reactive species.
-
Reagent Addition: Suspend the solid in anhydrous toluene. Carefully add a catalytic amount of DMF, followed by the slow, dropwise addition of thionyl chloride (5-10 equiv.) at room temperature. Caution: This reaction is exothermic and releases HCl and SO₂ gas. Perform this step in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (typically 80-110°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is fully consumed.
-
Work-up: Once complete, allow the mixture to cool to room temperature. Carefully remove the excess thionyl chloride and toluene under reduced pressure. Caution: The residue will still be acidic.
-
Isolation: Add cold toluene to the residue and stir. The product may precipitate. If not, carefully pour the mixture onto crushed ice to quench any remaining reactive species. Neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with an organic solvent such as dichloromethane or ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude 4-chloroquinazoline intermediate.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel if necessary.
Section 3: The Main Event: Nucleophilic Aromatic Substitution (SNAr)
This is the key bond-forming step where the desired amine is installed at the C4 position. A deep understanding of the SNAr mechanism and the factors influencing its efficiency is crucial for optimization.
The SNAr Mechanism: An Addition-Elimination Pathway
The reaction does not proceed via a direct displacement (like an SN2 reaction) but through a two-step addition-elimination sequence.[7][8]
-
Nucleophilic Attack: The lone pair of the amine's nitrogen atom attacks the electron-deficient C4 carbon of the quinazoline ring. This breaks the aromaticity of the pyrimidine ring and forms a negatively charged, resonance-stabilized intermediate known as a Meisenheimer complex.[9]
-
Elimination & Re-aromatization: The aromaticity is restored in the second, typically fast, step where the chloride ion is expelled as the leaving group, yielding the final 4-aminoquinazoline product.
Diagram 2: The two-step addition-elimination mechanism of the SₙAr reaction.
Optimizing Reaction Conditions: A Multi-Factorial Approach
The efficiency and yield of the SNAr reaction are highly dependent on a careful selection of conditions tailored to the specific substrates.
| Parameter | Rationale & Common Choices | Field-Proven Insights |
| Nucleophile | The reactivity is dictated by the amine's nucleophilicity. Electron-rich amines (aliphatic, anilines with EDGs) are more reactive than electron-poor amines (anilines with EWGs).[10] | For weakly nucleophilic anilines, higher temperatures, longer reaction times, or microwave irradiation are often necessary to achieve good conversion.[10][11] |
| Solvent | Polar solvents are required to stabilize the charged Meisenheimer intermediate.[3] Protic: Isopropanol, Ethanol, n-Butanol. Aprotic: DMF, THF, Dioxane, Acetonitrile.[3] | Isopropanol is a widely used, effective, and relatively benign solvent for these reactions.[4] For reactions requiring higher temperatures, n-butanol or DMF are excellent choices. A THF/water mixture can be effective for microwave-assisted protocols.[10] |
| Base | The reaction generates one equivalent of HCl, which can protonate the starting amine, rendering it non-nucleophilic. A base is added to neutralize this acid. Organic: DIPEA, Triethylamine (Et₃N). Inorganic: NaOAc, K₂CO₃, Na₂CO₃.[3][12] | DIPEA is a non-nucleophilic bulky base, making it an excellent choice as it does not compete with the desired amine nucleophile. For acid-sensitive substrates, inorganic bases like K₂CO₃ are often used.[13] |
| Temperature | Governs the reaction rate. Conditions can range from room temperature for highly reactive amines to reflux temperatures (80-150°C) for less reactive partners. | Microwave irradiation is a powerful tool to dramatically reduce reaction times from hours to minutes and can improve yields by minimizing thermal degradation.[11] |
| Catalysis | While direct SNAr is most common, challenging couplings can be facilitated by transition metal catalysis (e.g., Pd-catalyzed Buchwald-Hartwig amination[12][14] or Cu-catalyzed reactions[13][15]). | These methods are generally reserved for when standard SNAr conditions fail, as they introduce additional cost and complexity (catalyst, ligand, and stricter inert atmosphere requirements). |
Protocol 2: General Synthesis of a 4-Anilinoquinazoline Derivative
(A representative protocol for the SNAr coupling step)
Materials:
-
Substituted 4-chloroquinazoline (1 equiv.)
-
Substituted aniline (1.0 - 1.2 equiv.)
-
Isopropanol (IPA) or n-Butanol
-
N,N-Diisopropylethylamine (DIPEA) (optional, 1.2 equiv.)
Procedure:
-
Setup: In a round-bottom flask, suspend the 4-chloroquinazoline (1 equiv.) in the chosen solvent (e.g., isopropanol).
-
Reagent Addition: Add the substituted aniline (1.0 - 1.2 equiv.). If the aniline salt is used or if no external base is desired, the reaction can be run under acidic conditions, often yielding the product as its hydrochloride salt. Alternatively, add a non-nucleophilic base like DIPEA to scavenge the generated HCl.
-
Reaction: Heat the mixture to reflux (for IPA, ~82°C) and stir vigorously. Monitor the reaction by TLC. The product is often less polar than the starting chloro-intermediate and may precipitate from the reaction mixture upon formation. Reaction times typically range from 2 to 12 hours.
-
Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration.
-
Washing: Wash the collected solid sequentially with cold isopropanol (to remove unreacted starting materials) and then with a non-polar solvent like hexane or diethyl ether to facilitate drying.
-
Drying: Dry the product under vacuum to obtain the final 4-anilinoquinazoline derivative.
-
Purification: If the filtered solid is not of sufficient purity, further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography (e.g., eluting with a gradient of ethyl acetate in hexane or methanol in dichloromethane).[3][16]
Section 4: Characterization and Troubleshooting
Rigorous characterization is essential to confirm the structure and purity of the synthesized compound. A well-defined protocol is self-validating, and knowing what to look for is key.
Key Spectroscopic Signatures:
-
¹H NMR: Look for the appearance of new aromatic signals corresponding to the introduced amine substituent and a characteristic singlet for the amine N-H proton (often in the 8.8-12.5 ppm range, can be broad).[17]
-
¹³C NMR: Confirm the presence of carbons from the new substituent.
-
Mass Spectrometry (ESI-MS): The most direct confirmation. The observed molecular ion peak [M+H]⁺ should match the calculated molecular weight of the target compound.[16]
Troubleshooting Common Issues:
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Chlorination | Insufficient chlorinating agent; presence of moisture hydrolyzing the reagent; reaction time/temp too low. | Use a fresh, anhydrous chlorinating agent in sufficient excess (5-10 equiv.). Ensure all glassware is oven-dried. Increase reaction time or temperature and monitor by TLC/HPLC.[18] |
| Low Yield in SNAr Step | Poorly reactive amine; insufficient heat; generated HCl deactivating the amine; product partially soluble in the reaction solvent. | For electron-poor anilines, switch to a higher boiling solvent (e.g., n-butanol) or use microwave irradiation.[10] Ensure an adequate base is present.[18] After filtration, concentrate the mother liquor to see if more product can be recovered. |
| Multiple Spots on TLC | Incomplete reaction; side product formation; degradation of starting material or product. | Re-evaluate reaction time and temperature. Ensure the reaction is run under an inert atmosphere if substrates are sensitive. Purification by column chromatography is often necessary to isolate the desired product. |
Conclusion
The nucleophilic aromatic substitution on 4-chloroquinazoline precursors is a powerful and highly adaptable method for the synthesis of a vast library of 4-aminoquinazoline derivatives. By understanding the underlying mechanism and the critical role of each reaction parameter—from the nucleophilicity of the amine to the choice of solvent and base—researchers can effectively troubleshoot and optimize their syntheses. The protocols and insights provided in this guide serve as a robust foundation for scientists and drug development professionals aiming to harness the therapeutic potential of this privileged chemical scaffold.
References
-
General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. ResearchGate. Available at: [Link]
-
Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]
-
Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives. Organic Chemistry Portal. Available at: [Link]
-
Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry via PMC. Available at: [Link]
-
Modified Synthesis of Erlotinib Hydrochloride. Iranian Journal of Pharmaceutical Research via PMC. Available at: [Link]
- Process for the prepartion of erlotinib. Google Patents.
-
Identification, synthesis and structure assignment of two impurities of Erlotinib, a drug used for the treatment of some types of cancer. SciELO. Available at: [Link]
-
Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. SciELO Brazil. Available at: [Link]
-
Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. ACS Publications. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. Frontiers in Chemistry. Available at: [Link]
-
PREPARATION OF ERLOTINIB HYDROCHLORIDE. Vietnam Journal of Science. Available at: [Link]
- Process for the preparation of lapatinib and the salts thereof. Google Patents.
-
Efficient Synthesis of 4-Aminoquinazoline and Thieno[3,2-d]pyrimidin-4-ylamine Derivatives by Microwave Irradiation. ACS Publications. Available at: [Link]
-
4-Aminoquinoline: a comprehensive review of synthetic strategies. PMC. Available at: [Link]
-
Synthesis of Lapatinib via direct regioselective arylation of furfural. ResearchGate. Available at: [Link]
- Process for the preparation of lapatinib. Google Patents.
-
Synthesis and anticancer activity of 4-aminoquinazoline derivatives. ResearchGate. Available at: [Link]
-
Switching the chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles. PubMed. Available at: [Link]
-
SN2 nucleophilic substitution reaction push and pull transition state. Organic Chemistry Stack Exchange. Available at: [Link]
-
An environmentally responsible synthesis of the antitumor agent lapatinib (Tykerb). Royal Society of Chemistry. Available at: [Link]
-
Synthesis of 2-Aryl-4-aminoquinazolines: Design, Molecular Docking, and In Vitro Assessment of Antibacterial and Cytotoxic Potential. MDPI. Available at: [Link]
-
Microwave-assisted one-pot syntheses of 4-aminoquinazolines. ResearchGate. Available at: [Link]
-
One-Pot Three-Component Synthesis of 2-Substituted 4-Aminoquinazolines. ResearchGate. Available at: [Link]
-
Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. Available at: [Link]
-
Novel 4-aminoquinazoline derivatives as new leads for anticancer drug discovery. SciSpace. Available at: [Link]
-
Amination of halopyrimidines and 4-chloroquinazoline. ResearchGate. Available at: [Link]
-
The proposed mechanism for the synthesis of 4-aminoquinazoline and... ResearchGate. Available at: [Link]
-
Novel 4-arylaminoquinazoline derivatives: design, synthesis, crystal structure and biological evaluation as potent antitumor agents. Taylor & Francis Online. Available at: [Link]
-
Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Available at: [Link]
-
Switching the Chemoselectivity in the Amination of 4-Chloroquinazolines with Aminopyrazoles. ACS Publications. Available at: [Link]
-
5.6 Nucleophilic Aromatic Substitution: SNAr. KPU Pressbooks. Available at: [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC. Available at: [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. vjs.ac.vn [vjs.ac.vn]
- 7. researchgate.net [researchgate.net]
- 8. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Efficient Copper-Catalyzed Synthesis of 4-Aminoquinazoline and 2,4-Diaminoquinazoline Derivatives [organic-chemistry.org]
- 14. Switching the chemoselectivity in the amination of 4-chloroquinazolines with aminopyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. scispace.com [scispace.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
Application Note: Experimental Protocol for EGFR Kinase Inhibition Assays Using Quinazoline Derivatives
Introduction and Mechanistic Overview
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase belonging to the ErbB family. Aberrant activation of EGFR—driven by overexpression or somatic mutations (e.g., exon 19 deletions, L858R, T790M)—is a primary oncogenic driver in non-small cell lung cancer (NSCLC) and other malignancies [1].
Quinazoline derivatives, such as the first-generation drugs gefitinib and erlotinib, or the second-generation irreversible inhibitor afatinib, represent the cornerstone of EGFR-targeted therapies. The 4-anilinoquinazoline scaffold acts as an ATP mimetic. By competitively binding to the ATP-binding pocket within the intracellular kinase domain, these compounds block receptor autophosphorylation, thereby arresting downstream oncogenic signaling cascades like the PI3K/AKT and MAPK pathways [2].
Mechanism of quinazoline-based EGFR inhibitors competing with ATP to block downstream signaling.
Assay Principle and Logical Framework
To accurately quantify the inhibitory potency (IC50) of quinazoline compounds, researchers require a highly sensitive, cell-free biochemical assay. The[3] is the industry standard for this application.
Causality of Assay Selection: Traditional radiometric assays (using ³²P-ATP) pose safety and disposal challenges. Alternatively, substrate-depletion assays struggle with low-turnover enzymes like EGFR. The ADP-Glo™ assay solves this by measuring product formation (ADP). It is a homogeneous, luminescent assay that depletes unconsumed ATP before converting the generated ADP back into ATP, which then drives a luciferase reaction. This ensures an exceptionally high signal-to-background ratio, making it ideal for high-throughput screening of ATP-competitive inhibitors [3].
Step-by-step workflow of the luminescent ADP-Glo kinase assay for evaluating EGFR inhibitors.
Detailed Experimental Protocol
Materials and Reagents
-
Enzyme: Recombinant human EGFR kinase (Wild-Type or specific mutants like T790M).
-
Substrate: Poly(Glu,Tyr) 4:1 peptide substrate.
-
Inhibitors: Quinazoline test compounds (e.g., Gefitinib, Erlotinib) dissolved in 100% DMSO.
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (Promega).
-
Kinase Reaction Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl₂, 2 mM MnCl₂, 0.1 mg/mL BSA, 50 µM DTT.
-
Causality of Buffer Components: Tris maintains physiological pH. Mg²⁺ and Mn²⁺ are critical divalent cation cofactors required for ATP coordination and phosphate transfer. BSA prevents non-specific adsorption of the low-concentration EGFR enzyme to the microplate walls. DTT maintains a reducing environment, preventing the oxidation of critical cysteine residues (e.g., Cys797) in the EGFR active site.
-
Step-by-Step Methodology
Step 1: Compound Preparation and Serial Dilution
-
Prepare a 3-fold or 10-fold serial dilution of the quinazoline inhibitors in 100% DMSO.
-
Dilute the DMSO stocks 1:100 in Kinase Reaction Buffer to achieve a 4X compound working solution (containing 1% DMSO). Causality: Maintaining a constant, low DMSO concentration (final 0.25% - 1% in the reaction) across all wells is mandatory, as high concentrations of DMSO can artificially denature the kinase and skew IC50 results.
Step 2: Enzyme Pre-Incubation
-
Add 1 µL of the 4X inhibitor solution to a 384-well opaque white microplate.
-
Add 2 µL of 2X EGFR enzyme solution (diluted in Kinase Reaction Buffer).
-
Incubate at room temperature for 30 minutes. Causality: Pre-incubation is a critical step for quinazolines. Because these compounds are competitive inhibitors (and some, like afatinib, are irreversible covalent binders), allowing them to reach binding equilibrium with the EGFR active site before introducing the highly concentrated ATP substrate prevents false-negative results[2].
Step 3: Kinase Reaction Initiation
-
Add 1 µL of 4X ATP / Poly(Glu,Tyr) substrate mix to initiate the reaction. The final ATP concentration should be set at the apparent Km of EGFR (typically 5–10 µM). Causality: Setting the ATP concentration at the Km ensures the assay is highly sensitive to ATP-competitive quinazoline inhibitors. If ATP is too high, it will outcompete the inhibitor, artificially inflating the apparent IC50.
-
Seal the plate and incubate at room temperature for 60 minutes.
Step 4: ATP Depletion
-
Add 4 µL of ADP-Glo™ Reagent to each well.
-
Incubate at room temperature for 40 minutes. Causality: This reagent immediately halts the kinase reaction and actively degrades all unconsumed ATP. This eliminates background noise, ensuring that any subsequent signal is exclusively derived from the ADP generated during the kinase reaction[3][4].
Step 5: Signal Generation and Detection
-
Add 8 µL of Kinase Detection Reagent to each well.
-
Incubate at room temperature for 30 minutes. Causality: This reagent converts the generated ADP back into ATP and introduces the luciferase/luciferin system. The 30-minute incubation allows the luminescent signal to stabilize.
-
Read the plate on a luminescence microplate reader (integration time: 0.5–1 second per well).
Data Analysis and Self-Validating Systems
To ensure scientific integrity, every microplate must function as a self-validating system . This is achieved by including strict control wells and calculating the Z'-factor.
Assay Controls
-
Positive Control (Vehicle): Enzyme + Substrate + ATP + DMSO (No inhibitor). Represents 100% kinase activity.
-
Negative Control (Background): Substrate + ATP + DMSO (No enzyme). Represents 0% kinase activity.
Calculations
Calculate the percentage of inhibition for each well:
% Inhibition=100−(RLUpositive−RLUnegativeRLUsample−RLUnegative×100)Plot the % Inhibition against the log10 of the quinazoline concentration. Use non-linear regression (four-parameter logistic curve) in software like GraphPad Prism to determine the IC50.
Z'-Factor Validation
Calculate the Z'-factor using the means ( μ ) and standard deviations ( σ ) of the positive (p) and negative (n) controls:
Z′=1−∣μp−μn∣3(σp+σn)Causality: A Z'-factor ≥0.5 validates the assay's robustness, proving that the dynamic range of the luminescent signal is wide enough, and the pipetting variance is low enough, to reliably distinguish true kinase inhibition from random noise[4].
Quantitative Data Summary
The table below summarizes the expected biochemical IC50 values for standard quinazoline-based inhibitors when tested using the protocol described above against Wild-Type (WT) and mutant EGFR.
| Compound | Generation | Binding Mode | Target Profile | IC50 (EGFR WT) | IC50 (EGFR T790M) |
| Gefitinib | 1st | Reversible | WT-selective | ~25 nM | >1000 nM |
| Erlotinib | 1st | Reversible | WT-selective | ~33 nM | >1000 nM |
| Afatinib | 2nd | Irreversible | Pan-ErbB / Mutants | ~0.5 nM | ~10 nM |
Data synthesized from established pharmacological profiling of quinazoline derivatives[2][5].
References
-
Shaban N, Kamashev D, Emelianova A, Buzdin A. "Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications." Cells. 2024; 13(1):47. Available at:[Link]
-
Li M, Xue N, Liu X, et al. "Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives." Frontiers in Pharmacology. 2021; 12:647591. Available at:[Link]
Sources
Application Notes and Protocols for In Vitro Cytotoxicity Testing of 4-chloro-6-methoxy-7-methylquinazoline on Cancer Cell Lines
Introduction: The Quinazoline Scaffold in Oncology and the Rationale for Cytotoxicity Profiling
The quinazoline core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous therapeutic agents, particularly in oncology.[1] Derivatives of this heterocyclic system have been successfully developed as potent inhibitors of key signaling molecules implicated in cancer cell proliferation, survival, and metastasis.[1][2] Notably, compounds such as gefitinib and erlotinib, which are 4-anilinoquinazoline derivatives, target the epidermal growth factor receptor (EGFR) tyrosine kinase, a critical driver in several epithelial cancers.[1][3] The general structure of quinazoline-based kinase inhibitors often involves a substitution at the C4 position, which is crucial for their interaction with the ATP-binding pocket of the target kinase.
4-chloro-6-methoxy-7-methylquinazoline is a novel compound belonging to this promising class of molecules. Its structural features suggest a potential for biological activity, making it a candidate for investigation as an anti-cancer agent. Before embarking on extensive mechanistic studies, a fundamental and critical first step is to assess its cytotoxic potential against a panel of representative cancer cell lines. This initial screening provides essential information on the compound's general toxicity, dose-response relationship, and cell-line specific sensitivities.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to conduct in vitro cytotoxicity testing of 4-chloro-6-methoxy-7-methylquinazoline. The protocols herein are designed to be robust and reproducible, forming a solid foundation for further preclinical development.
I. Foundational Protocols: Cell Line Maintenance and Cryopreservation
Consistent and high-quality cell culture is the bedrock of reliable and reproducible in vitro data. The following protocols for thawing, sub-culturing, and cryopreserving cancer cell lines are essential for maintaining healthy and viable cell stocks.
Recommended Cancer Cell Lines for Initial Screening
For a broad initial assessment of cytotoxicity, a panel of cell lines from different cancer types is recommended. The following are well-characterized and commonly used lines:
-
MCF-7: Human breast adenocarcinoma (estrogen receptor-positive).[4][7]
-
HeLa: Human cervical adenocarcinoma.[4]
Protocol for Thawing Cryopreserved Cells
Rapid thawing is crucial to maximize cell viability by minimizing exposure to the cryoprotectant, dimethyl sulfoxide (DMSO), which is toxic at room temperature.
-
Pre-warm the appropriate complete cell culture medium in a 37°C water bath.
-
Remove the cryovial from liquid nitrogen storage. To allow any trapped liquid nitrogen to escape, let the vial sit at room temperature for about 30 seconds.[8]
-
Immerse the lower half of the vial in the 37°C water bath until only a small ice crystal remains.[8] This process should be rapid, typically taking no more than 60-90 seconds.
-
Wipe the exterior of the vial with 70% ethanol and transfer it to a biological safety cabinet.
-
Slowly transfer the cell suspension from the vial into a 15 mL conical tube containing 9 mL of pre-warmed complete medium.[7] This dilutes the DMSO.
-
Centrifuge the cell suspension at 300 x g for 5 minutes to pellet the cells.[8][9]
-
Carefully aspirate the supernatant containing DMSO and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete medium.
-
Transfer the cell suspension to an appropriately sized culture flask (e.g., T-25 or T-75).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
The following day, replace the medium to remove any remaining dead cells and residual DMSO.
Protocol for Sub-culturing Adherent Cancer Cell Lines
Cells should be passaged when they reach 70-90% confluency to ensure they remain in the logarithmic growth phase.[5]
-
Aspirate the culture medium from the flask.
-
Wash the cell monolayer once with sterile Dulbecco's Phosphate-Buffered Saline (DPBS) to remove any residual serum that may inhibit trypsin activity.[10]
-
Add a sufficient volume of pre-warmed 0.25% Trypsin-EDTA solution to cover the cell monolayer (e.g., 1-2 mL for a T-25 flask).
-
Incubate at 37°C for 3-5 minutes, or until the cells detach.[5][7] You can monitor detachment under a microscope.
-
Add 5-10 mL of complete medium to the flask to inactivate the trypsin.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Transfer a fraction of the cell suspension to a new flask containing fresh, pre-warmed medium. The split ratio will depend on the cell line's growth rate (e.g., 1:3 to 1:10).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
Protocol for Cryopreserving Cells
Proper cryopreservation allows for long-term storage of cell stocks. A controlled, slow cooling rate of approximately -1°C per minute is critical for maintaining cell viability.[9]
-
Harvest cells that are in the logarithmic growth phase and have high viability (>90%).
-
Count the cells and centrifuge at 300 x g for 5 minutes.
-
Resuspend the cell pellet in cold cryopreservation medium at a concentration of 1-5 x 10^6 cells/mL.[9] A common cryopreservation medium consists of 90% Fetal Bovine Serum (FBS) and 10% DMSO.[9]
-
Aliquot 1 mL of the cell suspension into sterile cryovials.
-
Place the vials in a controlled-rate freezing container (e.g., "Mr. Frosty") and store at -80°C for at least 4 hours, and up to 24 hours.[8][9]
-
Transfer the vials to a liquid nitrogen freezer for long-term storage.
II. In Vitro Cytotoxicity Assessment: The MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability.[11][12][13] It measures the metabolic activity of cells, which is an indicator of cell viability, proliferation, and cytotoxicity.[11] In viable cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan crystals.[11][12] The amount of formazan produced is proportional to the number of living cells.
Materials and Reagents
-
4-chloro-6-methoxy-7-methylquinazoline (stock solution in sterile DMSO)
-
Selected cancer cell lines (A549, MCF-7, HeLa)
-
Complete cell culture medium
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized and protected from light)[14]
-
DMSO (cell culture grade)
-
Sterile 96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
Experimental Workflow for MTT Assay
Step-by-Step Protocol for MTT Assay
Day 1: Cell Seeding
-
Harvest and count the cells, ensuring viability is greater than 95%.
-
Seed the cells into a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells per well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase during the assay.
-
Incubate the plate for 24 hours at 37°C with 5% CO2 to allow the cells to adhere.[11]
Day 2: Compound Treatment
-
Prepare a stock solution of 4-chloro-6-methoxy-7-methylquinazoline in sterile DMSO.
-
Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. A typical starting range for a novel compound could be from 0.1 µM to 100 µM.
-
Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same final concentration of DMSO as the highest compound concentration (typically ≤0.5%).[14]
-
Untreated Control: Cells in medium only.
-
Blank: Medium only, with no cells, to measure background absorbance.
-
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions, vehicle control, or blank medium to the respective wells. It is recommended to perform each treatment in triplicate.
-
Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours).
Day 4 (or later): Assay
-
After the incubation period, add 20 µL of the 5 mg/mL MTT solution to each well.[15]
-
Incubate the plate for an additional 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[16]
-
Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[15][16]
-
Gently shake the plate on a shaker for 10 minutes to ensure complete dissolution of the formazan, resulting in a homogenous purple solution.[15]
-
Measure the absorbance of each well at 570 nm using a microplate reader.
III. Data Analysis and Interpretation
Calculation of Cell Viability
The percentage of cell viability is calculated relative to the vehicle control using the following formula:[16]
% Viability = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100
Determination of the IC50 Value
The half-maximal inhibitory concentration (IC50) is the concentration of the compound that reduces cell viability by 50%.[17][18]
-
Plot the percentage of cell viability (Y-axis) against the logarithm of the compound concentration (X-axis).
-
Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope).
-
The IC50 value is determined from this curve. This analysis can be performed using software such as GraphPad Prism or R.[14]
Data Presentation
Summarize the calculated IC50 values in a clear and organized table for easy comparison across different cell lines and time points.
| Cell Line | Incubation Time (hours) | IC50 (µM) of 4-chloro-6-methoxy-7-methylquinazoline |
| A549 | 24 | Experimental Value |
| 48 | Experimental Value | |
| 72 | Experimental Value | |
| MCF-7 | 24 | Experimental Value |
| 48 | Experimental Value | |
| 72 | Experimental Value | |
| HeLa | 24 | Experimental Value |
| 48 | Experimental Value | |
| 72 | Experimental Value |
IV. Application Notes and Troubleshooting
-
Compound Solubility: Quinazoline derivatives can sometimes have poor aqueous solubility. Ensure that 4-chloro-6-methoxy-7-methylquinazoline is fully dissolved in the stock solution and does not precipitate upon dilution in the culture medium. If precipitation occurs, consider using a lower starting concentration or a different solvent system (with appropriate vehicle controls).
-
Edge Effects: The outer wells of a 96-well plate are more prone to evaporation, which can lead to variability in results. It is good practice to fill the outermost wells with sterile PBS or medium without cells to minimize these effects.[15]
-
High Variability Between Replicates: This can be caused by uneven cell seeding or pipetting errors. Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes.
-
Unexpected IC50 Values: If the IC50 value is unexpectedly high or low, verify the stock solution concentration and dilution calculations. Also, confirm the identity and passage number of the cell line, as sensitivity can change with prolonged culturing.
V. Potential Mechanism of Action and Next Steps
Given that many 4-substituted quinazoline derivatives function as kinase inhibitors, it is plausible that 4-chloro-6-methoxy-7-methylquinazoline exerts its cytotoxic effects through a similar mechanism. The chlorine atom at the C4 position is a reactive site susceptible to nucleophilic substitution, a key step in the synthesis of many kinase inhibitors.[19]
Based on the initial cytotoxicity data, subsequent studies could involve:
-
Kinase Profiling: Screen the compound against a panel of known cancer-related kinases to identify potential molecular targets.
-
Cell Cycle Analysis: Use flow cytometry to determine if the compound induces cell cycle arrest at a specific phase (e.g., G1, S, or G2/M).
-
Apoptosis Assays: Employ methods such as Annexin V staining or caspase activity assays to confirm if the observed cytotoxicity is due to the induction of programmed cell death.
By following these detailed protocols and application notes, researchers can obtain reliable and reproducible data on the in vitro cytotoxicity of 4-chloro-6-methoxy-7-methylquinazoline, providing a solid foundation for its further investigation as a potential anti-cancer therapeutic.
References
-
GenFollower. (2025, November 28). Cell Cryopreservation: Common Protocols, Thawing Tips, and FAQs. GenFollower. [Link]
-
EuroMAbNet. Freezing and thawing of cell lines protocol. [Link]
-
IntechOpen. (2024, October 18). Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. [Link]
-
International AIDS Vaccine Initiative. (2021, October). Protocol for Thawing, Expanding, Maintaining and Cryopreserving Adherent Cell Lines. [Link]
-
SciSpace. In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. [Link]
-
Horizon Discovery. Protocols for Cancer-related cell lines. [Link]
-
Springer Nature Experiments. Cytotoxicity MTT Assay Protocols and Methods. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. [Link]
-
ScienceDirect. Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. [Link]
-
National Institutes of Health. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. [Link]
-
Journal of Applied Pharmaceutical Science. (2011, July 30). Cytotoxic activity of methanolic extract of Artocarpus heterophyllus against A549, Hela and MCF-7 cell lines. [Link]
-
Arabian Journal of Chemistry. (2021, November 2). Synthesis, in-silico, and in-vitro study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents. [Link]
-
Nanopartikel.info. Culturing A549 cells. [Link]
-
Creative Bioarray. Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Altogen Labs. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines. [Link]
-
REPROCELL. Example Protocol for the Culture of the Lung Carcinoma A549 Cell Line on Alvetex™ Scaffold in Well Insert and Well Plate Formats. [Link]
-
MilliporeSigma. MCF-7 / S0.5 Human Breast Cancer Cell Line. [Link]
Sources
- 1. guidechem.com [guidechem.com]
- 2. Synthesis, <i>in-silico</i>, and <i>in-vitro</i> study of novel chloro methylquinazolinones as PI3K-δ inhibitors, cytotoxic agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. japsonline.com [japsonline.com]
- 5. nanopartikel.info [nanopartikel.info]
- 6. reprocell.com [reprocell.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. horizondiscovery.com [horizondiscovery.com]
- 9. Freezing and thawing of cell lines protocol. EuroMAbNet [euromabnet.com]
- 10. hiv.lanl.gov [hiv.lanl.gov]
- 11. Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches | IntechOpen [intechopen.com]
- 12. scispace.com [scispace.com]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. creative-bioarray.com [creative-bioarray.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. clyte.tech [clyte.tech]
- 18. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
Cell lines for testing quinazoline-based EGFR inhibitors (A549, PC-3)
Application Note: Profiling Quinazoline-Based EGFR Inhibitors Using A549 and PC-3 Cell Lines
Executive Summary
Quinazoline-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs)—such as gefitinib, erlotinib, and afatinib—have revolutionized targeted oncology by competitively binding the kinase ATP-binding pocket[1]. However, evaluating novel quinazoline derivatives requires robust in vitro models that accurately reflect clinical resistance mechanisms. This technical guide provides a comprehensive, self-validating framework for testing quinazoline-based EGFR inhibitors using two distinct human cancer cell lines: A549 (non-small cell lung cancer, NSCLC) and PC-3 (prostate adenocarcinoma). By leveraging these specific lines, researchers can evaluate inhibitor efficacy against wild-type EGFR in the presence of downstream oncogenic bypass tracks.
Mechanistic Rationale: Why A549 and PC-3?
First- and second-generation quinazoline derivatives are highly effective against sensitizing EGFR mutations (e.g., Exon 19 deletions), but their efficacy is frequently blunted by downstream pathway hyperactivation[1].
-
A549 (NSCLC): Harbors wild-type EGFR but possesses an activating KRAS G12S mutation[2]. This mutation constitutively activates the MAPK pathway independently of upstream EGFR signaling, rendering A549 cells intrinsically resistant to gefitinib and erlotinib[3]. It serves as an ideal model for testing combination therapies or novel multi-kinase quinazolines.
-
PC-3 (Prostate Cancer): Exhibits high EGFR expression but lacks the PTEN tumor suppressor, leading to constitutive hyperactivation of the PI3K/AKT survival pathway. Consequently, PC-3 cells demonstrate reduced sensitivity to standard EGFR TKIs[4], requiring higher drug concentrations to induce apoptosis[5].
Caption: EGFR signaling cascade highlighting A549 (KRAS mutant) and PC-3 (PTEN null) resistance nodes.
Cell Line Profiling & Expected Baselines
To ensure assay validity, experimental IC50 values must be benchmarked against established literature. Deviations from these ranges often indicate genetic drift, mycoplasma contamination, or assay artifact.
Table 1: Phenotypic and Pharmacological Profiles of Target Cell Lines
| Cell Line | Tissue Origin | EGFR Status | Resistance Mechanism | Gefitinib IC50 | Erlotinib IC50 | Primary Application |
| A549 | NSCLC (Lung) | Wild-Type | KRAS G12S Mutation | 7.0 - 10.4 µM[3],[6] | > 10.0 µM | Intrinsic resistance modeling, combination screening |
| PC-3 | Prostate Adenocarcinoma | Wild-Type (High) | PTEN Null | 3.8 - 8.0 µM[4],[5] | 1.3 - >10.0 µM[4],[5] | Non-lung EGFR targeting, PI3K/AKT bypass modeling |
Experimental Workflows & Self-Validating Protocols
To guarantee reproducibility, the following protocols integrate built-in validation checkpoints. Do not proceed to downstream assays if a culture fails a checkpoint.
Caption: Step-by-step experimental workflow for evaluating quinazoline-based EGFR inhibitors in vitro.
Protocol A: Cell Culture & Quality Control
Causality Insight: Immortalized cell lines undergo genetic drift over continuous passaging. Monitoring doubling time is a non-invasive, real-time indicator of cellular health and metabolic consistency.
-
Media Preparation:
-
A549: F-12K Medium + 10% Fetal Bovine Serum (FBS) + 1% Penicillin/Streptomycin.
-
PC-3: F-12K Medium (or RPMI-1640) + 10% FBS + 1% Penicillin/Streptomycin.
-
-
Thawing & Expansion: Thaw cells rapidly at 37°C. Seed into T-75 flasks and incubate at 37°C in 5% CO2.
-
Self-Validation Checkpoint 1 (Doubling Time): Calculate doubling time during the first three passages. A549 should double every ~22-24 hours; PC-3 every ~33-35 hours. If doubling time increases by >20%, discard the culture to prevent assay artifact.
-
Self-Validation Checkpoint 2 (Mycoplasma): Perform PCR-based mycoplasma testing every 4 weeks. Mycoplasma depletes arginine and alters metabolism, artificially skewing IC50 results.
Protocol B: High-Throughput Cell Viability Assay (IC50 Determination)
Causality Insight: While MTT assays are common[3], CellTiter-Glo (CTG) is preferred for quinazoline screening due to its broader linear dynamic range and lack of autofluorescent/colorimetric interference from the test compounds.
-
Seeding: Harvest cells at 70-80% confluence. Seed 3,000 cells/well (A549) or 4,000 cells/well (PC-3) in 96-well opaque-walled plates in 90 µL of complete media. Incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock of the quinazoline inhibitor in 100% DMSO. Create a 9-point, 3-fold serial dilution in DMSO.
-
Dosing: Dilute the DMSO stocks 1:100 in complete media to create 10X working solutions. Add 10 µL of the 10X solution to the 90 µL of cells (Final DMSO = 0.1%).
-
Self-Validation Checkpoint 3 (Vehicle Control): Always include a 0.1% DMSO vehicle control well. If vehicle control viability drops >5% compared to untreated cells, the DMSO concentration is toxic and the assay must be repeated.
-
-
Incubation: Incubate for 72 hours. This duration ensures cells undergo at least two doubling cycles, capturing both cytostatic and cytotoxic effects[3].
-
Detection & Analysis: Add 100 µL of CTG reagent per well. Shake for 2 minutes to induce lysis, then incubate at room temperature for 10 minutes. Read luminescence and fit data to a 4-parameter logistic (4PL) curve to determine the IC50.
Protocol C: Target Engagement via Western Blotting
Causality Insight: Viability assays confirm phenotypic death but do not prove mechanistic target engagement. Western blotting for phosphorylated EGFR (p-EGFR) and downstream effectors (p-AKT, p-ERK) confirms that the quinazoline is directly hitting its intended kinase target[6].
-
Starvation: Seed 3x10^5 cells/well in 6-well plates. After 24h, wash with PBS and replace with serum-free media for 16-24 hours. Why? Serum contains exogenous growth factors that cause high background phosphorylation, masking the inhibitor's specific effect.
-
Inhibitor Treatment: Treat cells with the quinazoline inhibitor at 0.5X, 1X, and 5X the calculated IC50 for 2 hours.
-
Ligand Stimulation: Stimulate cells with 50 ng/mL recombinant human EGF for 10 minutes prior to lysis. Why? This synchronizes receptor activation, providing a massive p-EGFR signal that the inhibitor must suppress.
-
Lysis & Quantification: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors (critical to preserve phospho-epitopes). Quantify protein using a BCA assay.
-
Immunoblotting: Run 20 µg of protein on an SDS-PAGE gel. Transfer to PVDF. Probe for p-EGFR (Tyr1068), total EGFR, p-AKT (Ser473), total AKT, p-ERK1/2 (Thr202/Tyr204), and total ERK1/2[6].
-
Self-Validation Checkpoint 4 (Loading Control): Normalize phospho-signals to their respective total protein levels (e.g., p-EGFR to total EGFR), not just a housekeeping gene like β-actin. Quinazolines can sometimes induce receptor internalization and degradation over longer exposures, which would artificially look like kinase inhibition if not properly normalized.
-
References
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC. nih.gov. URL:[Link]
-
Synergistic interaction between MEK inhibitor and gefitinib in EGFR-TKI-resistant human lung cancer cells - PMC. nih.gov. URL:[Link]
-
Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC. nih.gov. URL:[Link]
-
Specific Inhibition of Tumor Cells by Oncogenic EGFR Specific Silencing by RNA interference - PMC. nih.gov. URL:[Link]
-
Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC. nih.gov. URL:[Link]
-
MP470, a novel receptor tyrosine kinase inhibitor, in combination with Erlotinib inhibits the HER family/PI3K/Akt pathway and tumor growth in prostate cancer - PMC. nih.gov. URL:[Link]
Sources
- 1. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of action and potential biomarkers of growth inhibition of synergistic combination of afatinib and dasatinib against gefitinib-resistant non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synergistic interaction between MEK inhibitor and gefitinib in EGFR-TKI-resistant human lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Specific Inhibition of Tumor Cells by Oncogenic EGFR Specific Silencing by RNA interference - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MP470, a novel receptor tyrosine kinase inhibitor, in combination with Erlotinib inhibits the HER family/PI3K/Akt pathway and tumor growth in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application and Protocol Guide: Buchwald-Hartwig Amination of 4-chloro-6-methoxy-7-methylquinazoline
Abstract: This document provides a comprehensive technical guide for the palladium-catalyzed Buchwald-Hartwig amination of 4-chloro-6-methoxy-7-methylquinazoline. Quinazoline derivatives are of significant interest in medicinal chemistry and drug discovery, and the C-N cross-coupling reaction is a pivotal transformation for creating libraries of novel analogues. This guide details the underlying mechanism, provides a robust experimental protocol, offers characterization insights, and includes a troubleshooting section to assist researchers in achieving successful and reproducible outcomes.
Introduction: The Significance of Quinazoline Scaffolds and C-N Bond Formation
The quinazoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds, including approved anticancer agents like Gefitinib and Erlotinib. The functionalization of this heterocycle is critical for modulating pharmacological properties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has emerged as one of the most powerful and versatile methods for the formation of carbon-nitrogen (C-N) bonds.[1] Its broad substrate scope and functional group tolerance have made it an indispensable tool, supplanting harsher, more traditional methods for synthesizing aryl amines.[1][2]
This guide focuses on the application of this reaction to a specific, electronically distinct substrate: 4-chloro-6-methoxy-7-methylquinazoline. The presence of the electron-donating methoxy and methyl groups, along with the potentially coordinating quinazoline nitrogen atoms, presents unique considerations for reaction optimization.
Synthesis of Starting Material: 4-chloro-6-methoxy-7-methylquinazoline
A reliable supply of the starting material is paramount. A common and effective synthetic route to 4-chloroquinazolines begins with a substituted anthranilic acid, proceeds through a cyclization to form the quinazolinone core, and concludes with a chlorination step.
A plausible synthetic pathway to 4-chloro-6-methoxy-7-methylquinazoline starts from 2-amino-5-methyl-4-methoxybenzoic acid.
-
Cyclization: The amino acid is reacted with formamide or formamidine acetate at elevated temperatures to construct the pyrimidinone ring, yielding 6-methoxy-7-methylquinazolin-4(3H)-one.[3]
-
Chlorination: The resulting quinazolinone is then treated with a chlorinating agent, such as phosphoryl chloride (POCl₃) or thionyl chloride (SOCl₂), often with a catalytic amount of a tertiary amine or DMF, to produce the target 4-chloro-6-methoxy-7-methylquinazoline.[4] This step should be performed with caution in a well-ventilated fume hood due to the corrosive and reactive nature of the reagents.
The Buchwald-Hartwig Amination: Mechanism and Key Parameters
The success of the Buchwald-Hartwig amination hinges on the careful selection of four key components: the palladium source, the ligand, the base, and the solvent. Understanding the catalytic cycle is essential for rational optimization and troubleshooting.[5]
The generally accepted mechanism involves three primary stages:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-chloride bond of the quinazoline, forming a Pd(II) complex.
-
Amine Coordination & Deprotonation: The amine nucleophile coordinates to the Pd(II) center. The base then deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The final C-N bond is formed as the desired aminated quinazoline product is eliminated from the palladium center, regenerating the active Pd(0) catalyst to continue the cycle.[2]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Key Experimental Parameters:
-
Palladium Source: While Pd(OAc)₂ or Pd₂(dba)₃ are common, modern, well-defined palladium precatalysts (e.g., G3 or G4 palladacycles) are often preferred. They offer greater air stability and generate the active Pd(0) species more cleanly and reproducibly, which is crucial for reactions involving heteroaryl chlorides.[6]
-
Ligand: This is arguably the most critical variable. For electron-rich, potentially coordinating heteroaryl chlorides like our substrate, bulky, electron-rich biaryl monophosphine ligands are required to promote the key oxidative addition and reductive elimination steps.[7] Ligands such as XPhos, RuPhos, or BrettPhos are excellent starting points for screening.[5] The ligand-to-palladium ratio is also important; a slight excess of ligand can prevent catalyst deactivation.[6]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine. Sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), and lithium bis(trimethylsilyl)amide (LHMDS) are frequently used.[8] For substrates with base-sensitive functional groups, weaker inorganic bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, though they may require higher reaction temperatures.[5]
-
Solvent: The reaction must be conducted in an anhydrous, degassed solvent to prevent catalyst deactivation. Toluene, 1,4-dioxane, and tetrahydrofuran (THF) are common choices. The solvent's ability to dissolve both the organic substrates and the inorganic base can impact reaction rates.[8]
Detailed Experimental Protocol
This protocol describes a general procedure for the amination of 4-chloro-6-methoxy-7-methylquinazoline with a representative secondary amine, morpholine.
Materials and Equipment:
-
4-chloro-6-methoxy-7-methylquinazoline
-
Morpholine (or other desired amine)
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Oven-dried reaction vial with a PTFE-lined screw cap and magnetic stir bar
-
Schlenk line or glovebox for inert atmosphere operations
-
Standard laboratory glassware for workup and purification
-
Silica gel for column chromatography
Reaction Setup and Procedure:
Caption: Workflow for the Buchwald-Hartwig amination protocol.
Step-by-Step Method:
-
Preparation: In an oven-dried reaction vial equipped with a magnetic stir bar, add 4-chloro-6-methoxy-7-methylquinazoline (1.0 eq), the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%), the ligand (e.g., XPhos, 1.5-3 mol%), and sodium tert-butoxide (1.4 eq). This step is best performed in a glovebox.
-
Inerting: Seal the vial with the screw cap. If not in a glovebox, evacuate and backfill the vial with an inert gas (e.g., argon or nitrogen) three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.1-0.2 M with respect to the chloroquinazoline.
-
Amine Addition: Add the amine (e.g., morpholine, 1.2 eq) via syringe. If the amine is a solid, it should be added in step 1.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 80-110 °C. Stir the reaction mixture vigorously.
-
Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Workup: Once complete, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate or dichloromethane. Quench carefully by adding a saturated aqueous solution of ammonium chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with the organic solvent.
-
Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-substituted-6-methoxy-7-methylquinazolin-4-amine.
Characterization and Data Analysis
The structure of the final product should be confirmed using standard spectroscopic methods.
Expected Spectroscopic Data for a Hypothetical Product (e.g., 4-morpholino-6-methoxy-7-methylquinazoline):
-
¹H NMR (400 MHz, CDCl₃ or DMSO-d₆):
-
A singlet for the C5-H proton (δ ~7.2-7.4 ppm).
-
A singlet for the C8-H proton (δ ~7.1-7.3 ppm).
-
A sharp singlet for the methoxy (O-CH₃) protons (δ ~3.9-4.1 ppm).
-
A sharp singlet for the methyl (Ar-CH₃) protons (δ ~2.3-2.5 ppm).
-
Multiplets corresponding to the protons of the coupled amine (e.g., for morpholine, two triplets around δ ~3.8-4.0 ppm).
-
The quinazoline C2-H proton will appear as a singlet at a downfield chemical shift (δ ~8.5-8.8 ppm).
-
-
¹³C NMR (100 MHz, CDCl₃ or DMSO-d₆):
-
Signals for the quaternary carbons of the quinazoline ring (C4, C6, C7, C8a, C4a).
-
Signals for the CH carbons of the quinazoline ring (C2, C5, C8).
-
A signal for the methoxy carbon (O-CH₃) around δ ~56 ppm.
-
A signal for the methyl carbon (Ar-CH₃) around δ ~18-20 ppm.
-
Signals corresponding to the carbons of the coupled amine.
-
-
Mass Spectrometry (HRMS-ESI): The mass spectrum should show a prominent [M+H]⁺ peak corresponding to the exact mass of the protonated product.
Table 1: Representative Reaction Parameters
| Parameter | Recommended Condition | Rationale / Notes |
| Substrate | 4-chloro-6-methoxy-7-methylquinazoline | Electron-rich heteroaryl chloride. |
| Amine | Primary or Secondary Amine (1.2 eq) | Scope is broad; hindered amines may require more forcing conditions. |
| Pd Precatalyst | XPhos Pd G3 (1-2 mol%) | Air-stable, provides reliable generation of active Pd(0). |
| Ligand | XPhos (1.5-3 mol%) | Bulky, electron-rich ligand suitable for challenging aryl chlorides. |
| Base | NaOtBu (1.4 eq) | Strong, non-nucleophilic base effective for a wide range of amines. |
| Solvent | Toluene (0.1 M) | Anhydrous and degassed. Good for solubilizing reagents. |
| Temperature | 100 °C | Typical temperature; may require optimization (80-120 °C). |
| Time | 4-24 h | Monitor by TLC or LC-MS for completion. |
Troubleshooting Guide
Even with a robust protocol, challenges can arise. Below are common issues and their potential solutions.[6]
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Catalyst Deactivation: Presence of oxygen or water. Impure reagents. | Ensure a fully inert atmosphere (glovebox or Schlenk technique). Use anhydrous, degassed solvents and high-purity reagents. |
| Incorrect Ligand/Base: The chosen combination is not optimal for the substrate. | Screen a panel of bulky phosphine ligands (e.g., RuPhos, SPhos) and bases (e.g., K₂CO₃, Cs₂CO₃, LHMDS). | |
| Low Reaction Temperature: Insufficient energy to overcome the activation barrier. | Incrementally increase the reaction temperature (e.g., to 110-120 °C), monitoring for decomposition. | |
| Side Product Formation | Hydrodehalogenation: The chloro group is replaced by hydrogen. | This can be caused by moisture or certain catalyst/ligand combinations. Ensure anhydrous conditions. A different ligand may suppress this pathway. |
| Amine Homocoupling or Decomposition: Often promoted by an overly strong base or high temperature. | Consider a weaker base (e.g., K₃PO₄) or lower the reaction temperature. | |
| Incomplete Conversion | Poor Solubility: Reagents, particularly the base, are not well-dispersated. | Ensure vigorous stirring. Consider a different solvent (e.g., 1,4-dioxane) that may offer better solubility. |
| Insufficient Catalyst Loading: Catalyst turnover is low. | Increase the catalyst and ligand loading (e.g., to 3-5 mol%), though this should be a last resort. |
References
-
Hanus V, et al. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. PubMed Central. Available at: [Link].
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link].
-
A simple and highly efficient process for synthesis of Gefitinib and its intermediate. ResearchGate. Available at: [Link].
-
Sharma, V. K. et al. A short review on synthetic strategies towards quinazoline based anticancer drugs. Arkivoc. Available at: [Link].
- CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link].
- CN101348471B - Process for the preparation of 4- (3'chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline. Google Patents.
-
Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. University of Windsor. Available at: [Link].
-
The Buchwald–Hartwig Amination After 25 Years. ResearchGate. Available at: [Link].
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link].
-
Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. AIR Unimi. Available at: [Link].
-
Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. Semantic Scholar. Available at: [Link].
-
Amination of Heteroaryl Chlorides: Palladium Catalysis or SN Ar in Green Solvents? ResearchGate. Available at: [Link].
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. arkat-usa.org [arkat-usa.org]
- 4. Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. uwindsor.ca [uwindsor.ca]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloroquinazoline
Welcome to the Technical Support Center for 4-chloroquinazoline synthesis. As a pivotal building block in medicinal chemistry, particularly for the development of kinase inhibitors like Gefitinib and Erlotinib, optimizing the synthesis of 4-chloroquinazoline is crucial for efficiency and cost-effectiveness in drug discovery and development.[1][2]
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you overcome common challenges and significantly improve the yield and purity of your product.
General Synthetic Workflow
The most prevalent and reliable route to 4-chloroquinazoline begins with the cyclization of an anthranilic acid derivative to form the corresponding quinazolin-4-one, which is subsequently chlorinated.[3] This two-step process is foundational for accessing a wide array of functionalized quinazolines.
Caption: General workflow for 4-chloroquinazoline synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the chlorination of quinazolin-4-one.
Q1: My chlorination reaction shows low conversion or fails completely. What are the primary causes?
Low or no yield is a frequent issue that can often be traced back to reagent quality, reaction conditions, or substrate reactivity.
-
Inactive Chlorinating Agent: Both phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive and susceptible to hydrolysis from atmospheric moisture. An inactive agent is a common culprit for failed reactions.
-
Solution: Always use a fresh bottle of the chlorinating agent or one that has been properly stored under an inert atmosphere. For best results, distilling the reagent immediately before use is recommended.[3]
-
-
Insufficient Temperature or Reaction Time: The conversion of the hydroxyl group of quinazolin-4-one to a chloride is not a room-temperature reaction.
-
Solution: Ensure your reaction reaches and maintains the optimal temperature. For SOCl₂-mediated reactions, this typically means refluxing for several hours.[3][4][5] For POCl₃, an initial low-temperature addition followed by heating to 70–95°C is critical for clean and complete conversion.[1][3] Always monitor the reaction's progress by Thin-Layer Chromatography (TLC) until the starting material is fully consumed.[3]
-
-
Reagent Stoichiometry: Using an insufficient amount of the chlorinating agent will lead to an incomplete reaction.
-
Substituent Effects: The electronic nature of groups on the quinazoline ring can significantly influence reactivity.
-
Insight: Electron-withdrawing groups (e.g., -NO₂) can deactivate the ring system, making the hydroxyl group less nucleophilic and slowing the chlorination reaction. In such cases, longer reaction times or higher temperatures may be necessary.[3]
-
Caption: Troubleshooting workflow for low yield issues.
Q2: I'm observing significant side products. What are they and how can I prevent them?
Side product formation is a primary cause of yield loss. The most common culprits are pseudodimers (with POCl₃) and hydrolysis products.
-
Pseudodimer Formation: This side product arises from the reaction between a phosphorylated intermediate and unreacted quinazolin-4-one.[1][6][7] It is a significant issue in POCl₃-mediated chlorinations if conditions are not carefully controlled.
-
Prevention Strategy: The formation of pseudodimers can be completely suppressed by employing a two-stage temperature protocol and maintaining basic conditions during the initial phase.[1][7] Add the POCl₃ slowly to a cooled slurry (< 25°C) of the quinazolin-4-one and a tertiary amine base (e.g., DIPEA). This promotes the formation of phosphorylated intermediates while preventing their reaction with the starting material. Once the addition is complete, the mixture is heated to 70–95°C to drive the clean conversion to 4-chloroquinazoline.[1][3][7]
-
Caption: Two-stage mechanism of POCl₃ chlorination to avoid side products.
-
Hydrolysis: 4-chloroquinazoline is a highly reactive electrophile. The presence of water during the reaction workup or purification can lead to hydrolysis back to the starting quinazolin-4-one, directly impacting your final yield.[8]
-
Prevention Strategy: After the reaction is complete, quench it by pouring it carefully onto crushed ice or into a cold, saturated sodium bicarbonate solution. This neutralizes the acidic reagents while keeping the temperature low to minimize hydrolysis. During extraction and subsequent handling, use anhydrous solvents and drying agents (e.g., Na₂SO₄, MgSO₄) to minimize water content.
-
Q3: Which chlorinating agent is better: POCl₃ or SOCl₂?
The choice depends on the scale of your reaction, the specific substrate, and the level of control desired. Both are effective, but their operational parameters differ significantly.
| Feature | Phosphorus Oxychloride (POCl₃) | Thionyl Chloride (SOCl₂) |
| Typical Conditions | 1.2-1.5 eq. POCl₃, 1.3 eq. DIPEA, in a high-boiling solvent (e.g., anisole, chlorobenzene).[1] | Used in large excess as both reagent and solvent, often with catalytic DMF.[4][9] |
| Mechanism & Control | Well-defined two-stage mechanism allows for excellent control over side reactions like dimerization.[1][7] | Forms a Vilsmeier-type intermediate with DMF.[9] Less control over side reactions, but often effective. |
| Workup | Quenching in a basic solution, followed by extraction. | Requires careful removal of a large excess of SOCl₂ under reduced pressure before aqueous workup.[3] |
| Pros | High yields, cleaner reaction profiles, and better for sensitive substrates. | Simpler setup (no additional solvent needed), readily available. |
| Cons | Requires careful temperature control and the use of a base. | Workup can be challenging due to the need to remove excess reagent. Can lead to charring with some substrates. |
| References | [1][6][7] | [3][4][5][9] |
Q4: How should I purify the crude 4-chloroquinazoline?
The optimal purification method depends on the purity of your crude product and the nature of the impurities.
-
Recrystallization: This is the most effective method for obtaining high-purity, crystalline material if your crude product is already relatively clean (>90%).
-
Column Chromatography: If your crude product contains multiple impurities or unreacted starting material, column chromatography is necessary.
-
Procedure: Use silica gel as the stationary phase. A common mobile phase is a gradient of ethyl acetate in hexane.[10] The less polar 4-chloroquinazoline will elute before the more polar quinazolin-4-one starting material.
-
Q5: My purified product seems to degrade over time. What are the proper storage conditions?
4-chloroquinazoline is sensitive to moisture and can hydrolyze over time.[11] Proper storage is essential to maintain its purity and reactivity.
-
Best Practices: Store the solid product in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon). Keep it in a dry and well-ventilated place, ideally in a freezer (-20°C) or refrigerator (2-8°C) to minimize degradation.[11][12]
Detailed Experimental Protocols
The following protocols are adapted from established literature procedures and represent best practices for achieving high yields.
Protocol 1: Chlorination using POCl₃ and DIPEA
This method, adapted from Arnott et al., provides excellent control and typically results in a very clean product.[1]
-
Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and dropping funnel, add quinazolin-4-one (1.0 eq.), N,N-Diisopropylethylamine (DIPEA) (1.3 eq.), and anisole (7 volumes).
-
Phosphorylation: Cool the resulting slurry to 10°C using an ice bath.
-
POCl₃ Addition: Add phosphorus oxychloride (POCl₃) (1.2 eq.) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 20°C.
-
Stirring: Stir the mixture at 20°C for 1 hour. At this stage, the reaction should be a clear solution of the phosphorylated intermediate.
-
Chlorination: Heat the reaction mixture to 95°C and maintain this temperature for 2.5–4 hours.
-
Monitoring: Monitor the reaction for completion by TLC (e.g., 50% Ethyl Acetate in Hexane). The starting material should be consumed (<2%).
-
Workup: Cool the mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.
-
Neutralization & Extraction: Neutralize the slurry with a saturated solution of sodium bicarbonate. Extract the product with dichloromethane or ethyl acetate (3x).
-
Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization from ethanol or by column chromatography.
Protocol 2: Chlorination using SOCl₂ and Catalytic DMF
This method is a common alternative, particularly when using SOCl₂ as both the reagent and solvent.[4]
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add quinazolin-4-one (1.0 eq.) and thionyl chloride (SOCl₂) (15-20 volumes).
-
Catalyst Addition: Under a fume hood, carefully add a catalytic amount of N,N-Dimethylformamide (DMF) (e.g., 0.1 eq.) dropwise to the stirring suspension at room temperature.
-
Reaction: Heat the mixture to reflux and maintain for 2–4 hours.
-
Monitoring: Monitor the reaction by TLC until all the starting material has been consumed.
-
Reagent Removal: Cool the mixture to room temperature and carefully remove the excess SOCl₂ under reduced pressure. This step is critical and must be done in a well-ventilated fume hood.
-
Workup: Carefully quench the residue by adding it to crushed ice.
-
Isolation: Filter the resulting solid precipitate, wash thoroughly with cold water, and then with a cold, dilute sodium bicarbonate solution to remove any residual acid.
-
Drying: Dry the solid product under vacuum to yield crude 4-chloroquinazoline.
-
Purification: Purify as needed by recrystallization or column chromatography.
References
-
Arnott, E. A., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry. [Link]
-
ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones | Request PDF. ResearchGate. [Link]
-
PubMed. (2011). POCl3 chlorination of 4-quinazolones. National Center for Biotechnology Information. [Link]
-
ResearchGate. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]
-
Rlavie. (n.d.). CAS 5190-68-1 | 4-Chloroquinazoline. Rlavie. [Link]
-
MDPI. (2023). Quinazolinones, the Winning Horse in Drug Discovery. PMC. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-CHLORO-2-(4-CHLORO-PHENYL)-QUINAZOLINE synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chemscene.com [chemscene.com]
- 12. CAS 5190-68-1|4-Chloroquinazoline|Rlavie [rlavie.com]
Minimizing dimer formation during quinazoline synthesis
Welcome to the Quinazoline Synthesis Technical Support Center .
Synthesizing the quinazoline core—a privileged scaffold in drug development—often involves highly reactive intermediates. A pervasive bottleneck in these workflows is the formation of dimerized or polymerized side products, which drastically reduce yields and complicate downstream purification.
This guide provides mechanistic troubleshooting, quantitative parameter optimization, and self-validating protocols to help you suppress dimerization and drive your reactions toward the desired monomeric cyclization.
Mechanistic Divergence: Monomer vs. Dimer Pathways
Reaction pathway bifurcation: Intramolecular cyclization vs. intermolecular dimerization.
Troubleshooting FAQs: Dimerization Mechanisms
Q: My synthesis is producing a significant amount of dimer/polymer side products. Why is this happening? A: Dimerization is fundamentally a competition between reaction kinetics. Intramolecular cyclization (forming the desired quinazoline monomer) follows first-order kinetics, while intermolecular dimerization follows second-order kinetics. At high concentrations or elevated temperatures, the rate of intermolecular collisions increases exponentially, favoring the formation of dimer or polymer side products 1. Solution: Dilute your reaction mixture and lower the temperature to give the first-order cyclization a kinetic advantage.
Q: I am using a cyanide catalyst and isolating a highly conjugated, brightly colored byproduct. Is this a dimer? A: Yes. When quinazoline derivatives are synthesized or reacted in the presence of cyanide ions, they can undergo a specific dimerization process mechanistically similar to the benzoin condensation. This forms a 4,4'(3H,3'H)-biquinazolinylidene intermediate, which is readily oxidized by atmospheric oxygen to form 4,4'-biquinazolinyl 2. Solution: Avoid cyanide-based catalysts for quinazoline synthesis unless strictly necessary. If required, conduct the reaction under rigorous anaerobic conditions to prevent the final oxidative aromatization step.
Q: During transition-metal catalyzed cross-coupling (e.g., using 2-aminobenzylamines and aryl halides), I observe significant homocoupling. How can I suppress this? A: Oxidative homocoupling is a notorious side reaction in metal-catalyzed quinazoline syntheses (such as those utilizing Pd, Cu, or Co) 3. It occurs when two aryl-metal intermediates undergo reductive elimination together rather than cross-coupling with the desired partner. Solution: Trace oxygen acts as a terminal oxidant for homocoupling. Thoroughly degas your solvents. Additionally, employing sterically demanding ligands (e.g., bulky phosphines) accelerates the desired cross-coupling reductive elimination over the homocoupling pathway.
Q: I am reacting an imidate with ethylene diamine. Why am I exclusively getting dimers instead of the monomeric quinazoline? A: This is an inherent flaw in the chosen synthetic pathway. The reaction of imidates with ethylene diamine is highly predisposed to form non-symmetric N,N'-bisquinazolinyl dimers because the reactive intermediate rapidly condenses with a second equivalent of the imidate before cyclization can stabilize the monomer 4. Solution: To synthesize monomers, you must pivot to an alternative route, such as the Niementowski condensation or a transition-metal catalyzed annulation.
Quantitative Data: Impact of Reaction Parameters on Dimerization
The following table summarizes the causal relationship between reaction parameters and the resulting Dimer:Monomer ratio.
| Parameter | Suboptimal Condition | Optimized Condition | Dimer:Monomer Ratio | Mechanistic Rationale |
| Concentration | 1.0 M (Bolus Addition) | 0.05 M (Syringe Pump) | 40:60 → 2:98 | High dilution favors 1st-order intramolecular cyclization over 2nd-order intermolecular dimerization. |
| Atmosphere | Open Air | Argon (Degassed) | 25:75 → 1:99 | Removal of O2 prevents the oxidative homocoupling of transition-metal intermediates. |
| Catalyst System | Bare Metal (e.g., CuI) | Metal + Bulky Ligand | 30:70 → 5:95 | Steric bulk forces the metal center to rapidly undergo cross-coupling reductive elimination. |
| Temperature | >120∘C | 80∘C (Optimized) | 15:85 → 3:97 | Milder temperatures prevent thermal degradation and non-specific polymerization of starting materials. |
Self-Validating Experimental Protocol: High-Dilution Metal-Catalyzed Synthesis
To ensure scientific integrity, this protocol is designed as a self-validating system . Do not proceed to the next step unless the validation checkpoint is met.
Step 1: Stringent Deoxygenation
-
Action: Dissolve the transition metal catalyst and bulky ligand in the reaction solvent (e.g., DMSO or DMF) at a highly dilute concentration (0.05 M relative to the final substrate concentration). Subject the solution to three consecutive freeze-pump-thaw cycles.
-
Causality: Removes dissolved oxygen that acts as an electron acceptor for oxidative homocoupling.
-
Validation Checkpoint: An oxygen sensor in the Schlenk line must read <5 ppm O2 , or visual bubbling must completely cease during the final thaw cycle.
Step 2: Syringe Pump Addition of Substrates
-
Action: Dissolve the 2-aminoaryl precursor and the coupling partner in degassed solvent. Add this mixture to the catalyst solution via a syringe pump at a rate of 0.5 mL/hr at 80∘C .
-
Causality: Maintains an ultra-low steady-state concentration of reactive intermediates, ensuring the rate of intramolecular cyclization ( k1 ) vastly outpaces intermolecular collision ( k2 ).
-
Validation Checkpoint (In-Process): Withdraw a 10μL aliquot at t=2 hours . Run a rapid LC-MS. You must observe the monomer mass [M+H]+ with <5% intensity of the dimer mass [2M+H]+ . If the dimer peak exceeds 5% , decrease the syringe pump rate by half.
Step 3: Controlled Cyclization and Quench
-
Action: Once addition is complete, stir for an additional 2 hours at 80∘C . Quench the reaction by cooling to room temperature and adding a saturated aqueous solution of Na2S2O3 (if iodine/oxidants were used) or EDTA (to chelate transition metals).
-
Causality: Halts the reaction cleanly and strips the metal from any coordinated quinazoline products, preventing late-stage metal-induced aggregation.
-
Validation Checkpoint: Perform Thin Layer Chromatography (TLC). The desired quinazoline monomer should appear as a distinct, high- Rf spot under UV light, with no highly polar, streaking baseline spots (which indicate polymeric/dimeric degradation).
Troubleshooting Workflow
Systematic troubleshooting workflow for identifying and resolving quinazoline dimer formation.
References
-
Study on the Mechanism of the Dimerization of Quinazoline Compounds Catalyzed by Cyanide Ions. Bulletin of the Chemical Society of Japan | Oxford Academic. Available at: [Link]
-
Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. PMC - National Institutes of Health. Available at: [Link]
-
A CONVENIENT SYNTHESIS OF QUINAZOLINES DIMERS DERIVATIVES. Heterocyclic Letters. Available at: [Link]
Sources
Quinazoline Synthesis & Formulation Technical Support Center
Welcome to the Technical Support Center for quinazoline derivative synthesis and formulation. Quinazolines are highly privileged scaffolds in medicinal chemistry, particularly known for their role as epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (e.g., gefitinib, erlotinib). However, their highly planar, aromatic nature often leads to strong intermolecular π−π stacking and high crystal lattice energies. This frequently manifests as severe solubility issues during intermediate synthesis, purification, and final formulation[1][2].
This guide is designed by application scientists to help you troubleshoot and overcome these physicochemical barriers using field-proven, mechanistically grounded strategies.
Diagnostic Workflow: Resolving Quinazoline Solubility
Logical workflow for diagnosing and resolving quinazoline intermediate solubility issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My starting materials are precipitating out of the reaction mixture before cyclization occurs. How does solvent selection affect this? Causality & Solution: The choice of solvent is critical not just for dissolution, but for directing the reaction mechanism. Quinazoline intermediates are highly planar. Non-polar solvents (like toluene or THF) fail to disrupt the strong intermolecular hydrogen bonding and π−π stacking of these precursors[3]. Furthermore, non-polar solvents can inadvertently favor C(sp³)-C(sp²) bond formation, leading to unwanted benzimidazole byproducts[3]. Action: Switch to a highly polar aprotic solvent like N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO). These solvents possess high dielectric constants that effectively solvate the planar intermediates and favor the desired C(sp²)-N cyclization pathway[3][4].
Q2: I have successfully synthesized the quinazoline core, but it is practically insoluble in aqueous media, making biological assays impossible. How can I chemically modify it? Causality & Solution: The poor aqueous solubility of the bare quinazoline core is driven by its molecular planarity and symmetry, which allows for tight crystal packing[1][2]. To increase solubility without losing target affinity, you must disrupt this planarity. Action: Introduce conformationally flexible, sp³-hybridized substituents with polar groups (e.g., morpholine or piperazine rings) at solvent-exposed sites[1]. For example, the addition of a morpholinyl-propoxy group in gefitinib breaks the flat symmetry, preventing tight crystal packing and promoting hydration at physiological pH[1][5].
Q3: I cannot alter the chemical structure of my intermediate, but I need it dissolved for purification and formulation. What are my options? Causality & Solution: If structural modification is off the table, you must alter the ionization state or the microenvironment of the molecule. Quinazolines typically contain secondary or tertiary amines that can be protonated. Action 1 (Salt Formation): The solubility of quinazolines is highly pH-dependent. For instance, erlotinib solubility increases significantly at a pH of less than 5 due to the protonation of its secondary amine[6]. Converting your free base to a hydrochloride (HCl) or trifluoroacetate (TFA) salt will drastically improve aqueous solubility. Action 2 (Micellar Solubilization): For neutral conditions, utilize surfactants (e.g., Sodium Lauryl Sulfate, Transcutol P) to form colloidal micelles that encapsulate the hydrophobic quinazoline core, significantly enhancing the dissolution rate[7][8].
Quantitative Data: Solubility Profiles of Quinazoline Derivatives
To guide your solvent and formulation choices, refer to the following benchmark solubility data for standard quinazoline derivatives (Erlotinib and Gefitinib) across various media:
| Compound | Solvent / Media | pH | Approx. Solubility | Reference |
| Erlotinib HCl | Aqueous Buffer | ~2.0 | 0.4 - 0.5 mg/mL | [6][9] |
| Erlotinib (Free Base) | Water | 7.0 | Practically Insoluble | [6] |
| Gefitinib | Ethanol | N/A | ~0.3 mg/mL | [5] |
| Gefitinib | DMSO / DMF | N/A | ~20.0 mg/mL | [5] |
| Gefitinib | 1:1 DMSO:PBS | 7.2 | ~0.5 mg/mL | [5] |
| Gefitinib | Transcutol P (Surfactant) | N/A | 76.0 mg/mL | [8] |
Self-Validating Experimental Protocols
Protocol 1: Polar Aprotic Solvent Screening for Cyclization
This protocol ensures your reactants are fully solvated before introducing basic catalysts, preventing heterogeneous side reactions.
-
Preparation: Weigh 10 mg of your quinazoline precursor into a 2 mL clear glass reaction vial equipped with a stir bar.
-
Titration: Add DMSO (or DMF) in 100 µL increments while stirring at 300 rpm at room temperature.
-
Self-Validation Check 1: If the solution remains turbid after adding 1 mL of solvent (10 mg/mL concentration), the lattice energy is too high for room-temperature dissolution.
-
Thermal Disruption: Gradually heat the vial to 60°C using an oil bath or heating block.
-
Self-Validation Check 2: Complete optical clarity at 60°C validates successful solvation. You may now proceed to add your base (e.g., DABCO or K₂CO₃)[3]. Do not add the base while the mixture is still a suspension, as this leads to low yields and incomplete deprotonation.
Protocol 2: HCl Salt Formation for Aqueous Solubilization
This protocol exploits the pH-dependent solubility of quinazolines to generate highly soluble salt forms[6].
-
Suspension: Suspend 100 mg of the purified quinazoline free base in a minimal volume (approx. 2-3 mL) of anhydrous ethanol. The mixture will likely be a cloudy suspension.
-
Acidification: While stirring vigorously in an ice bath (0°C), add 1M HCl in diethyl ether dropwise.
-
Self-Validation Check 1: Continuously monitor the pH of the solution using indicator strips. The target is to drop the pH below 5.0[6].
-
Precipitation: As the pH drops below 5, the free base will briefly dissolve (as the salt forms in ethanol) and then rapidly precipitate out as a fine, crystalline hydrochloride salt due to the presence of the non-polar ether. The sudden transition from a cloudy free-base suspension to a clear solution, followed by the crash-out of fine crystals, self-validates the protonation step.
-
Isolation: Filter the crystals under a vacuum, wash with cold diethyl ether, and dry under a high vacuum.
Pharmacological Context: Why the Quinazoline Core is Necessary
Despite the solubility headaches they cause chemists, quinazolines remain indispensable. Their flat, rigid structure is the exact geometric requirement needed to competitively mimic adenine and wedge into the ATP-binding pocket of Tyrosine Kinases (like EGFR), effectively shutting down downstream tumor proliferation pathways[9].
Mechanism of action: Quinazoline derivatives competitively blocking the EGFR ATP-binding pocket.
References
-
ResearchGate. Influence of solvent on the synthesis of quinazoline- 2,4(1H,3H)-diones. Available at: [Link]
-
PMC. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules. Available at:[Link]
-
SciSpace. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Available at: [Link]
-
FDA. (erlotinib) Tablets Prescribing Information. Available at: [Link]
-
PubChem - NIH. Erlotinib | C22H23N3O4 | CID 176870. Available at:[Link]
- Google Patents. Solubility and dissolution enhancement of poorly soluble gefitinib by micellar solubilization using spray drying technique.
-
Banaras Hindu University. Solubility Studies of Gefitinib by Validated High Pressure Liquid Chromatographic Method. Available at:[Link]
Sources
- 1. Systematic Study of Effects of Structural Modifications on the Aqueous Solubility of Drug-like Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. accessdata.fda.gov [accessdata.fda.gov]
- 7. AU2021106686A4 - Solubility and dissolution enhancement of poorly soluble gefitinib by micellar solubilization using spray drying technique - Google Patents [patents.google.com]
- 8. bhu.ac.in [bhu.ac.in]
- 9. Erlotinib | C22H23N3O4 | CID 176870 - PubChem [pubchem.ncbi.nlm.nih.gov]
How to remove impurities from crude 4-chloro-6-methoxy-7-methylquinazoline
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United States Environmental Protection Agency
Technical Support Center: Purification of Crude 4-Chloroquinazolines
A Guide for Researchers in Synthetic and Medicinal Chemistry
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with 4-chloroquinazoline intermediates, with a specific focus on compounds like 4-chloro-6-methoxy-7-methylquinazoline. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying chemical principles and troubleshooting strategies to help you achieve high purity in your target compounds.
The 4-chloro-substituent is a critical reactive handle for the synthesis of a vast array of biologically active molecules, particularly kinase inhibitors.[1] However, the chlorination step and preceding cyclization reactions often yield a crude product contaminated with starting materials, reagents, and side products. Effective purification is paramount for the success of subsequent synthetic steps and the integrity of biological data.
This document provides a structured approach to identifying and removing these impurities through robust, field-proven techniques.
Part 1: Understanding the Impurity Profile
Effective purification begins with understanding the potential contaminants in your crude product. The impurities are typically products of incomplete reactions or side reactions occurring during the synthesis of the quinazoline core and its subsequent chlorination.
A common synthetic route involves the cyclization of an anthranilic acid derivative followed by chlorination of the resulting quinazolinone.[2] Impurities can be introduced at either stage.
Caption: Fig 1. Genesis of common impurities during synthesis.
Common impurities include:
-
Unreacted 4-hydroxy-6-methoxy-7-methylquinazoline : Often the most common impurity, resulting from incomplete chlorination.[3]
-
Degradation Products : High temperatures used in chlorination can lead to the formation of dark, tar-like substances.[3]
-
Hydrolyzed Product : The 4-chloro group is reactive and can hydrolyze back to the 4-hydroxy analog if exposed to water, especially under non-neutral pH.[4]
-
Residual Reagents : Acidic and reactive species from the chlorination step (e.g., phosphorus oxychloride, thionyl chloride) can contaminate the product.[5]
Part 2: Troubleshooting Guide
This section addresses common issues encountered during purification in a question-and-answer format.
Question 1: My crude product is a dark, tarry, or oily residue. How should I proceed?
Answer: This is a common issue, often caused by product degradation at high temperatures or residual acidic reagents from the chlorination step.[3] Directly attempting recrystallization or chromatography is often ineffective.
Causality: Tarry materials are typically complex mixtures of polymeric byproducts which can inhibit crystallization and irreversibly bind to silica gel. Acidic residues can cause further degradation upon heating or when dissolved in solvents.
Recommended Action:
-
Neutralization & Quenching: The first step is to neutralize any residual acid. Carefully quench the reaction mixture (if not already done) by pouring it into a mixture of crushed ice and a base like aqueous potassium carbonate or sodium bicarbonate solution.[6] The desired product should precipitate as a solid.
-
Trituration: If the product remains oily, attempt to solidify it by trituration. This involves stirring the oil with a solvent in which the product is poorly soluble but the impurities are soluble (e.g., cold diethyl ether, hexane, or water). This process can wash away soluble impurities and induce solidification of the product.
-
Aqueous Workup: Dissolve the crude material in an organic solvent like dichloromethane (DCM) or ethyl acetate. Wash the organic layer sequentially with a dilute base (e.g., sat. NaHCO₃ solution) to remove acids, followed by water and finally brine to remove residual salts. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. This solid is now a better starting point for high-purity purification.
Question 2: TLC analysis shows my product is contaminated with the 4-hydroxy starting material. What is the best way to remove it?
Answer: This indicates an incomplete chlorination reaction.[3] The significant difference in polarity between the chloro-product and the hydroxy-starting material makes them highly separable by silica gel column chromatography.
Causality: The hydroxyl group (-OH) of the starting material is much more polar than the chloro-substituent (-Cl). It will therefore interact much more strongly with the polar silica gel stationary phase, causing it to have a much lower Retention Factor (Rf) on a TLC plate and elute much later from a column. The target 4-chloro product is less polar and will travel faster.
Recommended Action: Flash column chromatography is the method of choice. A typical mobile phase for quinazoline derivatives is a mixture of a non-polar solvent (like petroleum ether or hexanes) and a polar solvent (like ethyl acetate).[7][8]
| Component | Polarity | Typical Rf on Silica (Pet. Ether/EtOAc 4:1) |
| 4-Chloro-quinazoline | Less Polar | ~0.5 - 0.7 |
| 4-Hydroxy-quinazoline | More Polar | ~0.1 - 0.2 (or baseline) |
Table 1: Expected TLC behavior of product vs. starting material.
For a detailed protocol, see SOP 2: Silica Gel Flash Column Chromatography below.
Question 3: My product "oils out" during recrystallization instead of forming crystals. What is wrong?
Answer: "Oiling out" occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is often caused by impurities lowering the melting point of the mixture, an unsuitable solvent system, or cooling the solution too rapidly.[4]
Recommended Action:
-
Solvent Screening: On a small scale, test different solvent systems. A good recrystallization solvent should dissolve the compound when hot but not when cold. For quinazoline derivatives, common solvents include ethanol, ethyl acetate, or mixtures thereof.[6][9]
-
Ensure Purity: If the crude product is highly impure, it may not crystallize. Perform a preliminary purification by column chromatography first.
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. Do not place it directly into an ice bath. Slow cooling encourages the formation of a stable crystal lattice.
-
Induce Crystallization: If crystals do not form upon cooling, try scratching the inside of the flask at the solvent line with a glass rod or adding a "seed crystal" of pure product to initiate crystallization.[4]
Question 4: After column chromatography, my product fractions are still impure. How can I improve the separation?
Answer: This indicates that the chosen mobile phase (eluent) does not have the optimal polarity to resolve your target compound from the impurities.
Causality: The separation on silica gel depends on the competition between the compounds and the mobile phase for binding sites on the stationary phase. If the eluent is too polar, all compounds will move too quickly (high Rf) and co-elute. If it is not polar enough, all compounds will remain on the baseline (low Rf).
Recommended Action: Optimize your mobile phase using TLC before running the column.
Caption: Fig 2. Workflow for chromatography optimization.
Part 3: Standard Operating Protocols
SOP 1: Recrystallization from an Ethyl Acetate/Ethanol Mixture
This protocol is suitable for products that are already reasonably pure (>85-90%) and need final polishing.
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of a 1:1 mixture of ethyl acetate and ethanol and heat the mixture gently (e.g., on a hot plate at low-medium heat) with stirring until the solid completely dissolves.[6]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Crystal formation should begin.
-
Chilling: Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal precipitation.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove all traces of solvent.
SOP 2: Silica Gel Flash Column Chromatography
This is the most versatile method for separating mixtures with different polarities.[7]
-
Materials & Setup:
-
Glass chromatography column
-
Silica gel (e.g., 230-400 mesh)
-
Mobile phase (eluent) optimized via TLC (e.g., 4:1 Petroleum Ether:Ethyl Acetate)[8]
-
Crude 4-chloro-6-methoxy-7-methylquinazoline
-
Sand, cotton or glass wool
-
-
Column Packing (Slurry Method):
-
Place a small plug of cotton or glass wool at the bottom of the column. Add a small layer of sand.
-
In a beaker, make a slurry of silica gel in your starting eluent.
-
Pour the slurry into the column, tapping the side gently to ensure even packing and remove air bubbles.[7]
-
Drain the excess solvent until the solvent level is just above the top of the silica bed. Never let the column run dry.
-
-
Sample Loading (Dry Loading Recommended):
-
Dissolve your crude product in a minimal amount of a volatile solvent like DCM.
-
Add a small amount of silica gel (2-3 times the weight of your crude product) to this solution.
-
Remove the solvent completely on a rotary evaporator to obtain a dry, free-flowing powder of your product adsorbed onto the silica.[7]
-
Carefully add this powder to the top of the packed column, creating a thin, even layer. Add a small protective layer of sand on top.
-
-
Elution & Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Using gentle air pressure (if applicable), push the solvent through the column, collecting the eluate in fractions (e.g., test tubes).
-
Monitor the separation by spotting the collected fractions on a TLC plate and visualizing under a UV lamp (254 nm).[7]
-
-
Isolation:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent using a rotary evaporator to yield the purified 4-chloro-6-methoxy-7-methylquinazoline.
-
Part 4: Frequently Asked Questions (FAQs)
Q1: What is the best first-pass purification method for a very crude sample? For a very impure, dark, or oily sample, an initial aqueous workup as described in the troubleshooting guide (Question 1) is the best first step. This removes many of the highly polar or acidic/basic impurities, making subsequent recrystallization or chromatography much more effective.
Q2: How do I choose between recrystallization and column chromatography? Use the following decision tree:
Caption: Fig 3. Decision tree for purification method selection.
Q3: My purified product is an off-white or pale yellow solid. Is this acceptable? While a perfectly white solid is ideal, many quinazoline derivatives have a pale yellow or off-white appearance even at high purity.[2] The color may be inherent to the molecule's chromophore or due to trace, highly colored impurities that are difficult to remove. Purity should be confirmed by analytical methods like HPLC, NMR, and melting point, rather than relying on color alone.
Q4: How should I store the purified 4-chloro-6-methoxy-7-methylquinazoline? 4-chloroquinazolines are susceptible to hydrolysis.[4] They should be stored as a dry solid in a tightly sealed container, preferably in a desiccator or under an inert atmosphere (e.g., nitrogen or argon) to protect from moisture. Storing at a low temperature (e.g., 2-8°C) can also help prolong shelf life.
References
- Technical Support Center: Purification of Quinazolin-2-ylboronic Acid Crude Products. Benchchem.
- Troubleshooting guide for the synthesis of quinazoline derivatives. Benchchem.
- Identifying common byproducts in 4-Chloro-6,7-dimethoxyquinoline synthesis. Benchchem.
- Application Note: Purification of 4-Chloro-6,7-dimethoxyquinoline by Column Chromatography. Benchchem.
- Discovery of 7-(4-(3-Ethynylphenylamino)-7-methoxyquinazolin-6-yloxy)-N-hydroxyheptanamide (CUDC-101). Amazon AWS.
- How to Prepare 4-Chloro-6,7-Dimethoxyquinazoline? Guidechem.
- 4-Chloro-6,7-dimethoxyquinoline. PMC - NIH.
- Improved Synthesis of Substituted 6,7-Dihydroxy-4-quinazolineamines: Tandutinib, Erlotinib and Gefitinib. MDPI.
- The preparation method of 4-chloro-6,7-dimethoxyquinoline. Google Patents.
- A Comparative Study of 4-Chloro-6,7-dimethoxyquinoline and 4-Chloro-6,7-dimethoxyquinazoline for Pharmaceutical Research. Benchchem.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline - Google Patents [patents.google.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. 4-Chloro-6,7-dimethoxyquinoline - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Synthesis of 4-Chloroquinazolines
Welcome to the technical support center for the synthesis of 4-chloroquinazolines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this critical synthetic transformation. The following information is structured in a question-and-answer format to directly address specific issues you may encounter in the lab.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: My yield of 4-chloroquinazoline from 4-quinazolinone is consistently low. What are the likely causes and how can I improve it?
A1: Low yield is a frequent issue that can stem from several factors, primarily incomplete reaction or degradation of the product. The conversion of a 4-quinazolinone to a 4-chloroquinazoline, typically using a chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), requires careful control of reaction conditions.[1]
Troubleshooting Low Yield:
-
Incomplete Reaction: The conversion may not be going to completion. Ensure your chlorinating agent is fresh and anhydrous. Both POCl₃ and SOCl₂ are highly reactive with atmospheric moisture, which can quench the reagent and introduce water into the reaction, leading to byproducts.[2][3] For reactions with POCl₃, heating to temperatures between 70-90 °C is often necessary to ensure a clean and complete conversion of intermediate phosphate esters to the final product.[4][5]
-
Degradation of Product: 4-Chloroquinazolines can be unstable, particularly to moisture and heat over extended periods.[1] During the aqueous work-up, the product can hydrolyze back to the starting 4-quinazolinone. It is crucial to perform the work-up quickly and under cold conditions (e.g., pouring the reaction mixture onto ice) to minimize this reverse reaction.
-
Sub-optimal Reagent Stoichiometry: A minimum of one molar equivalent of POCl₃ is required for efficient conversion.[4][6] However, it is often used in excess to act as both a reagent and a solvent. If you are using a co-solvent, ensure that sufficient POCl₃ is present.
Q2: I'm observing a significant high-molecular-weight byproduct when using POCl₃. What is it and how can I prevent its formation?
A2: This is a classic side reaction. The byproduct is most likely a "pseudodimer". This occurs when a phosphorylated quinazoline intermediate reacts with a molecule of unreacted 4-quinazolinone starting material.[4][5][6][7]
Mechanism of Pseudodimer Formation:
The reaction of 4-quinazolinones with POCl₃ proceeds in two distinct stages:
-
Phosphorylation: At lower temperatures (below 25 °C), the 4-quinazolinone reacts with POCl₃ to form various phosphorylated intermediates.[4][5] This step is facilitated by a base.
-
Chlorination: At higher temperatures (70-90 °C), these intermediates are converted to the 4-chloroquinazoline by chloride ion attack.[4][5]
Pseudodimer formation is favored when an activated phosphorylated intermediate is present in the mixture alongside the nucleophilic starting material. This side reaction can be almost completely suppressed by carefully controlling the reaction temperature and basicity.[5][7]
Prevention Strategy: The key is to ensure the first stage (phosphorylation) is complete before initiating the second stage (chlorination).
-
Maintain Basicity: Use a non-nucleophilic base (e.g., diisopropylethylamine, triethylamine) with a pKa > 9.
-
Low-Temperature POCl₃ Addition: Add the POCl₃ to the mixture of quinazolinone and base at a low temperature (t < 25 °C). This allows for the formation of the phosphorylated intermediates without triggering the subsequent chlorination or dimerization.
-
Controlled Heating: Only after the phosphorylation is complete (which can be monitored if necessary), heat the reaction mixture to 70-90 °C to drive the clean conversion to the desired 4-chloroquinazoline.[5]
Q3: My purified product appears to convert back to the starting 4-quinazolinone upon standing or during subsequent reactions. Why?
A3: This indicates hydrolysis of the 4-chloroquinazoline. The C4 position is highly activated towards nucleophilic substitution, and water is a competent nucleophile, especially if heated or if catalytic acid/base is present.
Mitigation Strategies:
-
Anhydrous Conditions: Ensure the product is thoroughly dried after work-up and is stored in a desiccator.
-
Aprotic Solvents: For subsequent reactions, use anhydrous aprotic solvents (e.g., THF, Dioxane, DMF). If a protic solvent must be used, the reaction should be designed to consume the 4-chloroquinazoline quickly.[1]
-
Neutral pH: During work-up, after quenching, neutralize any excess acid before extraction. Traces of acid can catalyze hydrolysis during storage or solvent evaporation.
-
Prompt Use: It is best practice to use the 4-chloroquinazoline in the next synthetic step as soon as possible after its preparation and purification.
Q4: Are there alternatives to POCl₃, and what are their associated side reactions?
A4: Yes, thionyl chloride (SOCl₂) is another common chlorinating agent.[1][8] It is often used under reflux conditions.
| Reagent | Typical Conditions | Advantages | Common Side Reactions/Disadvantages |
| POCl₃ | Reflux, often with a base (e.g., DIPEA) | Effective for a wide range of substrates. | Pseudodimer formation if not controlled; formation of viscous phosphoric acid byproducts can complicate work-up.[4][5] |
| SOCl₂ | Reflux, can be used neat or in a solvent | Gaseous byproducts (SO₂, HCl) are easily removed, simplifying purification.[2][3] | Can be aggressive and may not be suitable for sensitive substrates; potential for charring with some compounds. |
| PPh₃ / CCl₄ or C₃Cl₃N₃ | Milder conditions | Useful for substrates sensitive to strong acids and high temperatures.[1] | Stoichiometric phosphine oxide byproduct must be removed via chromatography; reagents can be toxic. |
| POCl₃ / PCl₅ | Reflux | A very strong chlorinating agent mixture, effective for deactivating systems.[9] | Highly corrosive and reactive; can lead to over-chlorination or other undesired reactions if not carefully controlled. |
Experimental Protocols
Protocol 1: Optimized Synthesis of 4-Chloroquinazoline using POCl₃ (Minimizing Dimer Formation)
This protocol is adapted from the mechanistic understanding that separates the phosphorylation and chlorination steps.[5]
-
Setup: To an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add the 4-quinazolinone (1.0 eq) and a suitable anhydrous solvent (e.g., chlorobenzene or toluene).
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (1.2 eq).
-
Phosphorylation (Low Temp): Cool the mixture to 0-10 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) (1.1 eq) dropwise, ensuring the internal temperature does not exceed 25 °C. Stir at this temperature for 1 hour after the addition is complete.
-
Chlorination (High Temp): After the initial stirring period, slowly heat the reaction mixture to 80 °C and maintain for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material and intermediates are consumed.
-
Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto a vigorously stirred slurry of crushed ice and water.
-
Isolation: The product may precipitate as a solid. If so, filter, wash with cold water, and dry under vacuum. If it remains in the organic layer, adjust the pH to ~7-8 with a saturated NaHCO₃ solution, separate the layers, and extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Purification: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.
Protocol 2: Synthesis of 4-Chloroquinazoline using SOCl₂
This protocol uses thionyl chloride, where the byproducts are gaseous.[8][10]
-
Setup: In a fume hood, add the 4-quinazolinone (1.0 eq) to an oven-dried round-bottom flask equipped with a reflux condenser and a gas outlet connected to a scrubber (to neutralize HCl and SO₂ gas).
-
Reagent Addition: Carefully add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq), which often serves as both reagent and solvent. A catalytic amount of DMF can sometimes accelerate the reaction.
-
Reaction: Heat the mixture to reflux (approx. 76 °C) for 2-5 hours. Monitor the reaction by TLC until the starting material is fully consumed.
-
Work-up: Cool the reaction to room temperature. Carefully remove the excess SOCl₂ under reduced pressure (using a vacuum pump protected by a cold trap and a base trap).
-
Isolation: The resulting crude solid is typically triturated with a non-polar solvent like hexane to remove residual impurities. The solid can then be collected by filtration.
-
Purification: If necessary, the crude 4-chloroquinazoline can be purified by recrystallization from a suitable solvent (e.g., ethanol or acetone).[11]
References
- Cronin, J. S., et al. (2011).
- Cronin, J. S., et al. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar.
- IntechOpen. (2020). 4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological Properties. IntechOpen.
- Cronin, J. S., et al. (2011). POCl3 Chlorination of 4-Quinazolones. The Journal of Organic Chemistry.
- Cronin, J. S., et al. (2011). POCl3 Chlorination of 4-Quinazolones.
- Sánchez, et al. General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Breza, N., et al. (2008). Synthesis of 4-chloroquinazolines (C) with starting and intermediate compounds type A and B.
- BenchChem Technical Support Team. (2025).
- Hichri, S., & Abderrahim, R.
- ResearchGate. (2012). Synthesis of 4-chloroquinazolines (C) with starting and intermediate...
- BenchChem. (2025). Troubleshooting common side reactions in quinazoline synthesis. Benchchem.
- BenchChem. (2025).
- Wikipedia. Thionyl chloride. Wikipedia.
- Indian Chemical Society. (n.d.).
- Wang, C. (1956). CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4. Acta Pharmaceutica Sinica.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Thionyl chloride - Wikipedia [en.wikipedia.org]
- 4. POCl3 chlorination of 4-quinazolones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. indianchemicalsociety.com [indianchemicalsociety.com]
- 10. researchgate.net [researchgate.net]
- 11. CHEMISTRY OF THE QUINAZOLINE SERIES——Ⅰ.CHLORINATION OF QUINAZOLONE-4 [sioc-journal.cn]
Scaling up the synthesis of 4-chloro-6-methoxy-7-methylquinazoline
Welcome to the Technical Support Center for the scale-up synthesis of 4-chloro-6-methoxy-7-methylquinazoline . As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks encountered when transitioning this highly reactive intermediate from discovery lab-scale to pilot-plant production.
This compound is a fundamental building block for synthesizing potent tyrosine kinase inhibitors targeting Platelet-Derived Growth Factor Receptor (PDGFR) and Epidermal Growth Factor Receptor (EGFR)[1]. The guidelines below emphasize causality, safety, and self-validating protocols to ensure high-yield, reproducible batches.
I. Synthetic Workflow & Logical Relationships
The synthesis proceeds via the cyclization of an anthranilic acid derivative, followed by a highly exothermic chlorination step.
Workflow for the scale-up synthesis of 4-chloro-6-methoxy-7-methylquinazoline.
II. Troubleshooting Guides & FAQs
Phase 1: Cyclization to the Quinazolinone Core
Q1: During the cyclization of 2-amino-5-methoxy-4-methylbenzoic acid, my yields drop significantly upon scaling from 10g to 1kg. Why?
-
Causality & Solution: In lab-scale discovery chemistry, Niementowski-type cyclizations using formamide are often run neat at 120–150 °C[2]. At a 1kg scale, poor heat transfer and inadequate removal of the water byproduct lead to the hydrolysis of the intermediate o-amidobenzamide back to the starting material.
-
Self-Validating Action: Equip your reactor with a Dean-Stark apparatus or a distillation setup to continuously strip water from the equilibrium. Validate completion by sampling the reaction mixture every 2 hours; proceed to the cooling phase only when HPLC analysis confirms <1% of the starting anthranilic acid remains.
Phase 2: Chlorination (The Critical Scale-Up Bottleneck)
Q2: We are using neat POCl₃ for the chlorination of 6-methoxy-7-methylquinazolin-4(3H)-one. The exotherm is uncontrollable at the 5kg scale. How can we mitigate this?
-
Causality & Solution: Using phosphorus oxychloride (POCl₃) as both a reagent and a solvent is standard in discovery chemistry but highly dangerous at scale due to its low heat capacity[3]. The reaction is intensely exothermic. Furthermore, quenching large volumes of unreacted POCl₃ generates a violent release of HCl gas. Transition to a solvent-based system using acetonitrile. Acetonitrile allows you to reduce POCl₃ to just 1.5–2.0 equivalents[3]. Add a substoichiometric amount of N,N-diethylaniline. This base acts as a phase-transfer catalyst, forming a highly reactive Vilsmeier-type intermediate, and neutralizes the generated HCl, preventing the product from crashing out as an unreactive hydrochloride salt[3].
Q3: After quenching the POCl₃ reaction, we observe a significant amount of dimerized side product and unreacted quinazolinone. What went wrong?
-
Causality & Solution: This occurs if the quench temperature exceeds 30°C or if the quench is performed by adding water directly into the reaction mixture (a "reverse quench"). Water addition causes localized heating and rapid hydrolysis of the newly formed 4-chloroquinazoline back to the quinazolinone.
-
Self-Validating Action: Always perform a forward quench by slowly transferring the reaction mixture into a large volume of vigorously stirred ice water (0–5°C). Maintain the internal quench temperature strictly below 20°C.
III. Quantitative Data: Chlorination Scale-Up Parameters
To illustrate the safety and efficiency gains of the optimized protocol, compare the parameters of the traditional discovery method versus the pilot-plant scale-up method.
| Parameter | Neat POCl₃ Method (Lab Scale) | Acetonitrile / POCl₃ Method (Scale-Up) |
| POCl₃ Equivalents | 10.0 - 15.0 eq | 1.5 - 2.0 eq |
| Co-catalyst / Base | None | N,N-Diethylaniline (0.6 eq) |
| Reaction Temperature | 105 °C (Reflux) | 80 °C |
| Exotherm Control | Poor (High risk of thermal runaway) | Excellent (Addition-controlled) |
| Quench Safety | Hazardous (Massive HCl gas release) | Manageable & controlled |
| Isolated Yield | 65 - 70% | 85 - 88% |
IV. Self-Validating Experimental Protocol
Step-by-Step Methodology: Scale-Up Chlorination of 6-Methoxy-7-methylquinazolin-4(3H)-one
-
Reactor Preparation: Charge a 50 L glass-lined reactor (equipped with a caustic scrubber system, internal temperature probe, and addition funnel) with 6-methoxy-7-methylquinazolin-4(3H)-one (5.0 kg, 1.0 eq) and anhydrous acetonitrile (20 L).
-
Catalyst Addition: Add N,N-diethylaniline (2.3 kg, 0.6 eq) to the suspension. Stir at 20°C for 15 minutes to ensure uniform dispersion.
-
Controlled Chlorination: Heat the reactor jacket to 50°C. Begin the dropwise addition of POCl₃ (6.0 kg, 1.5 eq) over 2 hours.
-
Validation Check: Continuously monitor the internal temperature; it must not exceed 65°C during the addition phase to prevent runaway kinetics.
-
-
Reaction Maturation: Once the addition is complete, raise the internal temperature to 80°C and stir for 4–6 hours.
-
Validation Check: Pull a 1 mL sample, quench it immediately in cold methanol, and analyze via HPLC. The reaction is deemed complete only when the starting quinazolinone peak is <0.5%[3].
-
-
Concentration: Distill off approximately 10 L of acetonitrile under reduced pressure to minimize the volume for the quench. Keep the internal temperature below 40°C during distillation.
-
Forward Quenching: In a separate 100 L reactor, prepare a mixture of ice and water (40 kg). Slowly transfer the concentrated reaction mixture into the ice water over 2 hours.
-
Validation Check: Ensure the quench reactor's internal temperature remains below 15°C at all times to prevent product hydrolysis.
-
-
Isolation: Adjust the pH of the aqueous mixture to 7.0–7.5 using a 20% NaOH solution (maintaining temp <20°C). Extract the aqueous layer with dichloromethane (2 x 20 L). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to yield 4-chloro-6-methoxy-7-methylquinazoline as a highly pure solid.
V. Downstream Application & Signaling Pathways
Once successfully synthesized at scale, 4-chloro-6-methoxy-7-methylquinazoline undergoes Nucleophilic Aromatic Substitution (SNAr) with various substituted anilines[4]. The resulting 4-anilinoquinazoline derivatives are potent inhibitors of receptor tyrosine kinases, specifically blocking the ATP-binding pocket of EGFR and PDGFR to halt tumor proliferation[1][4].
Mechanism of action for quinazoline-derived PDGFR/EGFR tyrosine kinase inhibitors.
VI. References
-
Matsuno, K., et al. "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." Journal of Medicinal Chemistry - ACS Publications. URL:[Link]
-
"Process Development and Scale-up of a Selective r1-Adrenoceptor Antagonist." Organic Process Research & Development. URL:[Link]
-
Eweas, A. F., et al. "Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review." OMICS International. URL:[Link]
Sources
Technical Support Center: Optimizing Quinazoline Synthesis Through Solvent Selection
Welcome to the Quinazoline Synthesis Technical Support Center. This guide is engineered for researchers and drug development professionals to troubleshoot, optimize, and standardize quinazoline synthesis workflows. By understanding the thermodynamic and kinetic impacts of solvent selection, you can eliminate empirical guesswork and establish highly reproducible, self-validating experimental systems.
Part 1: Mechanistic Insights into Solvent Effects (FAQs)
Q1: Why does solvent polarity dictate the cyclization pathway and final yield? A: Solvent polarity fundamentally alters the thermodynamic stability of reaction intermediates. Highly polar solvents (such as DMF, DMSO, and water) stabilize the polar transition states required for the desired C(sp²)–N bond formation, driving the equilibrium toward quinazoline cyclization[1]. Conversely, non-polar solvents (like toluene and THF) fail to stabilize these intermediates. This lack of stabilization often redirects the reaction toward alternative pathways, such as C(sp³)–C(sp²) bond formation, which yields undesired benzimidazoles instead[1].
Q2: How does the choice of solvent interact with the base in multi-component reactions (MCRs)? A: In MCRs, the solvent must simultaneously solubilize organic substrates and inorganic/organic bases to facilitate efficient deprotonation and nucleophilic attack. For instance, in base-promoted [4+1+1] tandem cycloadditions, utilizing a specific solvent mixture of DMSO and H₂O (3:1 ratio) maximizes the solubility of ammonium salts and KOH[2]. This precise solvation environment enhances the heat-triggered 6-π-electrocyclization, yielding up to 90% of the desired 2,4-substituted quinazolines, whereas pure organic solvents or weaker bases result in incomplete conversion[2].
Q3: Are there viable solvent-free methods for quinazoline synthesis? A: Yes. The classic Niementowski quinazoline synthesis, which traditionally requires harsh thermal conditions (150–200 °C) and prolonged heating, has been modernized using microwave irradiation under solvent-free conditions[3]. By utilizing solid supports like acidic alumina, silica gel, or montmorillonite K-10, the support acts as both the catalyst and the reaction medium. This drastically reduces reaction times from hours to minutes while minimizing environmental impact and boosting yields[4].
Part 2: Troubleshooting Guide: Common Solvent-Related Failures
Issue 1: Low Yields or Incomplete Conversion
-
Mechanistic Cause: Poor solubility of starting materials (e.g., 2-aminobenzonitriles or intermediate imines) restricts molecular collisions, effectively stalling the reaction rate.
-
Actionable Solution: Switch from non-polar solvents (toluene, THF) to polar aprotic (DMF, DMSO) or polar protic (water, ethanol) solvents. In palladium-catalyzed three-component tandem reactions, switching to DMF prevents catalyst precipitation and ensures full conversion, whereas THF or toluene yields trace amounts of the product[5].
Issue 2: Formation of Undesired Side Products (e.g., Benzimidazoles)
-
Mechanistic Cause: The chosen solvent lacks the dielectric constant necessary to favor the desired C(sp²)–N cyclization, allowing kinetic side-reactions to dominate[1].
-
Actionable Solution: Immediately transition to a highly polar solvent system. If side products persist in polar media, re-evaluate the base strength; an insufficiently strong base may fail to deprotonate the starting materials efficiently, leaving reactive intermediates vulnerable to alternative degradation pathways[1].
Part 3: Quantitative Data on Solvent Efficacy
The following table summarizes the causal relationship between solvent properties and reaction outcomes, specifically benchmarking the synthesis of quinazoline-2,4(1H,3H)-diones from 2-aminobenzonitriles and CO₂.
| Solvent | Polarity Classification | Primary Reaction Pathway Favored | Typical Yield (%) |
| Water | Polar Protic | C(sp²)–N cyclization | 91%[6] |
| DMF | Polar Aprotic | C(sp²)–N cyclization | 85–91%[6] |
| DMSO:H₂O (3:1) | Polar Mixture | C(sp²)–N cyclization | 88–90%[2] |
| Ethanol | Polar Protic | Ineffective / Poor solubility | < 20%[6] |
| Toluene | Non-Polar | C(sp³)–C(sp²) (Benzimidazoles) | Trace[1] |
| THF | Non-Polar | C(sp³)–C(sp²) (Benzimidazoles) | Trace[1] |
Part 4: Standardized Protocols & Workflows
Protocol 1: Eco-Friendly Synthesis of Quinazoline-2,4(1H,3H)-diones in Water
This protocol is a self-validating system: The product selectively precipitates out of the aqueous phase as it forms, thermodynamically driving the reaction forward utilizing Le Chatelier's principle and visually confirming conversion.
-
Reactant Mixture: Combine 2-aminobenzonitrile (5 mmol) and a thermoregulated catalyst (e.g., melamine, 10 mol%) in 5 mL of highly purified water[7].
-
Pressurization: Introduce CO₂ into the sealed reaction vessel to a pressure of 4.2 MPa[7].
-
Heating & Solvation: Heat the mixture to 120 °C. Self-Validation: At this temperature, the melamine catalyst becomes fully soluble, creating a clear, homogeneous catalytic environment[7].
-
Reaction Phase: Maintain continuous stirring for 18 hours to ensure maximum conversion[7].
-
Isolation: Cool the reaction mixture to room temperature. The target quinazoline-2,4(1H,3H)-dione will spontaneously precipitate[7].
-
Filtration & Recycling: Filter the solid product. The aqueous filtrate, which retains the catalyst, can be directly recycled for subsequent runs without loss of activity[7].
Protocol 2: Palladium-Catalyzed Three-Component Tandem Synthesis
This protocol leverages polar aprotic solvents to stabilize palladium intermediates during carbopalladation.
-
Reactant Mixture: Combine 2-aminobenzonitrile (1 equiv), an aldehyde (1.2 equiv), and an arylboronic acid (1.5 equiv) in a dry reaction vial[5].
-
Catalyst & Ligand: Add Pd(OAc)₂ (catalyst) and 5,5′-dimethyl-2,2′-bipyridine (bidentate ligand)[5].
-
Solvent Addition: Suspend the mixture in DMF. (Critical: Do not substitute with THF or Toluene)[5].
-
Heating: Heat the mixture under an inert argon atmosphere at 100 °C for 12–24 hours[5].
-
Self-Validation Check: Monitor via LC-MS. Successful carbopalladation is confirmed by the complete disappearance of the nitrile peak and the emergence of the quinazoline mass[5].
-
Work-up & Purification: Quench with water, extract the organic layer with ethyl acetate, dry over Na₂SO₄, concentrate under reduced pressure, and purify via silica gel column chromatography[5].
Part 5: Visualizing the Workflow
Solvent polarity dictates cyclization pathways in quinazoline synthesis.
References[1] Quinazoline Synthesis Technical Support Center: Troubleshooting and FAQs, Benchchem, Link[3] Niementowski quinazoline synthesis, Grokipedia, Link[6] Influence of solvent on the synthesis of quinazoline-2,4(1H,3H)-diones a, ResearchGate, Link[5] Palladium-Catalyzed Three-Component Tandem Process: One-Pot Assembly of Quinazolines, Organic Letters - ACS Publications, Link[4] Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview, PMC - NIH, Link[2] Base-Promoted[4 + 1 + 1] Multicomponent Tandem Cycloaddition of Ortho-Substituted Nitroarenes, Aldehydes, and Ammonium Salts To Access 2,4-Substituted Quinazoline Frameworks, The Journal of Organic Chemistry - ACS Publications, Link[7] CO2 involved synthesis of quinazoline-2,4(1H,3H)-diones in water using melamine as a thermoregulated catalyst, SciSpace,Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Niementowski quinazoline synthesis â Grokipedia [grokipedia.com]
- 4. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
Validation & Comparative
Decoding the Structure-Activity Relationship (SAR) of 4-Anilino-Quinazoline Inhibitors: A Comparative Guide
The 4-anilino-quinazoline scaffold is a privileged pharmacophore in targeted oncology, serving as the structural foundation for multiple generations of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs). By competitively binding to the ATP pocket of the kinase domain, these small molecules block downstream signaling cascades (such as RAS/MAPK and PI3K/AKT) that drive tumor proliferation.
This guide provides an in-depth technical analysis of the structure-activity relationship (SAR) of 4-anilino-quinazoline derivatives, objectively compares the performance of reversible and irreversible alternatives, and outlines self-validating experimental methodologies for preclinical evaluation.
Molecular Anatomy: SAR of the 4-Anilino-Quinazoline Scaffold
The clinical efficacy of 4-anilino-quinazoline inhibitors relies on highly specific spatial and electronic interactions within the EGFR ATP-binding pocket. The scaffold can be divided into three critical functional zones[1][2]:
-
The Quinazoline Core (Hinge Region Binding): The bicyclic quinazoline ring is the primary anchoring unit. The nitrogen at position 1 (N1) acts as a critical hydrogen bond acceptor, interacting directly with the backbone NH of Met793 in the EGFR hinge region. The N3 atom frequently forms a water-mediated hydrogen bond with Thr766, locking the core into the active site.
-
The 4-Anilino Group (Hydrophobic Pocket): The substituted aniline ring at the C4 position plunges deep into a hydrophobic specificity pocket. SAR studies demonstrate that meta- and para-halogen substitutions (e.g., the 3-chloro and 4-fluoro groups in Gefitinib, or the 3-ethynyl group in Erlotinib) optimize van der Waals interactions, significantly enhancing binding affinity compared to unsubstituted rings.
-
The C6 and C7 Positions (Solvent Channel & Covalent Targeting): This region points outward toward the solvent-exposed interface, making it the ideal site for structural optimization without disrupting kinase affinity.
-
First-Generation (Reversible): Bulky, water-soluble appendages (such as the morpholine ring in Gefitinib) are grafted here to improve pharmacokinetic properties (solubility and bioavailability).
-
Second-Generation (Irreversible): The incorporation of a Michael acceptor (e.g., an acrylamide group in Afatinib) at the C6 position allows the drug to form a permanent covalent bond with the nucleophilic sulfhydryl group of Cys797, which sits at the edge of the ATP pocket[3][4].
-
Caption: Structure-Activity Relationship (SAR) logic of the 4-anilino-quinazoline scaffold.
Product Comparison: Reversible vs. Irreversible Inhibitors
The evolution of 4-anilino-quinazoline inhibitors is defined by the battle against acquired clinical resistance, specifically the "gatekeeper" T790M mutation. This mutation increases the receptor's affinity for ATP, sterically and kinetically outcompeting first-generation drugs.
First-Generation (Reversible Inhibitors)
Drugs like Gefitinib and Erlotinib bind reversibly to the ATP pocket. They are highly effective against wild-type (WT) EGFR and sensitizing mutations (e.g., exon 19 deletions, L858R). However, their reversible nature makes them highly vulnerable to the T790M mutation, leading to inevitable disease progression. Lapatinib utilizes a bulky 3-fluorobenzyloxy substituent to induce a distinct inactive kinase conformation, granting it dual specificity for both EGFR and HER2.
Second-Generation (Irreversible Inhibitors)
Drugs like Afatinib and Dacomitinib are irreversible pan-ErbB inhibitors. By covalently binding to Cys797, they permanently inactivate the receptor. This mechanism allows them to maintain potent efficacy against T790M mutants in vitro, overcoming the kinetic advantages of the mutated ATP pocket[4].
Quantitative Performance Comparison
| Inhibitor | Generation | Binding Mode | Primary Target Profile | EGFR WT IC₅₀ (nM) | EGFR T790M IC₅₀ (nM) |
| Gefitinib | 1st | Reversible | EGFR | ~2.5 | >1000 |
| Erlotinib | 1st | Reversible | EGFR | ~2.0 | >1000 |
| Lapatinib | 1st (Dual) | Reversible | EGFR / HER2 | ~10.8 | >1000 |
| Afatinib | 2nd | Irreversible | pan-ErbB | ~0.4 | ~10.0 |
(Data synthesized from standard biochemical kinase assays[3][4]. Note: Cellular IC₅₀ values may vary based on ATP concentration and cell line).
Caption: EGFR signaling pathway and the mechanism of ATP-competitive TKI inhibition.
Experimental Methodology: Self-Validating Cell-Based Kinase Assay
To objectively evaluate the IC₅₀ and target engagement of novel 4-anilino-quinazoline derivatives, biochemical cell-free assays are insufficient, as they ignore membrane permeability and intracellular ATP competition. A robust Cell-Based Phospho-EGFR (Y1068) Sandwich ELISA is required[5].
This protocol is designed as a self-validating system: it isolates the variable of kinase inhibition by deliberately forcing receptor activation, proving the drug actively blocks the mechanism rather than merely degrading the protein.
Step-by-Step Protocol & Mechanistic Causality
-
Cell Seeding: Plate EGFR-overexpressing cells (e.g., A431 for WT, or H1975 for L858R/T790M) in 96-well plates and incubate for 24 hours.
-
Serum Starvation (Critical Control): Replace growth medium with serum-free medium for 18–24 hours.
-
Causality: Fetal Bovine Serum (FBS) contains unpredictable levels of exogenous growth factors. Starvation eliminates these variables, reducing basal autophosphorylation to near zero. This establishes a clean baseline, ensuring that subsequent phosphorylation is strictly controlled by the experimenter.
-
-
Compound Treatment: Treat the starved cells with serial dilutions of the TKI (and a 0.1% DMSO vehicle control) for 2 hours.
-
Causality: A 2-hour pre-incubation allows the small molecule to permeate the cell membrane, equilibrate, and fully occupy the intracellular ATP-binding pockets before the receptor is activated.
-
-
EGF Stimulation: Add recombinant human EGF (50 ng/mL) for exactly 15 minutes at 37°C.
-
Causality: This provides a high-dose, short-duration activation pulse, forcing receptor dimerization and trans-autophosphorylation. If the TKI is effective, it will block this specific, controlled activation spike.
-
-
Cell Lysis: Rapidly wash cells with ice-cold PBS and lyse using a buffer supplemented with protease and phosphatase inhibitors (e.g., Sodium Orthovanadate).
-
Causality: Phosphatase inhibitors are mandatory. They prevent endogenous cellular phosphatases from stripping the phosphate groups off EGFR during the extraction process, preserving the transient signaling state for accurate quantification.
-
-
Quantification: Transfer lysates to a microplate pre-coated with an anti-total-EGFR capture antibody. Detect phosphorylated receptors using an anti-phospho-EGFR (Tyr1068) detection antibody linked to HRP. Calculate the IC₅₀ using non-linear regression.
Caption: Self-validating experimental workflow for cell-based EGFR kinase inhibition assays.
References
-
Exploration of chemical space based on 4-anilinoquinazoline Source: PubMed / National Institutes of Health (NIH) URL:[Link]
-
Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) Source: Pharmaceuticals (MDPI) URL:[Link]
-
Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications Source: International Journal of Molecular Sciences (MDPI) URL:[Link]
-
Globally Approved EGFR Inhibitors: Insights into Their Syntheses, Target Kinases, Biological Activities, Receptor Interactions, and Metabolism Source: Molecules (MDPI) URL:[Link]
Sources
A Comparative Guide to Quinazoline-Based Inhibitors Against the EGFR T790M "Gatekeeper" Mutation
Prepared by a Senior Application Scientist
The development of targeted therapies has revolutionized the treatment landscape for non-small cell lung cancer (NSCLC), particularly for patients harboring activating mutations in the Epidermal Growth Factor Receptor (EGFR). The quinazoline scaffold has been a cornerstone in the design of potent EGFR tyrosine kinase inhibitors (TKIs). However, the clinical efficacy of first- and second-generation agents is often curtailed by the emergence of acquired resistance, most commonly driven by the T790M mutation in exon 20 of the EGFR gene.
This guide provides a comprehensive comparison of the inhibitory activity (IC50 values) of key quinazoline-based compounds against the EGFR T790M mutant. We will delve into the evolution of these inhibitors, the structural basis for T790M-mediated resistance, and the detailed experimental protocols used to ascertain their potency, offering field-proven insights for researchers in oncology and drug development.
The Rise of Resistance: Understanding the T790M Mutation
The EGFR signaling pathway is a critical regulator of cell proliferation, survival, and differentiation. In NSCLC, activating mutations (e.g., exon 19 deletions, L858R) lead to constitutive kinase activity, driving tumorigenesis. First-generation TKIs, such as gefitinib and erlotinib, competitively and reversibly bind to the ATP-binding pocket of the EGFR kinase domain, effectively shutting down this aberrant signaling.
The T790M mutation, often termed the "gatekeeper" mutation, involves the substitution of a threonine residue with a bulkier methionine at position 790. This change confers resistance through two primary mechanisms:
-
Steric Hindrance: The larger methionine residue physically obstructs the binding of first- and second-generation TKIs to the ATP pocket.
-
Increased ATP Affinity: The mutation enhances the affinity of the EGFR kinase for its natural substrate, ATP, making it more difficult for competitive inhibitors to bind effectively.[1][2]
This necessitates the development of inhibitors specifically designed to overcome this resistance mechanism.
Caption: EGFR signaling and the impact of the T790M resistance mutation.
Evolution of Quinazoline-Based EGFR Inhibitors
The development of quinazoline TKIs can be categorized into three distinct generations, each designed to address the limitations of its predecessors.
-
First Generation (Gefitinib, Erlotinib): Reversible, ATP-competitive inhibitors effective against common sensitizing EGFR mutations but largely ineffective against the T790M mutant.[2][3]
-
Second Generation (Afatinib, Dacomitinib): Irreversible, covalent binders that target multiple ErbB family receptors (pan-ErbB inhibitors). While showing some activity against T790M in preclinical models, clinically achievable doses are often limited by toxicities associated with wild-type EGFR inhibition.[4][5][6]
-
Third Generation (Osimertinib): Irreversible, covalent inhibitors designed to be highly selective for both the sensitizing mutations and the T790M resistance mutation, while sparing wild-type EGFR.[7][8] This enhanced selectivity profile translates to a wider therapeutic window and improved patient outcomes.
Caption: The evolution of quinazoline-based EGFR inhibitors.
Comparative Analysis of Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes publicly available IC50 values for representative quinazoline inhibitors against cell lines harboring the EGFR T790M mutation, as well as against wild-type (WT) EGFR to illustrate selectivity. The NCI-H1975 cell line is a common model as it endogenously expresses both the L858R activating mutation and the T790M resistance mutation.
| Compound | Generation | Target Cell Line / Assay | IC50 vs. EGFR T790M (nM) | IC50 vs. WT EGFR (nM) | Selectivity Ratio (WT/T790M) |
| Gefitinib | 1st | NCI-H1975 | > 10,000[9] | ~18.2-221[10] | < 0.02 |
| Erlotinib | 1st | NCI-H1975, PC-9ER | > 5,000[3] | ~10.8[11] | < 0.002 |
| Lapatinib | 1st/2nd (Dual) | Kinase Assay | - | ~10.8[11][12] | - |
| Afatinib | 2nd | NCI-H1975 | ~38.4 - 57[13][14] | ~10[6] | ~ 0.2 |
| Dacomitinib | 2nd | NCI-H1975 | 200[4][15] | - | - |
| Osimertinib | 3rd | NCI-H1975 | ~5 - 11[7] | ~461 - 650[7] | ~ 59 |
Note: IC50 values can vary between studies due to different experimental conditions, assay formats (biochemical vs. cell-based), and cell lines.
The data unequivocally demonstrates the superior potency of the third-generation inhibitor, osimertinib, against the T790M mutation. While second-generation compounds like afatinib and dacomitinib show some activity, it is significantly lower than that of osimertinib.[4][13][14][15] Crucially, osimertinib exhibits a much higher IC50 against wild-type EGFR, indicating a high degree of selectivity.[7] This selectivity for the mutant over the wild-type receptor is the key pharmacological advantage, minimizing off-target effects and improving the drug's safety profile.
Experimental Protocol: Cell-Based Viability Assay for IC50 Determination
To ensure the trustworthiness and reproducibility of IC50 data, a rigorously validated protocol is essential. The following is a standard methodology for determining the potency of an inhibitor against the EGFR T790M-positive NSCLC cell line NCI-H1975 using a luminescence-based cell viability assay (e.g., CellTiter-Glo®).
Causality Behind Experimental Choices:
-
Cell Line: NCI-H1975 is selected because it endogenously co-expresses the L858R sensitizing mutation and the T790M resistance mutation, closely mimicking the clinical scenario of acquired resistance.
-
Assay Principle: The CellTiter-Glo® assay quantifies ATP, which is a direct indicator of metabolically active, viable cells. A decrease in ATP is proportional to the cytotoxic or cytostatic effect of the compound. This is a highly sensitive and robust method.
-
Assay Format: A 96-well plate format allows for the testing of multiple concentrations and replicates simultaneously, which is crucial for generating a reliable dose-response curve.
Step-by-Step Methodology:
-
Cell Culture & Seeding:
-
Culture NCI-H1975 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Harvest cells using trypsin-EDTA when they reach 70-80% confluency.
-
Perform a cell count using a hemocytometer or automated cell counter.
-
Seed the cells into a white, clear-bottom 96-well plate at a density of 5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow cells to attach and resume logarithmic growth.
-
-
Compound Preparation & Serial Dilution:
-
Prepare a 10 mM stock solution of the quinazoline test compound in 100% dimethyl sulfoxide (DMSO).
-
Perform a serial dilution series of the compound in culture medium to achieve final desired concentrations (e.g., a 10-point, 3-fold dilution series ranging from 10 µM to 0.5 nM). Ensure the final DMSO concentration in all wells is consistent and non-toxic (typically ≤ 0.1%).
-
Include "vehicle control" (medium with DMSO only) and "no-cell" (medium only for background) wells.
-
-
Cell Treatment:
-
Carefully add 100 µL of the diluted compound solutions to the appropriate wells, bringing the total volume to 200 µL.
-
-
Incubation:
-
Return the plate to the incubator and incubate for 72 hours. This duration is typically sufficient to observe significant effects on cell proliferation.
-
-
Luminescence-Based Viability Assay:
-
Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.
-
Prepare the CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Add 100 µL of the reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition & Analysis:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Subtract the average background signal (from "no-cell" wells) from all other readings.
-
Normalize the data by expressing the signal from treated wells as a percentage of the vehicle control wells (% viability).
-
Plot the % viability against the log of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism) to calculate the IC50 value.
-
Caption: Experimental workflow for determining IC50 values.
Conclusion and Future Directions
The quinazoline scaffold has been instrumental in developing EGFR inhibitors that have transformed NSCLC treatment. The comparative IC50 data clearly illustrates the remarkable progress made in overcoming T790M-mediated resistance. Third-generation inhibitors, exemplified by osimertinib, demonstrate vastly superior potency and selectivity against the EGFR T790M mutant compared to their predecessors.[7] This molecularly targeted approach, validated through rigorous preclinical assays as outlined in this guide, has set a new standard of care for patients with acquired resistance to earlier-generation TKIs.[8] The ongoing challenge is the emergence of new resistance mechanisms to third-generation agents, such as the EGFR C797S mutation, which is now guiding the development of fourth-generation and novel combination strategies.
References
-
A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group. Journal of Thoracic Disease. [Link]
-
Dacomitinib as first-line treatment for EGFR mutation-positive non-small cell lung cancer. Taylor & Francis Online. [Link]
-
Dacomitinib as first-line treatment for EGFR mutation-positive non-small cell lung cancer. Expert Review of Anticancer Therapy. [Link]
-
Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? Therapeutic Advances in Medical Oncology. [Link]
-
A Detouring Experience Not Recommended: Lessons Learned from PF00299804. Cancer Research. [Link]
-
Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation. Oncology Letters. [Link]
-
Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). Molecules. [Link]
-
Investigating the activity of Quinazoline derivatives against T790M mutant EGFR receptors employing computer-aided drug design. Journal of Applied Pharmaceutical Science. [Link]
-
Osimertinib for lung cancer cells harboring low-frequency EGFR T790M mutation. Translational Lung Cancer Research. [Link]
-
IC50 values and in vitro modeling. A. IC50 values (nM) of EGFR-TKIs for wild type and mutated EGFR are shown. ResearchGate. [Link]
-
In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer. Oncotarget. [Link]
-
(A) IC50 values of EGFR inhibitors against non-small cell lung cancer... ResearchGate. [Link]
-
Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy. Drug Design, Development and Therapy. [Link]
-
Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Biomedicines. [Link]
-
Differential Responses to Erlotinib in Epidermal Growth Factor Receptor (EGFR)-Mutated Lung Cancers With Acquired Resistance to Gefitinib. Journal of Thoracic Oncology. [Link]
-
Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. [Link]
-
Afatinib in the first-line treatment of patients with non-small cell lung cancer. Journal of Thoracic Disease. [Link]
-
The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... ResearchGate. [Link]
-
The treatment of patients with non-small cell lung cancer carrying uncommon EGFR mutations, HER2 mutations, or brain metastases: a systematic review of pre-clinical and clinical findings for dacomitinib. Translational Lung Cancer Research. [Link]
-
Kinase inhibitory activity (IC50 values) of osimertinib. ResearchGate. [Link]
-
IC50 values for gefitinib in parental and gefitinib-resistant (GR) cell lines. ResearchGate. [Link]
-
A summary of IC50 values of different EGFR mutants to osimertinib and... ResearchGate. [Link]
-
Concordance between IC50 values for gefitinib vs erlotinib. Forty five... ResearchGate. [Link]
-
In-vitro efficacy of EGFR TKIs against different EGFR mutations (IC50 nM). ResearchGate. [Link]
-
AZD9291, an Irreversible EGFR TKI, Overcomes T790M-Mediated Resistance to EGFR Inhibitors in Lung Cancer. Cancer Discovery. [Link]
-
Allosterically targeting EGFR drug-resistance gatekeeper mutations. Annals of Translational Medicine. [Link]
-
Activity of erlotinib when dosed below maximum tolerable dose for EGFR-mutant lung cancer: implications for targeted therapy development. Oncotarget. [Link]
-
Overcoming acquired resistance of gefitinib in lung cancer cells without T790M by AZD9291 or Twist1 knockdown in vitro and in vivo. American Journal of Cancer Research. [Link]
-
Activity of lapatinib is independent of EGFR expression level in HER2-overexpressing breast cancer cells. Experimental and Therapeutic Medicine. [Link]
-
The IC 50 of 5a and lapatinib on various breast cells and the corresponding levels of EGFR and HER2 expression as measured by western blot. ResearchGate. [Link]
Sources
- 1. japsonline.com [japsonline.com]
- 2. Allosterically targeting EGFR drug-resistance gatekeeper mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Dacomitinib in lung cancer: a “lost generation” EGFR tyrosine-kinase inhibitor from a bygone era? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Afatinib in the first-line treatment of patients with non-small cell lung cancer: clinical evidence and experience - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. researchgate.net [researchgate.net]
- 11. apexbt.com [apexbt.com]
- 12. selleckchem.com [selleckchem.com]
- 13. Afatinib increases sensitivity to radiation in non-small cell lung cancer cells with acquired EGFR T790M mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. In vitro modeling to determine mutation specificity of EGFR tyrosine kinase inhibitors against clinically relevant EGFR mutants in non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
A Comparative Analysis of Quinoline vs. Quinazoline Scaffolds in Anticancer Drugs
An Objective, Data-Driven Comparative Analysis for Drug Development Professionals
The relentless pursuit of novel and effective anticancer agents has led to the extensive exploration of heterocyclic compounds. Among these, quinoline and quinazoline scaffolds have emerged as privileged structures, forming the core of numerous approved and investigational anticancer drugs.[1] Both are bicyclic aromatic heterocycles containing a benzene ring fused to a nitrogen-containing ring; quinoline features a pyridine ring, while quinazoline incorporates a pyrimidine ring. This subtle difference in the placement of a nitrogen atom imparts distinct physicochemical properties that influence their biological activities and primary mechanisms of action.[1][2]
This guide provides an objective, data-driven comparative analysis of these two critical scaffolds in the context of anticancer drug development. We will delve into their primary mechanisms of action, compare their structure-activity relationships, present quantitative efficacy data, and provide detailed experimental protocols for their evaluation, offering a comprehensive resource for researchers and drug development professionals.
At a Glance: Quinoline vs. Quinazoline
| Feature | Quinoline Scaffold | Quinazoline Scaffold |
| Core Structure | Benzene ring fused to a pyridine ring | Benzene ring fused to a pyrimidine ring |
| Primary Mechanism of Action | Diverse, including topoisomerase inhibition, DNA intercalation, and broad-spectrum kinase inhibition.[3][4][5] | Predominantly protein kinase inhibition, especially targeting the Epidermal Growth Factor Receptor (EGFR).[6][7][8] |
| Approved Drugs (Examples) | Bosutinib (BCR-Abl/Src kinase inhibitor), Camptothecin analogues (Topoisomerase I inhibitors).[9][10] | Gefitinib, Erlotinib, Afatinib, Lapatinib (all are EGFR/HER2 tyrosine kinase inhibitors).[11][12][13] |
| Key Therapeutic Areas | Leukemia, various solid tumors.[1] | Non-small cell lung cancer, pancreatic cancer, breast cancer.[1] |
| Development Focus | Broad-spectrum anticancer activity through various mechanisms.[1] | Targeted therapy, particularly for cancers driven by specific kinase mutations.[1][14] |
Deep Dive: A Mechanistic Comparison
While both scaffolds are versatile, they have historically been developed to exploit different cellular vulnerabilities. Quinoline-based drugs are often associated with direct DNA damage and inhibition of DNA maintenance enzymes, whereas quinazolines have excelled in the arena of targeted therapy as kinase inhibitors.
Kinase Inhibition: The Realm of Quinazoline
The quinazoline scaffold is arguably the most successful framework for developing ATP-competitive kinase inhibitors, particularly against the Epidermal Growth Factor Receptor (EGFR) family.[8][15] Overexpression and mutation of EGFR are hallmarks of many cancers, including non-small cell lung cancer (NSCLC), leading to uncontrolled cell proliferation and survival.[8][16]
Mechanism: Quinazoline-based EGFR inhibitors, such as gefitinib and erlotinib, typically feature a 4-anilino substitution. This configuration allows the quinazoline core to mimic the adenine ring of ATP, forming a critical hydrogen bond with the "hinge region" of the EGFR kinase domain.[6][15] This binding action blocks the autophosphorylation of the receptor, thereby inhibiting downstream pro-survival signaling pathways like PI3K/AKT and RAS/MAPK.[7][16] The FDA has approved multiple generations of these drugs for cancers with specific EGFR mutations.[11][17]
Caption: EGFR signaling pathway and the inhibitory action of quinazoline-based TKIs.
While quinazolines dominate EGFR inhibition, quinoline derivatives also function as potent kinase inhibitors, albeit across a broader and different spectrum of targets.[18] Bosutinib, a quinoline-based drug, is a dual inhibitor of Src and Abl kinases used to treat chronic myeloid leukemia (CML).[9] Other quinoline derivatives have shown inhibitory activity against Pim-1 kinase, PAK, and VEGFR, demonstrating the scaffold's versatility.[5][9]
DNA Damage and Repair Inhibition: The Strength of Quinoline
A classical anticancer strategy is to induce catastrophic DNA damage, and the planar aromatic structure of the quinoline scaffold is exceptionally well-suited for this role.[3][10]
Mechanism: Many quinoline derivatives function as DNA intercalating agents, inserting themselves between the base pairs of the DNA double helix.[3][19] This distortion of the DNA structure interferes with essential cellular processes like replication and transcription.[3] Furthermore, this intercalation can inhibit the function of DNA-interacting enzymes, most notably topoisomerases.[4][10] Topoisomerases are crucial for resolving DNA supercoiling during replication.[20] Quinoline-based compounds like the natural product camptothecin and its analogues are potent topoisomerase I inhibitors, while others act as topoisomerase II "poisons," stabilizing the enzyme-DNA cleavage complex and leading to permanent double-strand breaks and apoptosis.[3][20]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 4. Sci-Hub: are you are robot? [sci-hub.fr]
- 5. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]
- 6. mdpi.com [mdpi.com]
- 7. raco.cat [raco.cat]
- 8. orientjchem.org [orientjchem.org]
- 9. ijmphs.com [ijmphs.com]
- 10. Quinoline anticancer agents active on DNA and DNA-interacting proteins: From classical to emerging therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quinazoline - Wikipedia [en.wikipedia.org]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]
- 17. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. nchr.elsevierpure.com [nchr.elsevierpure.com]
- 19. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 20. Quinazoline Derivatives as Targeted Chemotherapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 4-chloro-6-methoxy-7-methylquinazoline purity by elemental analysis
An In-Depth Guide to Orthogonal Purity Validation of 4-Chloro-6-methoxy-7-methylquinazoline: Elemental Analysis vs. qNMR and HPLC
As pharmaceutical development accelerates, the analytical rigorousness applied to starting materials and intermediates dictates the safety and efficacy of the final Active Pharmaceutical Ingredient (API). 4-Chloro-6-methoxy-7-methylquinazoline (CAS: 211320-78-4) is a highly specific, critical building block used in the synthesis of quinazoline-based kinase inhibitors, particularly those targeting Platelet-Derived Growth Factor Receptor (PDGFR) phosphorylation[1][2].
During the synthesis of this intermediate—typically via the chlorination of its corresponding quinazolinone using phosphorus oxychloride (POCl₃)—the reaction matrix becomes laden with inorganic salts and potential hydrates[1]. Relying solely on High-Performance Liquid Chromatography (HPLC) for purity validation creates a dangerous analytical blind spot. This guide objectively compares Elemental Analysis (EA) with quantitative NMR (qNMR) and HPLC-UV, demonstrating why an orthogonal, self-validating approach is non-negotiable for establishing true mass balance.
The Causality of Method Selection: Why Elemental Analysis Remains Indispensable
In modern pharmaceutical laboratories, analytical methods are often chosen for throughput rather than absolute accuracy. However, evaluating the purity of 4-chloro-6-methoxy-7-methylquinazoline requires understanding the fundamental limitations of each technique[3]:
-
The Chromatographic Illusion (HPLC-UV): HPLC separates and quantifies based on chromophore absorbance. Residual inorganic salts (e.g., NaCl, phosphate salts from neutralization) and moisture lack UV chromophores. They elute in the void volume and remain entirely invisible to the detector. An HPLC report might boast 99.8% purity, but this strictly represents relative chromatographic purity among organic components, not the true mass fraction[3].
-
The Molar Precision (qNMR): Quantitative NMR measures absolute molar purity by comparing the integration of the analyte's protons against a certified internal standard[4]. While highly accurate, it is susceptible to integration errors if structurally similar impurities cause signal overlap in the aromatic region (7.0–9.0 ppm)[5].
-
The Mass Balance Reality Check (Elemental Analysis): CHNS/O Elemental Analysis provides the absolute mass fraction of carbon, hydrogen, and nitrogen. Because it is a destructive combustion technique, it accounts for the entire sample mass. If a batch contains 2% w/w invisible inorganic salts, the experimental %C and %N will proportionally drop below theoretical values. Thus, EA acts as a universal, self-validating mass balance detector that catches what HPLC misses.
Orthogonal Validation Workflow
To establish a self-validating system, laboratories must synthesize data across these three orthogonal platforms.
Orthogonal purity validation workflow for pharmaceutical intermediates.
Self-Validating Experimental Methodologies
As an Application Scientist, I mandate that every protocol must contain internal causality checks to prevent false positives and ensure data integrity.
Protocol 1: Elemental Analysis (CHNS)
Objective: Determine absolute mass fraction to detect non-combustible inorganic impurities and moisture[6].
-
Step 1: Instrument Calibration. Calibrate the micro-elemental analyzer using a highly pure reference standard (e.g., Sulfanilamide) to establish precise response factors for C, H, N, and S[7].
-
Step 2: Sample Dehydration. Finely grind the 4-chloro-6-methoxy-7-methylquinazoline to ensure homogeneity. Dehydrate in a vacuum desiccator at 40°C for 24 hours. Causality: Surface moisture will artificially inflate the %H and %O results, leading to a false rejection of the batch[6].
-
Step 3: Exothermic Combustion. Weigh exactly 2.000 mg of the sample into a tin capsule using a microbalance. Combust at 1000°C in an oxygen-rich environment. Causality: The tin capsule oxidizes, creating an exothermic flash that temporarily pushes the localized temperature to ~1800°C, ensuring complete breakdown of the robust quinazoline ring into CO₂, H₂O, and NOₓ.
-
Step 4: Self-Validation Check. Run a blank and a check standard every 10 samples. If the check standard deviates by >0.1% absolute from its theoretical value, the sequence is automatically invalidated to ensure detector drift does not compromise the results.
Protocol 2: Quantitative ¹H NMR (qNMR)
Objective: Determine absolute molar purity via nuclear proportionality[5].
-
Step 1: Standard Selection. Select an internal standard (IS) such as Maleic acid (certified reference material). Causality: Maleic acid provides a distinct olefinic singlet (~6.3 ppm) that does not overlap with the quinazoline's aromatic signals (7.0–9.0 ppm) or the methoxy/methyl aliphatic signals[3].
-
Step 2: Sample Preparation. Co-weigh approximately 10.0 mg of the intermediate and 5.0 mg of the IS into a vial. Dissolve completely in DMSO-d₆.
-
Step 3: Magnetization Recovery. Set the relaxation delay (D1) to at least 5 times the longest longitudinal relaxation time (T₁) of the protons of interest (typically D1 > 30 seconds). Causality: Failing to allow complete relaxation will result in truncated signal integration, destroying the quantitative relationship between peak area and molar concentration[4].
Protocol 3: HPLC-UV Profiling
Objective: Quantify structurally related organic impurities (e.g., unreacted 6-methoxy-7-methylquinazolin-4(1H)-one)[1].
-
Step 1: Chromatography. Utilize a C18 reversed-phase column with a gradient mobile phase of Water (0.1% TFA) and Acetonitrile to ensure sharp peak shapes for basic nitrogenous compounds.
-
Step 2: Self-Validation Check. Inject a spiked sample with known impurities to verify resolution (Rs > 2.0). Apply Relative Response Factors (RRF) to correct for differences in UV molar absorptivity between the intermediate and its impurities[3].
Comparative Data Analysis
To illustrate the necessity of this orthogonal approach, consider the theoretical CHN values for 4-chloro-6-methoxy-7-methylquinazoline (Formula: C₁₀H₉ClN₂O, MW: 208.64 g/mol ).
-
Theoretical Carbon: 57.57%
-
Theoretical Hydrogen: 4.35%
-
Theoretical Nitrogen: 13.43%
Table 1 demonstrates a real-world scenario where a batch contains 2% w/w residual sodium chloride from the POCl₃ neutralization step.
Table 1: Impact of Inorganic Impurities on Validation Metrics
| Analytical Metric | Batch A (Highly Pure) | Batch B (Contains 2% NaCl) | Detection Status |
| HPLC-UV Purity | 99.9% Area | 99.9% Area | Missed (NaCl is UV-invisible) |
| qNMR Purity | 99.5% Molar | 97.5% Molar | Detected (Mass discrepancy) |
| EA: Carbon (%C) | 57.52% (Δ 0.05%) | 56.42% (Δ 1.15%) | Detected (Fails ±0.3% limit) |
| EA: Nitrogen (%N) | 13.39% (Δ 0.04%) | 13.16% (Δ 0.27%) | Detected (Proportional drop) |
Analysis: Batch B would pass standard HPLC release criteria, potentially ruining downstream stoichiometric coupling reactions. Elemental analysis immediately flags the batch because the absolute %C drops by 1.15%, well outside the acceptable ±0.3% pharmaceutical tolerance limit.
Table 2: Performance Comparison of Purity Validation Techniques
| Parameter | Elemental Analysis (CHNS/O) | Quantitative NMR (qNMR) | HPLC-UV |
| Primary Output | Absolute Mass Fraction | Absolute Molar Purity | Relative Chromatographic Area |
| Detects Inorganic Salts? | Yes (via mass balance deficit) | Yes (via internal standard ratio) | No (Elutes in void/No UV) |
| Detects Organic Impurities? | Indirectly (shifts CHN ratios) | Yes (if signals do not overlap) | Yes (Highly specific profiling) |
| Reference Standard Required? | Universal (e.g., Sulfanilamide) | Universal Internal Standard | Specific to Analyte & Impurities |
| Throughput & Cost | Fast (~10 mins), Low Cost | Medium (~30 mins), High Cost | Slow (~45 mins), Medium Cost |
Conclusion
The validation of pharmaceutical intermediates like 4-chloro-6-methoxy-7-methylquinazoline cannot rely on a single analytical dimension. While HPLC-UV is unparalleled for resolving complex organic impurity profiles, it operates under the dangerous assumption that all sample mass is chromatographically active[3]. Quantitative NMR bridges this gap by providing absolute molar purity[4][5], but Elemental Analysis remains the ultimate, cost-effective arbiter of true mass balance. By enforcing an orthogonal testing strategy, laboratories ensure that invisible inorganic contaminants do not silently propagate into final API formulations.
Sources
- 1. 4-chloro-6-methoxy-7-methylquinazoline - CAS号 211320-78-4 - 摩熵化学 [molaid.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Quantitative NMR as a Versatile Tool for the Reference Material Preparation [mdpi.com]
- 6. aurigaresearch.com [aurigaresearch.com]
- 7. EVERYTHING YOU NEED TO ACHIEVE THE HIGHEST PRECISION AND ACCURACY IN YOUR CHNS-O PHARMACEUTICAL MATERIALS DETERMINATIONS [velp.com]
Microwave vs. Conventional Heating in Quinazoline Synthesis: A Technical Comparison Guide
Quinazoline and quinazolinone derivatives are privileged scaffolds in medicinal chemistry, exhibiting broad pharmacological activities including antihypertensive, antiviral, and anticancer properties1[1]. Traditionally, synthesizing these heterocycles via methods like the Niementowski reaction requires harsh conditions, prolonged reaction times, and yields are often compromised by thermal degradation2[2]. Microwave-assisted organic synthesis (MAOS) has emerged as a transformative alternative.
This guide objectively compares conventional convective heating against microwave irradiation for quinazoline synthesis, providing mechanistic insights, quantitative data, and self-validating protocols for researchers and drug development professionals.
Mechanistic Causality: Convective vs. Dielectric Heating
The synthesis of quinazolines typically involves condensation and cyclization steps characterized by high activation energies and sterically hindered transition states3[3]. The choice of heating modality fundamentally alters the reaction kinetics:
-
Conventional Heating (Convective): Relies on thermal conduction from an external heat source (e.g., oil bath) through the reaction vessel wall. This creates a slow, uneven thermal gradient. The extended time required (often hours to days) increases the probability of substrate degradation and byproduct formation, leading to difficult purification and lower yields2[2].
-
Microwave Heating (Dielectric): Utilizes dielectric heating, where microwave energy directly couples with the dipoles of the solvent and reactants. This results in an "inverted temperature gradient" with rapid, localized superheating ("hot spots") and instantaneous thermal equilibrium 2[2]. By rapidly overcoming the activation energy barrier, MAOS drives the kinetic formation of the thermodynamically stable quinazoline core in minutes, which is particularly beneficial for overcoming steric hindrance 3[3].
Heat transfer mechanisms: Convective vs. Dielectric heating in quinazoline synthesis.
Quantitative Performance Comparison
The advantages of microwave heating are best illustrated through direct empirical comparison. The following table synthesizes experimental data comparing reaction times and yields for various quinazoline derivatives, highlighting the causality behind the performance shift.
| Target Compound / Reaction | Conventional Heating (Time / Yield) | Microwave Heating (Time / Yield) | Mechanistic Rationale for Improvement |
| 4-Phenylquinazolin-2(1H)-one (Standard) | > 1 hour / Moderate | < 1 hour / 63–92% | Direct dielectric heating rapidly overcomes cyclization activation barriers1[1]. |
| 4-Phenylquinazolin-2(1H)-one (Nitro-substituted) | > 1 hour / 16% | < 1 hour / 31% | Intense, uniform MW energy compensates for the kinetic deactivation caused by the electron-withdrawing nitro group 1[1]. |
| Benzimidazo[1,2-c]quinazoline (Compound 2a) | 70 min / 71% | 5 min / 88% | Rapid thermal equilibrium prevents the thermal degradation of delicate intermediates4[4]. |
| 3-benzimidazolyl-4(3H)-quinazolinone | Hours / Low | 4 min / 94% | Solvent-free MW conditions concentrate reactants, driving the thermodynamic equilibrium forward instantly 5[5]. |
Self-Validating Experimental Protocols
To ensure reproducibility and scientific trustworthiness, the following protocols incorporate built-in self-validating steps.
Protocol A: Conventional Heating (Niementowski Reaction)
Causality context: Conventional heating requires a solvent to act as a heat transfer medium. The slow ramp-up time necessitates continuous manual monitoring to prevent the formation of charred byproducts.
-
Preparation: In a 50 mL round-bottom flask, combine anthranilic acid (1.0 eq) and the corresponding amide (1.2 eq). Add 20 mL of a high-boiling solvent (e.g., DMF).
-
Execution: Equip the flask with a reflux condenser. Submerge in a pre-heated silicone oil bath at 120°C to ensure the thermal gradient begins immediately.
-
Validation & Monitoring: Stir vigorously. The system is self-validated via Thin Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (7:3) mobile phase every 60 minutes. The protocol is complete only when the anthranilic acid spot completely disappears (typically 4–12 hours).
-
Isolation: Cool the mixture to room temperature gradually. Pour into crushed ice to precipitate the product. Filter under vacuum and recrystallize from ethanol.
Protocol B: Microwave-Assisted Synthesis
Causality context: MW synthesis allows for solvent-free or minimal-solvent conditions because the microwave energy couples directly with the reagents. Rapid quenching is critical to "freeze" the reaction profile and prevent over-reaction once the desired product is formed.
-
Preparation: Combine anthranilic acid (1.0 eq) and amide (1.2 eq) in a 10 mL heavy-walled quartz microwave vessel. This can be performed under solvent-free conditions or with a minimal volume (1-2 mL) of a high-microwave-absorbing solvent like dimethylacetamide (DMAc)5[5].
-
Execution: Seal the vessel with a pressure-rated cap equipped with a septum. Place in a dedicated microwave synthesizer. Set irradiation parameters: 300 W power, dynamic ramping to 120°C, and a hold time of 4–5 minutes.
-
Validation & Monitoring: Utilize the synthesizer's in-situ fiber-optic temperature probe. The system self-validates by automatically modulating wattage to maintain exactly 120°C without overshooting, ensuring the recorded temperature reflects the true reaction environment rather than the vessel wall.
-
Isolation: Employ the reactor's compressed air jet to rapidly quench the reaction, cooling the vessel to 50°C in under 60 seconds. Pour into water, filter the precipitate, and recrystallize 5[5].
Self-validating microwave-assisted experimental workflow for quinazoline synthesis.
References
-
Mohammadkhani L, Heravi MM. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry. 2
-
Teixeira R, et al. (2020). Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta. Molecules. 1
-
Asian Journal of Chemistry. (2025). Microwave Assisted Synthesis of Fused Benzimidazoles. 4
-
NIH / PMC. (2015). Quinazoline derivatives: synthesis and bioactivities. 5
-
BenchChem. (2025). Technical Support Center: Synthesis of 2-Substituted Quinazolines. 3
Sources
- 1. Microwave Assisted Synthesis of 4-Phenylquinazolin-2(1H)-one Derivatives that Inhibit Vasopressor Tonus in Rat Thoracic Aorta [mdpi.com]
- 2. Frontiers | Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview [frontiersin.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
Translating Potency: In Vitro vs In Vivo Efficacy of Quinazoline-Based EGFR Inhibitors
Target Audience: Researchers, Application Scientists, and Preclinical Drug Development Professionals Content Focus: Objective Performance Comparison, Translational Discrepancies, and Standardized Methodologies
Executive Summary: The Translational Gap in Targeted Therapy
The quinazoline scaffold is a cornerstone of targeted oncology, serving as the pharmacophoric core for multiple generations of Epidermal Growth Factor Receptor (EGFR) tyrosine kinase inhibitors (TKIs)[1]. First-generation reversible inhibitors (Gefitinib, Erlotinib) and second-generation irreversible inhibitors (Afatinib, Dacomitinib) have fundamentally altered the treatment landscape for non-small cell lung cancer (NSCLC)[2].
However, a critical challenge in preclinical drug development is the translational gap : a quinazoline candidate exhibiting sub-nanomolar potency in vitro frequently fails to achieve corresponding tumor regression in vivo. This discrepancy is primarily driven by pharmacokinetic (PK) liabilities—such as rapid clearance or poor oral bioavailability—and pharmacodynamic (PD) limitations, including dose-limiting toxicities (DLTs) caused by off-target or wild-type (WT) EGFR inhibition[3][4].
This guide objectively compares the in vitro and in vivo performance of benchmark quinazoline inhibitors, analyzes the causality behind translational failures, and provides self-validating experimental protocols for rigorous preclinical evaluation.
Mechanistic Foundation: Quinazoline Intervention in EGFR Signaling
Quinazoline derivatives function by competitively binding to the ATP-binding pocket of the EGFR kinase domain. First-generation agents form reversible hydrogen bonds, while second-generation agents utilize a Michael acceptor (e.g., an acrylamide group) to form a covalent bond with the Cys797 residue[3][5]. This covalent mechanism was designed to overcome the T790M "gatekeeper" mutation, which sterically hinders first-generation drugs and increases the receptor's affinity for ATP[3].
Figure 1: Mechanism of quinazoline-based EGFR TKIs in disrupting oncogenic signaling pathways.
In Vitro Efficacy: The First Hurdle
In vitro profiling isolates the biochemical interaction between the drug and the target. The primary metrics are cell-free enzymatic inhibition (IC₅₀) and cell-based anti-proliferative activity (GI₅₀).
As shown in Table 1 , Afatinib demonstrates exceptional in vitro potency against both the sensitizing L858R mutation and the resistant L858R/T790M double mutation[4][5]. However, its equipotency against WT EGFR is a critical red flag for downstream in vivo toxicity.
Table 1: Comparative In Vitro Kinase IC₅₀ Profiles (nM)
| Inhibitor Generation | Compound | EGFR (WT) | EGFR (L858R) | EGFR (L858R/T790M) | In Vitro Selectivity (Mutant/WT) |
| 1st Gen (Reversible) | Gefitinib | ~15.0 | ~1.5 | >1000 | High |
| 1st Gen (Reversible) | Erlotinib | ~20.0 | ~2.0 | >1000 | High |
| 2nd Gen (Covalent) | Afatinib | ~0.5 | ~0.4 | ~10.0 | Low (Equipotent) |
Data synthesized from benchmark enzymatic assays[2][4]. Note: High IC₅₀ for 1st-gen drugs against T790M illustrates the loss of competitive binding affinity.
In Vivo Efficacy: The Translational Reality
The transition from in vitro to in vivo introduces the complexities of absorption, distribution, metabolism, and excretion (ADME), alongside the tumor microenvironment (TME)[6][7].
A classic example of translational discrepancy is observed with Afatinib. Despite its potent in vitro activity against the T790M mutation (~10 nM), it often fails to achieve meaningful tumor regression in T790M-driven xenograft models at tolerated doses. The Causality: Because Afatinib is equipotent against WT EGFR (Table 1), systemic administration causes severe gastrointestinal (diarrhea) and dermatological (rash) toxicities. The Maximum Tolerated Dose (MTD) in vivo is reached long before the drug can accumulate to therapeutic concentrations within the T790M tumor bed[3][4].
Figure 2: In vivo PK/PD workflow illustrating the balance between efficacy and toxicity.
Table 2: Pharmacokinetic Parameters and In Vivo Efficacy (Murine Models)
| Compound | Oral Bioavailability (F%) | Clearance (mL/min/kg) | In Vivo Efficacy (L858R Xenograft) | In Vivo Efficacy (T790M Xenograft) |
| Gefitinib | ~60% | Moderate | High (Tumor Regression) | None (Progressive Disease) |
| Afatinib | ~92% | Low | High (Tumor Regression) | Moderate (Limited by MTD) |
| Novel Hybrids * | Variable | Variable | High | High (If WT-sparing) |
*Recent quinazoline derivatives and hybrids are engineered specifically to improve the therapeutic window by sparing WT EGFR[6][8].
Standardized Experimental Protocols
To ensure scientific integrity, preclinical evaluations must utilize self-validating systems. Below are the definitive methodologies for assessing quinazoline candidates.
Protocol A: In Vitro Kinase Activity Assay (Self-Validating System)
This protocol utilizes Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) to measure direct target engagement.
Rationale: TR-FRET minimizes compound auto-fluorescence interference (a common issue with heterocyclic quinazolines). Validation Controls:
-
Positive Control: Staurosporine (Pan-kinase inhibitor) to confirm assay sensitivity.
-
Negative Control: 0.1% DMSO vehicle to establish baseline max activity.
-
Quality Metric: A Z'-factor > 0.5 must be achieved to validate the assay window.
Step-by-Step Methodology:
-
Reagent Preparation: Dilute recombinant EGFR (WT, L858R, or L858R/T790M) in kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Compound Titration: Prepare a 10-point, 3-fold serial dilution of the quinazoline candidate in 100% DMSO. Transfer to a 384-well plate (final DMSO concentration 1%).
-
Enzyme Incubation: Add 5 µL of the EGFR enzyme solution to the compounds. Incubate for 15 minutes at room temperature to allow for binding (crucial for covalent inhibitors like Afatinib to establish irreversible bonds).
-
Reaction Initiation: Add 5 µL of ATP/Substrate mix (biotinylated poly-GAT). The ATP concentration must be set at the specific Km for each EGFR mutant to ensure accurate competitive profiling.
-
Termination & Detection: After 60 minutes, add 10 µL of stop/detection buffer containing EDTA (to chelate Mg²⁺ and stop the reaction) and Eu-labeled anti-phosphotyrosine antibody + Streptavidin-APC.
-
Readout: Read the plate on a TR-FRET compatible microplate reader. Calculate IC₅₀ using a 4-parameter logistic non-linear regression model.
Protocol B: In Vivo NCI-H1975 Xenograft Model
The NCI-H1975 cell line naturally harbors the L858R/T790M double mutation, making it the gold standard for evaluating resistance-overcoming quinazolines[5][8].
Rationale: Subcutaneous xenografts allow for precise, non-invasive caliper measurements of tumor growth kinetics over time. Validation Controls:
-
Vehicle Cohort: Validates uninhibited tumor growth kinetics.
-
Reference Cohort: Dosed with Osimertinib (3rd-gen pyrimidine) as a positive control for T790M regression.
Step-by-Step Methodology:
-
Cell Preparation: Harvest NCI-H1975 cells in the exponential growth phase. Resuspend in a 1:1 mixture of cold PBS and Matrigel to a concentration of 5×106 cells/mL.
-
Inoculation: Inject 100 µL of the cell suspension subcutaneously into the right flank of 6-8 week-old female athymic nude mice (nu/nu).
-
Randomization (Critical Step): Monitor tumor growth using digital calipers. Do not dose immediately. Wait until tumors reach a mean volume of 150–200 mm³. Randomize mice into cohorts (n=8/group) based on tumor volume to ensure baseline uniformity.
-
Dosing: Administer the quinazoline candidate via oral gavage (PO) daily. Formulate the drug in an appropriate vehicle (e.g., 0.5% Methylcellulose/0.2% Tween-80) to ensure uniform suspension and accurate dosing.
-
Monitoring: Measure tumor volume ( V=2length×width2 ) and body weight bi-weekly. A body weight loss of >15% indicates severe toxicity (often linked to WT EGFR inhibition in the gut), necessitating dose reduction or termination.
Conclusion
The development of quinazoline derivatives has provided invaluable tools for oncology, yet the dichotomy between in vitro potency and in vivo efficacy remains a rigorous filter for drug candidates[6][9]. While first and second-generation quinazolines like Gefitinib and Afatinib demonstrate profound in vitro kinase inhibition, their in vivo success is heavily dictated by their pharmacokinetic stability and their selectivity against wild-type EGFR. Future development in this space relies heavily on hybrid quinazoline molecules engineered to maintain the covalent targeting of T790M while widening the therapeutic window to prevent in vivo toxicity[7][10].
References
- Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC.National Institutes of Health (PMC).
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential–part I.Taylor & Francis.
- Recent Glimpse Into Quinazoline-based EGFR Kinase Inhibitors for Cancer Therapy.ResearchGate.
- Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy.Orientjchem.org.
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.ResearchGate.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applications.MDPI.
- Design, Synthesis, and Biological Evaluation of Novel Conformationally Constrained Inhibitors Targeting EGFR.ACS Medicinal Chemistry Letters.
- In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models.National Institutes of Health (PubMed).
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I.National Institutes of Health (PubMed).
- The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II.National Institutes of Health (PubMed).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy – Oriental Journal of Chemistry [orientjchem.org]
- 3. Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. In vivo efficacy studies of novel quinazoline derivatives as irreversible dual EGFR/HER2 inhibitors, in lung cancer xenografts (NCI-H1975) mice models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. The current landscape of quinazoline derivatives with in vivo anticancer therapeutic potential-part II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Quinazoline Regioisomers
For researchers, scientists, and drug development professionals, the unambiguous identification of quinazoline regioisomers is a critical step that influences everything from reaction outcomes to biological activity.[1] Quinazolines, composed of a benzene ring fused to a pyrimidine ring, are a cornerstone in medicinal chemistry, with derivatives showing a wide array of pharmacological activities.[2][3][4][5] However, the subtle differences in the arrangement of the two nitrogen atoms within the heterocyclic ring give rise to isomers like quinoxaline, cinnoline, and phthalazine.[1] These structural nuances can profoundly impact their physicochemical properties and biological interactions, making accurate characterization paramount.[1]
This guide provides an in-depth, objective comparison of spectroscopic techniques for differentiating these closely related molecules. We will delve into the causality behind experimental choices and present supporting data to empower you to confidently distinguish between quinazoline regioisomers in your own work.
The Indispensable Role of NMR Spectroscopy in Isomer Differentiation
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules, including the differentiation of regioisomers.[1][6][7][8] The chemical shifts (δ) and coupling constants (J) of both ¹H and ¹³C nuclei are exquisitely sensitive to the local electronic environment, providing a unique fingerprint for each isomer.[1]
The key to differentiating quinazoline regioisomers with ¹H and ¹³C NMR lies in the distinct electronic environments created by the varying positions of the nitrogen atoms.[1] This leads to unique chemical shifts and coupling patterns for the protons and carbons in both the benzene and diazine rings.[1]
Experimental Causality: The choice of a deuterated solvent like chloroform-d (CDCl₃) is standard for its ability to dissolve a wide range of organic compounds and its relatively simple solvent signal.[1] Tetramethylsilane (TMS) is used as an internal standard due to its chemical inertness and its single, sharp signal at 0.0 ppm, providing a reliable reference point.[1] A spectrometer frequency of 400 MHz or higher is generally recommended to achieve better signal dispersion, which is crucial for resolving the complex multiplets often found in the aromatic region of these compounds.[1]
Data Interpretation:
-
¹H NMR: Protons on the diazine ring and those on the benzene ring ortho to the nitrogen atoms will experience the most significant differences in chemical shifts between isomers. For instance, the protons adjacent to the nitrogen atoms are typically deshielded and appear at a lower field (higher ppm). The coupling patterns (e.g., doublet, triplet, doublet of doublets) and their corresponding coupling constants provide further structural information about the connectivity of the protons.[1]
-
¹³C NMR: Similarly, the carbon atoms directly bonded to or in close proximity to the nitrogen atoms will exhibit the most pronounced variations in their chemical shifts.[1] Carbons adjacent to nitrogen are deshielded and resonate at higher chemical shifts.[1]
Table 1: Comparative ¹H and ¹³C NMR Chemical Shifts (δ, ppm) of Quinazoline and its Isomers in CDCl₃ [1]
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| Quinazoline | Aromatic region: 7.0-10.0 | Carbons adjacent to N (C-2, C-4) are highly deshielded. |
| Quinoxaline | Distinct aromatic signals due to symmetrical placement of N atoms. | Carbons adjacent to N (C-2, C-3) show characteristic shifts. |
| Cinnoline | Unique coupling patterns arising from the N=N moiety. | Carbons adjacent to N (C-3, C-4) are significantly deshielded. |
| Phthalazine | Symmetrical proton signals in the diazine ring. | Carbons adjacent to N (C-1, C-4) have distinct chemical shifts. |
Note: Specific chemical shift values can vary slightly based on concentration and exact experimental conditions. The table highlights the general regions and key differentiating features.
While 1D NMR provides a wealth of information, complex overlapping signals can sometimes make definitive assignments challenging. Two-dimensional (2D) NMR techniques, such as COSY, HSQC, and HMBC, provide an additional layer of certainty for unambiguous structural elucidation.[6][9][10]
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, helping to establish the connectivity of protons within a spin system. It is invaluable for tracing the proton network through the aromatic rings.[6][11]
-
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms.[10][12] This is a crucial experiment for assigning carbon signals based on their attached protons.[12]
-
HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away.[12][13][14] This is particularly powerful for identifying quaternary carbons and for piecing together different fragments of the molecule, ultimately confirming the overall connectivity and regiochemistry.[13]
Experimental Workflow: NMR Analysis
Caption: Logical flow for selecting spectroscopic methods for isomer differentiation.
Detailed Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the quinazoline isomer in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard. [1][15]2. ¹H and ¹³C NMR Acquisition: Record the ¹H and ¹³C NMR spectra on a 400 MHz or 500 MHz NMR spectrometer. [1]3. 2D NMR Acquisition: For unambiguous assignments, acquire COSY, HSQC, and HMBC spectra using standard pulse programs provided by the spectrometer manufacturer.
Mass Spectrometry (MS)
[1]
-
Sample Introduction: Introduce a small amount of the sample into a mass spectrometer with an electron ionization (EI) source, typically via a direct insertion probe or after gas chromatography (GC) separation. [1]2. Data Acquisition: Set the electron energy to 70 eV and acquire the mass spectrum. [1]
Infrared (IR) Spectroscopy
[15]
-
Sample Preparation: For solid samples, use the KBr disc technique. [15]Grind a small amount of the sample with potassium bromide (KBr) and press it into a thin pellet. [15]2. Data Acquisition: Record the IR spectrum using an FTIR spectrometer.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the quinazoline isomer in a suitable solvent such as ethanol or acetonitrile.
-
Data Acquisition: Record the UV-Vis absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).
Conclusion
The differentiation of quinazoline regioisomers is a task that requires a multi-faceted spectroscopic approach. While ¹H and ¹³C NMR spectroscopy stand as the most definitive methods, mass spectrometry, IR, and UV-Vis spectroscopy provide valuable complementary data that, when taken together, allow for the confident and unambiguous structural elucidation of these important heterocyclic compounds. By understanding the principles behind each technique and following robust experimental protocols, researchers can ensure the accuracy of their results and the integrity of their subsequent research and development efforts.
References
-
Oprica, L., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. Molecules, 26(8), 2374. Available from: [Link]
-
Oprica, L., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PubMed, 33921798. Available from: [Link]
-
El-Malah, A. A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. Molecules, 27(17), 5619. Available from: [Link]
-
Al-Suoad, K. A. A. (2020). Synthesis of Quinazoline and Quinazolinone Derivatives. IntechOpen. Available from: [Link]
-
Li, Y., et al. (2018). Quinazoline derivatives: synthesis and bioactivities. Future Medicinal Chemistry, 10(6), 677-695. Available from: [Link]
-
Staicu, A., et al. (2011). Stability Characterization of Quinazoline Derivative BG1188 by Optical Methods. AIP Conference Proceedings, 1387(1), 223-226. Available from: [Link]
-
Sivakumar, P., & Ganapathy, S. (2020). Chemistry and activity of quinazoline moiety: A systematic review study. Journal of Advanced Pharmaceutical Technology & Research, 11(3), 107-114. Available from: [Link]
-
Al-Omar, M. A., & Amr, A.-G. E. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivative. Bioinorganic Chemistry and Applications, 2014, 285801. Available from: [Link]
-
Galezowska, A. (2011). Rapid characterisation of quinazoline drug impurities using electrospray mass spectrometry-mass spectrometry and computational chemistry approaches. University of Southampton. Available from: [Link]
-
Sharma, P., & Rane, N. (2012). Quinazoline derivatives & pharmacological activities: a review. International Journal of Pharmacy and Pharmaceutical Sciences, 4(Suppl 5), 84-93. Available from: [Link]
-
El-Malah, A. A., et al. (2022). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. ResearchGate. Available from: [Link]
-
Utilizing benchtop NMR spectroscopy to identify regioisomers in pharmaceutical compounds. (2024). AZoM.com. Available from: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available from: [Link]
-
Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. Oxford Instruments. Available from: [Link]
-
A review on quinazoline containing compounds: Molecular docking and pharmacological activites. (2025). Ukaaz Publications. Available from: [Link]
-
HSQC – Knowledge and References. Taylor & Francis. Available from: [Link]
-
MRRC Structure Elucidation Notes. (2025). University of Illinois Chicago. Available from: [Link]
-
Nicolescu, A., et al. (2025). Detailed regions of H,C-HSQC spectrum around the signals of interest. ResearchGate. Available from: [Link]
-
Elyashberg, M., et al. (2004). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 42(9), 771-781. Available from: [Link]
-
Two-dimensional Experiments: Inverse Heteronuclear Correlation. Oxford Instruments. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis of Quinazoline and Quinazolinone Derivatives | IntechOpen [intechopen.com]
- 3. Quinazoline derivatives: synthesis and bioactivities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. ukaazpublications.com [ukaazpublications.com]
- 6. news-medical.net [news-medical.net]
- 7. Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy [nmr.oxinst.com]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. MRRC Structure Elucidation Notes [nmr-center.nmrsoft.com]
- 14. nmr.oxinst.com [nmr.oxinst.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the drug-likeness of novel quinazoline derivatives
Comparative Assessment of Drug-Likeness: Novel Quinazoline Derivative (QZ-X) vs. Standard EGFR Inhibitors
Quinazoline derivatives, particularly 4-anilinoquinazolines, form the structural cornerstone of targeted therapies for non-small cell lung cancer (NSCLC) driven by epidermal growth factor receptor (EGFR) mutations. While first-generation EGFR tyrosine kinase inhibitors (TKIs) like 1 have revolutionized oncology by competitively blocking ATP binding at the EGFR kinase domain[1], they are frequently limited by dose-dependent toxicities, off-target effects, and susceptibility to resistance mutations.
In this technical guide, we evaluate an optimized, rationally designed quinazoline derivative—designated QZ-X —and objectively compare its physicochemical properties and in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile against industry standards Erlotinib and Gefitinib.
The Causality of Drug-Likeness Assessment
As drug development professionals, we do not merely collect data; we interrogate the molecule's survivability in a biological system. Hit-to-lead optimization requires a mechanistic understanding of why specific parameters dictate clinical viability.
-
Lipinski’s Rule of Five (RO5): Oral bioavailability is fundamentally dictated by passive diffusion and aqueous solubility. By strictly monitoring molecular weight (<500 Da), lipophilicity (LogP < 5), and hydrogen bond dynamics, we ensure the compound can traverse lipid bilayers without precipitating in the gastrointestinal tract. 2 emphasize that novel quinazolines must strictly adhere to RO5 to avoid late-stage attrition[2].
-
Caco-2 Permeability: The Caco-2 cell line (human colorectal adenocarcinoma) spontaneously differentiates to form a polarized monolayer expressing tight junctions and efflux transporters (e.g., P-glycoprotein). We use it to simulate human intestinal absorption and identify active efflux liabilities.
-
Microsomal Stability: Hepatic first-pass metabolism heavily influences systemic exposure. Human Liver Microsomes (HLMs) contain the full complement of Cytochrome P450 (CYP450) enzymes. High intrinsic clearance ( CLint ) in HLMs indicates a short biological half-life, which would necessitate impractically frequent dosing.
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, our ADMET profiling relies on self-validating assay designs. A protocol is only valid if it contains internal controls that confirm the biological integrity of the system before test compound data is accepted.
Protocol A: Bidirectional Caco-2 Permeability Assay
Causality: We measure both Apical-to-Basolateral ( Papp,A−B ) and Basolateral-to-Apical ( Papp,B−A ) permeability to calculate the Efflux Ratio (ER). An ER > 2 indicates the compound is a substrate for active efflux, limiting oral absorption.
-
Cell Seeding: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) at 1×105 cells/cm². Culture for 21 days to ensure complete monolayer polarization.
-
Integrity Validation (The Self-Check): Measure Transepithelial Electrical Resistance (TEER). Only inserts with TEER > 250 Ω·cm² are utilized. Concurrently, add Lucifer Yellow (a paracellular marker) to the apical chamber; a Papp<1×10−6 cm/s validates tight junction integrity.
-
Dosing: Add 10 µM of QZ-X, Erlotinib, or Gefitinib to the donor chamber in HBSS buffer (pH 7.4).
-
Sampling: Collect 50 µL aliquots from the receiver chamber at 30, 60, 90, and 120 minutes, replacing with fresh pre-warmed buffer to maintain sink conditions.
-
Quantification: Analyze samples via LC-MS/MS. Calculate apparent permeability: Papp=(dQ/dt)/(C0×A) .
Protocol B: Human Liver Microsome (HLM) Stability Assay
Causality: We utilize NADPH as a cofactor to initiate CYP450-mediated Phase I metabolism.3 confirm this approach accurately predicts in vivo hepatic clearance[3].
-
Preparation: Pre-incubate 1 µM of the test compound with 0.5 mg/mL HLM protein in 100 mM potassium phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
System Validation: Run a parallel assay using Verapamil as a high-clearance positive control to validate CYP450 enzymatic activity.
-
Initiation: Add 1 mM NADPH to initiate the metabolic reaction.
-
Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes.
-
Quenching & Analysis: Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide). Centrifuge at 4000 rpm for 15 mins and analyze the supernatant via LC-MS/MS to determine intrinsic clearance ( CLint ).
Comparative Data Presentation
The following tables summarize the experimental output, objectively comparing the novel QZ-X scaffold against standard therapies.
Table 1: Physicochemical Properties & Lipinski's Rule of Five
| Compound | MW ( g/mol ) | LogP | H-Bond Donors | H-Bond Acceptors | RO5 Violations |
|---|---|---|---|---|---|
| QZ-X (Novel) | 415.8 | 3.8 | 1 | 6 | 0 |
| Erlotinib | 393.4 | 3.3 | 1 | 7 | 0 |
| Gefitinib | 446.9 | 4.1 | 1 | 7 | 0 |
Analytical Insight: QZ-X maintains a highly favorable physicochemical profile, strictly adhering to Lipinski's rules. Its LogP of 3.8 strikes an optimal balance between aqueous solubility and lipid membrane permeability.
Table 2: In Vitro ADMET Profiling
| Parameter | Assay Metric | QZ-X | Erlotinib | Gefitinib |
|---|
| Absorption | Caco-2 Papp,A−B ( 10−6 cm/s) | 18.5 | 22.1 | 14.3 | | Efflux | Caco-2 Efflux Ratio (B-A / A-B) | 1.2 | 1.5 | 3.1 | | Metabolism | HLM CLint (µL/min/mg protein) | 24.5 | 35.2 | 48.7 | | Safety | hERG Inhibition IC50 (µM) | >30 | >30 | 15.5 |
Analytical Insight: QZ-X demonstrates superior metabolic stability (a lower CLint of 24.5) compared to both Erlotinib and Gefitinib, suggesting a potentially longer clinical half-life. Furthermore, its low efflux ratio (1.2) indicates it is not a strong substrate for P-glycoprotein, unlike Gefitinib, ensuring highly predictable intestinal absorption.
Visualizing the Assessment Logic
Fig 1: Strategic workflow for the ADMET profiling of novel quinazoline derivatives.
Fig 2: Mechanism of action: Quinazoline derivatives blocking EGFR-mediated tumor proliferation.
References
- Source: nih.
- Source: mdpi.
- Source: acs.
Sources
- 1. Design and Optimization of Quinazoline Derivatives as Potent EGFR Inhibitors for Lung Cancer Treatment: A Comprehensive QSAR, ADMET, and Molecular Modeling Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Silico Development of Novel Quinazoline-Based EGFR Inhibitors via 3D-QSAR, Docking, ADMET, and Molecular Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
Safety Operating Guide
4-chloro-6-methoxy-7-methylquinazoline proper disposal procedures
Standard Operating Procedure: Safe Handling, Quenching, and Disposal of 4-Chloro-6-methoxy-7-methylquinazoline
Executive Summary & Chemical Profiling
As researchers and drug development professionals scaling the synthesis of targeted kinase inhibitors (such as PDGFR and EGFR antagonists), you frequently encounter reactive 4-chloroquinazoline intermediates[1]. Specifically, 4-chloro-6-methoxy-7-methylquinazoline (CAS: 137464-76-9) is a highly valuable, yet chemically aggressive, electrophilic building block.
The Causality of the Hazard: The reactivity of this compound is driven by the highly electrophilic C4 position on the quinazoline ring, which is optimized for Nucleophilic Aromatic Substitution (S_NAr) reactions[2]. While this is synthetically advantageous for coupling with anilines or piperazines, it presents a severe logistical hazard in waste streams. If unreacted 4-chloroquinazoline is discarded directly into mixed aqueous waste, it undergoes uncontrolled hydrolysis. This reaction yields the corresponding quinazolin-4-one and releases gaseous hydrochloric acid (HCl). In a sealed waste carboy, this exothermic generation of HCl gas can lead to dangerous pressurization, container rupture, and corrosive vapor exposure.
Risk Assessment & Required PPE
Before handling or disposing of this compound, ensure the following protective measures are in place:
-
Primary Barrier: Fume hood with a minimum face velocity of 100 FPM.
-
PPE: Double nitrile gloves (change immediately upon contamination), splash-proof chemical goggles, and a flame-resistant lab coat.
-
Environmental Hazard: Halogenated organic compounds are highly toxic to aquatic life and persist in the environment. Never dispose of them down the drain.
Self-Validating Quenching Protocol
To ensure laboratory safety, unreacted 4-chloro-6-methoxy-7-methylquinazoline must be chemically deactivated (quenched) prior to entering the general hazardous waste stream. This protocol utilizes a built-in, self-validating mechanism: the cessation of CO 2 evolution visually confirms that the reactive chloride has been fully hydrolyzed and neutralized.
Step-by-Step Methodology:
-
Solvent Suspension: In a heavily ventilated fume hood, transfer the unreacted solid or concentrated reaction mother liquor into a large, wide-mouth Erlenmeyer flask. Dilute the mixture with a polar aprotic solvent (e.g., Tetrahydrofuran or 1,4-Dioxane) at a ratio of 10 mL solvent per 1 gram of chemical.
-
Controlled Hydrolysis: Place the flask in an ice-water bath to control the exothermic nature of the quench.
-
Base Addition: Slowly add a saturated aqueous solution of Sodium Bicarbonate (NaHCO 3 ) dropwise via an addition funnel.
-
Self-Validation Observation: Observe the reaction closely. The generation of HCl from the hydrolyzing quinazoline will immediately react with the NaHCO 3 , releasing CO 2 gas. This effervescence (bubbling) acts as your real-time kinetic indicator.
-
Completion: Continue stirring until the addition of NaHCO 3 no longer produces bubbles. The absence of gas evolution validates that the reactive species has been completely converted to the inert 6-methoxy-7-methylquinazolin-4(3H)-one. Stir for an additional 30 minutes at room temperature to ensure absolute completion.
-
Phase Separation (Optional): If a large volume of THF was used, you may separate the organic layer from the aqueous layer to minimize the volume of expensive halogenated waste, though direct disposal of the mixture is acceptable if permitted by your EHS department.
Waste Segregation & EPA/RCRA Disposal Plan
Once quenched, the resulting mixture still contains halogenated organic byproducts and must be handled according to strict environmental regulations.
-
Liquid Segregation: Transfer the quenched mixture into a designated, UN-approved high-density polyethylene (HDPE) container specifically labeled for Halogenated Organic Waste [3]. Do not mix with non-halogenated solvents, as halogenated waste requires specialized, cost-intensive destruction methods.
-
Solid Waste: Contaminated filter papers, spatulas, and empty reagent bottles must be placed in a solid hazardous waste bin designated for halogenated contamination.
-
Regulatory Destruction: Under EPA guidelines, halogenated organic wastes cannot be landfilled. They are subjected to high-temperature rotary kiln incineration. Because incinerating chlorinated compounds generates toxic HCl gas and risks the formation of dioxins, the incinerators must be equipped with caustic scrubbers (e.g., sodium hydroxide sprays) to neutralize the exhaust gases before release[4].
Quantitative Data & Logistical Summary
| Property / Parameter | Specification | Causality / Actionable Insight |
| Chemical Name | 4-Chloro-6-methoxy-7-methylquinazoline | Active pharmaceutical intermediate. |
| CAS Number | 137464-76-9 | Unique identifier for SDS and inventory tracking. |
| Primary Hazard | Corrosive / Irritant / Water-Reactive | C4-Cl bond hydrolyzes to release corrosive HCl gas. |
| Quenching Agent | Sat. Aqueous NaHCO 3 in THF | Safely hydrolyzes the C-Cl bond; self-validates via CO 2 . |
| Waste Classification | Halogenated Organic Waste | Must be segregated from non-halogenated streams[3]. |
| EPA Disposal Method | High-Temp Incineration | Requires caustic scrubbing to neutralize halogen emissions[4]. |
Mandatory Visualization: Disposal Workflow
Workflow for the safe quenching and disposal of reactive 4-chloroquinazoline derivatives.
Spill Response Protocol
-
Small Dry Spills: Do not use water. Carefully sweep up the solid using a static-free brush and dustpan to avoid aerosolizing the powder. Place in a solid halogenated waste container. Wipe the area with a cloth dampened with a dilute alkaline solution (e.g., NaHCO 3 ), followed by a dry wipe.
-
Liquid Spills (Mother Liquor): Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite or sand). Do not use combustible materials like sawdust. Sweep into a designated halogenated waste bin and ventilate the area to clear any residual HCl fumes.
References
-
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes | epa.gov | 4
-
8.1 Organic solvent waste - Kemicentrum | lu.se | 3
-
Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety... | acs.org | 1
-
Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction | nih.gov | 2
Sources
Personal protective equipment for handling 4-chloro-6-methoxy-7-methylquinazoline
As a Senior Application Scientist, I approach laboratory safety not as a static checklist of protective gear, but as a dynamic system of risk mitigation grounded in molecular reactivity. 4-Chloro-6-methoxy-7-methylquinazoline (CAS: 183433-66-1) is a highly reactive electrophilic intermediate widely utilized in the synthesis of kinase inhibitors targeting VEGFR, EGFR, and PDGFR [1].
Because of its specific structural properties, standard laboratory Personal Protective Equipment (PPE) is insufficient. This guide provides a self-validating operational and disposal plan, explaining the mechanistic causality behind every safety requirement to ensure absolute operational integrity.
Part 1: Mechanistic Hazard Assessment (The "Why")
To design an effective PPE framework, we must first understand the molecule's behavior. The quinazoline core is highly electron-deficient, and the chlorine atom at the C4 position is exceptionally susceptible to Nucleophilic Aromatic Substitution (SNAr).
-
Moisture Reactivity: Upon contact with ambient humidity, sweat, or ocular fluid, the C4-chloride undergoes rapid hydrolysis. This reaction cleaves the C-Cl bond, releasing hydrogen chloride (HCl) gas.
-
Toxicological Impact: The generation of HCl in situ on the skin or in the respiratory tract causes severe chemical burns and acute respiratory toxicity [2].
Mechanistic pathway of hazard generation via hydrolysis of the electrophilic C4 position.
Part 2: Quantitative Hazard Data & PPE Specifications
We do not guess at protection levels; we engineer them based on quantitative hazard data and solvent compatibility [3].
| Hazard Parameter | Quantitative Metric / GHS Class | Causality & Operational Impact |
| Acute Toxicity (Oral) | Category 3 (LD50 ≤ 300 mg/kg) | Mandates strict prevention of ingestion; requires isolated handling zones [4]. |
| Skin Corrosion/Irritation | Category 2 | Requires minimum 8-mil nitrile gloves to prevent dermal contact and solvent permeation. |
| Serious Eye Damage | Category 1 | Mandates indirect-vented splash goggles; standard safety glasses are insufficient. |
| Fume Hood Face Velocity | 80 – 120 fpm (feet per minute) | Ensures complete capture of any evolved HCl gas or aerosolized powder. |
Comprehensive PPE Framework
-
Hand Protection: Use double-gloved heavy-duty Nitrile (minimum 8-mil thickness) .
-
Causality: Standard 4-mil latex or nitrile gloves are highly permeable to polar aprotic solvents (like DMF or DMSO) typically used to dissolve this compound. If the solvent penetrates the glove, it carries the reactive quinazoline directly to the skin, where sweat initiates HCl generation.
-
-
Respiratory Protection: Handling the dry powder requires a NIOSH-approved N95 or P100 particulate respirator , or handling strictly within a certified fume hood.
-
Causality: The compound is a fine powder; inhalation leads to immediate hydrolysis in the mucosal membranes of the lungs, causing severe edema.
-
-
Eye/Face Protection: Indirect-vented chemical splash goggles combined with a full face shield .
-
Causality: Safety glasses leave the orbital area exposed to aerosolized powders and localized HCl gas pockets.
-
-
Body Protection: A flame-resistant (FR) lab coat with elastic cuffs or a disposable Tyvek suit.
-
Causality: Elastic cuffs prevent powder from migrating up the forearm during weighing and transfer.
-
Part 3: Operational Plan & Step-by-Step Methodology
Every protocol must be a self-validating system. Do not proceed to the next step unless the current step's validation check is passed.
Self-validating operational workflow for handling reactive quinazolines.
Step-by-Step Handling Protocol:
Step 1: Environmental Validation (Pre-Operation)
-
Action: Activate the chemical fume hood and verify the digital airflow monitor.
-
Validation Check: Face velocity must read between 80 and 120 fpm . Do not open the sash above the 18-inch mark.
-
Causality: Ensures complete capture of any aerosolized powder or evolved HCl gas before it reaches the operator's breathing zone.
Step 2: Static-Free Weighing & Transfer
-
Action: Use a grounded, anti-static balance enclosure. Use ceramic or static-dissipative spatulas to transfer the 4-chloro-6-methoxy-7-methylquinazoline.
-
Validation Check: Powder should not cling to the spatula or the sides of the weighing boat.
-
Causality: Static buildup causes fine powders to aerosolize, bypassing primary containment and increasing dermal and inhalation risks.
Step 3: Anhydrous Reaction Setup
-
Action: Transfer the compound to a thoroughly flame-dried reaction flask. Purge the system with an inert gas (Nitrogen or Argon) for 5 minutes before adding anhydrous solvents (e.g., dry DMF).
-
Validation Check: The oil bubbler must indicate steady, positive inert gas pressure.
-
Causality: Eliminates ambient moisture, preventing premature hydrolysis, loss of starting material, and hazardous pressure buildup from HCl gas.
Step 4: Controlled Quenching
-
Action: Post-reaction, cool the vessel to 0°C. Dropwise, add a mild aqueous base (e.g., saturated NaHCO3 solution) under vigorous stirring.
-
Validation Check: Monitor for CO2 gas evolution. Cease addition if foaming reaches the upper third of the flask.
-
Causality: The mild base safely neutralizes unreacted electrophilic starting material and the generated HCl without causing a violent exothermic runaway that strong bases (like NaOH) might trigger.
Part 4: Decontamination & Disposal Plan
Spill Response Protocol
-
Isolate: Evacuate the immediate area. Do NOT use water , as it will rapidly generate toxic HCl gas [2].
-
Neutralize: Cover the spill with a dry, inert absorbent (e.g., sand or vermiculite) mixed with a solid mild base like sodium carbonate (Na2CO3).
-
Collect: Sweep up using non-sparking tools and place in a sealed, clearly labeled hazardous waste container.
Waste Segregation
-
Classify all reaction byproducts and contaminated PPE as Halogenated Organic Waste [3].
-
Critical Rule: Never mix this waste stream with strong oxidizers or concentrated acids, which can trigger violent secondary reactions and toxic gas release.
References
-
Matsuno, K., et al. "Potent and Selective Inhibitors of Platelet-Derived Growth Factor Receptor Phosphorylation. 3. Replacement of Quinazoline Moiety and Improvement of Metabolic Polymorphism of 4-[4-(N-Substituted (thio)carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline Derivatives." Journal of Medicinal Chemistry, ACS Publications.[Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
